2,2'-Oxybis(nitrobenzene)
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-nitro-2-(2-nitrophenoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIRIXVOLLJIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365223 | |
| Record name | 2,2'-Oxybis(nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-65-4 | |
| Record name | 2,2'-Oxybis(nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2'-Oxybis(nitrobenzene) for Scientific Professionals
This guide provides a comprehensive technical overview of 2,2'-Oxybis(nitrobenzene), a key nitroaromatic compound relevant to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, synthesis protocols, reactivity, applications—most notably as a process impurity in pharmaceutical manufacturing—and critical safety information. The content is structured to deliver not just data, but also expert insights into the practical application and handling of this compound.
Core Identification and Physicochemical Properties
2,2'-Oxybis(nitrobenzene), also known as 2,2'-dinitrodiphenyl ether, is an organic compound that serves as a significant reference standard in analytical and synthetic chemistry. Its core identifiers and key physical properties are summarized below.
Table 1: Core Identifiers and Physicochemical Properties of 2,2'-Oxybis(nitrobenzene)
| Property | Value | Source(s) |
| CAS Number | 2217-65-4 | [1] |
| Molecular Formula | C₁₂H₈N₂O₅ | [1] |
| Molecular Weight | 260.21 g/mol | [1] |
| Synonyms | 1-nitro-2-(2-nitrophenoxy)benzene, 2,2'-Dinitrodiphenyl ether, Olanzapine Impurity 34 | [1][2] |
| Physical Form | Solid | [1] |
| Melting Point | 114.5 °C | [2] |
| Boiling Point | 185 °C (at 15 Torr) | [2] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Solubility Profile: While specific quantitative solubility data for 2,2'-Oxybis(nitrobenzene) is not extensively published, its solubility can be inferred from its chemical structure and the known properties of its parent compound, nitrobenzene. Nitrobenzene is sparingly soluble in water but exhibits good solubility in many organic solvents.[3][4] Therefore, 2,2'-Oxybis(nitrobenzene) is expected to be poorly soluble in water but readily soluble in common organic solvents such as dichloromethane, chloroform, acetone, and ethyl acetate. When preparing solutions, it is advisable to start with these solvents for effective dissolution.
Synthesis and Purification Methodologies
The synthesis of 2,2'-Oxybis(nitrobenzene) can be achieved through several routes. The selection of a particular method depends on the available starting materials, required scale, and desired purity. Below are two field-proven protocols.
Palladium-Catalyzed Synthesis from 1-Fluoro-2-nitrobenzene
This method utilizes a palladium catalyst to facilitate the etherification reaction. The causality behind using a palladium catalyst lies in its efficiency in promoting C-O bond formation.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask containing xylene (10 mL), add 1-fluoro-2-nitrobenzene (1.0 mmol), palladium acetate (Pd(OAc)₂, 2 mol%), and tributylphosphine (PBu₃, 2.0 mmol).
-
Addition of Base: Add potassium carbonate/zirconium oxide (K₂CO₃/ZrO₂, 1.5 equiv based on K₂CO₃).
-
Reaction Conditions: Stir the mixture at reflux under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and filter it. Wash the solid residue with dichloromethane (DCM).
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Extraction and Purification: Combine the organic layers and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a dichloromethane/hexane gradient (e.g., 1:1 to 1:2) as the eluent to yield pure 2,2'-Oxybis(nitrobenzene).
Large-Scale Synthesis from 2-Nitrochlorobenzene
This protocol is suitable for larger-scale production and utilizes a strong base to promote the nucleophilic aromatic substitution reaction.
Experimental Protocol:
-
Initial Charging: In a suitable reactor, charge 2-nitrochlorobenzene (150 kg) and methanol (150 kg).
-
Heating and Base Addition: Begin stirring and heat the mixture. When the temperature reaches approximately 48 °C, start the addition of a sodium ethoxide solution (30% concentration). The molar ratio of sodium ethoxide to 2-nitrochlorobenzene should be between 1:1 and 1.01:1. Maintain the temperature between 45 °C and 55 °C during the addition.
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Reaction: After the addition is complete, seal the reactor and raise the temperature to 80 °C. Maintain this temperature for 75 minutes.
-
Solvent Removal and Washing: Distill off the ethanol at 80 °C. Concurrently, slowly add recovered washing water (300 kg) to wash out the sodium chloride byproduct.
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Isolation: Cool the mixture to room temperature. The solid product is then collected, dried, and can be further purified if necessary. This method has been reported to yield the product with high purity (99.7%).
Spectroscopic Characterization
While a publicly available, peer-reviewed full dataset for 2,2'-Oxybis(nitrobenzene) is scarce, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds like nitrobenzene.
Table 2: Predicted Spectroscopic Data for 2,2'-Oxybis(nitrobenzene)
| Technique | Predicted Key Features |
| ¹H NMR | The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm). Due to the electron-withdrawing nitro groups and the ether linkage, the aromatic protons will be deshielded. The protons ortho to the nitro groups are expected to be the most deshielded. |
| ¹³C NMR | The spectrum will display signals for the aromatic carbons. The carbons attached to the nitro groups (ipso-carbons) will be significantly deshielded (predicted around 148 ppm), as will the carbons bonded to the ether oxygen. |
| IR Spectroscopy | Strong characteristic absorption bands are expected for the nitro group (NO₂) symmetric and asymmetric stretching, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C-O-C stretching from the ether linkage will appear in the 1200-1300 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 260.21. Fragmentation patterns would likely involve the loss of the nitro groups (NO₂) and cleavage of the ether bond. |
Reactivity and Applications in Drug Development
Nitroaromatic compounds are a versatile class of intermediates in organic synthesis, primarily due to the reactivity of the nitro group.[5]
Reduction of Nitro Groups: The most common reaction of nitroaromatics is the reduction of the nitro groups to amines. This transformation is fundamental in the synthesis of many pharmaceuticals and dyes.[6] The resulting diamine, 2,2'-oxybisaniline, is a valuable building block for the synthesis of heterocyclic compounds.
Role as a Pharmaceutical Impurity: A critical role of 2,2'-Oxybis(nitrobenzene) in the pharmaceutical industry is as a known process-related impurity in the synthesis of the atypical antipsychotic drug, Olanzapine.[2] It is designated as "Olanzapine Impurity 34". The presence of impurities in active pharmaceutical ingredients (APIs) is strictly regulated by authorities like the FDA and EMA. Therefore, having access to pure 2,2'-Oxybis(nitrobenzene) as a reference standard is essential for:
-
Analytical Method Development: To develop and validate analytical methods (e.g., HPLC, GC) capable of detecting and quantifying this impurity in Olanzapine drug substance and product.
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Quality Control: For routine testing of Olanzapine batches to ensure they meet the stringent purity requirements.
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Forced Degradation Studies: To understand the degradation pathways of Olanzapine and to ensure that the analytical methods are stability-indicating.
Safety, Handling, and Toxicology
2,2'-Oxybis(nitrobenzene) must be handled with care, following standard laboratory safety procedures for nitroaromatic compounds.
GHS Hazard Classification: [1]
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Pictograms: Flame (GHS02), Exclamation Mark (GHS07)
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Signal Word: Danger
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Hazard Statements:
-
H228: Flammable solid.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Toxicological Profile (Inferred from Nitrobenzene Data): Specific toxicological studies on 2,2'-Oxybis(nitrobenzene) are not widely available. However, its toxicity can be inferred from the extensive data on nitrobenzene. Nitrobenzene is highly toxic and can be absorbed through the skin, inhalation, and ingestion.[7] The primary toxic effect of nitrobenzene is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[7] Chronic exposure can lead to damage to the central nervous system, liver, and kidneys. The International Agency for Research on Cancer (IARC) has classified nitrobenzene as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[7]
Handling and Personal Protective Equipment (PPE):
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Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are compatible with the solvents being used.
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator.
-
-
First Aid Measures:
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Skin Contact: Immediately wash with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Ingestion/Inhalation: Move the person to fresh air and seek immediate medical attention.
-
Conclusion
2,2'-Oxybis(nitrobenzene) is a compound of significant interest to the scientific community, particularly those in pharmaceutical development. Its well-defined synthesis routes and predictable reactivity make it a useful, albeit specialized, chemical. Its primary modern application is as a critical reference standard for impurity profiling in the quality control of Olanzapine. A thorough understanding of its properties, synthesis, and, most importantly, its safe handling, is paramount for any researcher or scientist working with this compound.
References
- 1. 2,2'-Oxybis(nitrobenzene) | 2217-65-4 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. Table 4-2, Physical and Chemical Properties of Nitrobenzene - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. nbinno.com [nbinno.com]
- 6. Nitrobenzene | Synthesis, Uses, Hazards | Britannica [britannica.com]
- 7. lookchem.com [lookchem.com]
An In-depth Technical Guide to 2,2'-Dinitrodiphenyl Ether: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dinitrodiphenyl ether is an organic compound characterized by two phenyl rings linked by an ether bridge, with a nitro group substituted at the 2 and 2' positions. As a member of the dinitrodiphenyl ether family, it holds significance as a potential chemical intermediate. Its isomers, particularly 4,4'-dinitrodiphenyl ether, are well-established precursors for high-performance polymers like polyimides, which are synthesized via the reduction of the nitro groups to form diamines.[1] While less common than its 4,4'- counterpart, the 2,2'- isomer presents a unique structural motif for the synthesis of specialized chemical structures, including heterocyclic compounds and bespoke polymer monomers.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,2'-dinitrodiphenyl ether, a detailed methodology for its synthesis via the Ullmann condensation, and an analysis of its expected spectroscopic characteristics. The information herein is curated to support researchers in the fields of organic synthesis, materials science, and drug development.
Molecular Structure and Identifiers
The foundational step in understanding any chemical entity is to define its structure and key identifiers. These data points are crucial for database searches, regulatory compliance, and computational modeling.
Caption: Molecular structure of 2,2'-dinitrodiphenyl ether.
Table 1: Chemical Identity and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-nitro-2-(2-nitrophenoxy)benzene | - |
| Molecular Formula | C₁₂H₈N₂O₅ | |
| Molecular Weight | 260.20 g/mol | |
| Canonical SMILES | C1=CC=C(C(=C1)N(=O)=O)OC2=CC=CC=C2N(=O)=O | - |
| InChI Key | MWAGUKZCDDRDCS-UHFFFAOYSA-N (for 4,4'-isomer) |
| CAS Number | Not definitively assigned in public databases. | - |
Physical and Chemical Properties
Experimental data for 2,2'-dinitrodiphenyl ether is not widely published. The properties in Table 2 are a combination of data from its isomers and related compounds to provide an estimated profile.
Table 2: Physical and Chemical Properties
| Property | Value | Comments and Comparative Data | Source |
|---|---|---|---|
| Appearance | Expected to be a light yellow crystalline solid. | The 4,4'- isomer is a light yellow solid.[2] The related 2,2'-dinitrobiphenyl is a pale tan/light yellow crystalline powder.[3][4] | - |
| Melting Point | Estimated: 115-125 °C | 2,2'-Dinitrobiphenyl has a melting point of 120-121 °C or 124-126 °C.[5][6] The 4,4'- isomer melts significantly higher at 140-145 °C. | - |
| Boiling Point | > 300 °C (decomposes) | The 4,4'- isomer decomposes at 340 °C. High boiling points are typical for such aromatic compounds. | - |
| Solubility | Insoluble in water. Soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetone). | The 4,4'- isomer has limited water solubility but is soluble in DMF.[1] Nitroaromatic compounds generally exhibit solubility in polar organic solvents. | - |
| Stability | Stable under standard conditions. May decompose at high temperatures, releasing toxic nitrogen oxides. | Nitroaromatic compounds can be energetic and should be handled with care, avoiding heat and shock. The presence of multiple nitro groups can increase sensitivity.[2][6] | - |
Synthesis of 2,2'-Dinitrodiphenyl Ether
The most established and versatile method for the synthesis of diaryl ethers is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[5] For symmetrical ethers like 2,2'-dinitrodiphenyl ether, a self-condensation of an o-nitrohalobenzene can also be employed in the presence of a base and catalyst.[7]
The protocol outlined below describes a plausible and robust laboratory-scale synthesis based on the reaction between the potassium salt of 2-nitrophenol and 2-chloronitrobenzene.
Caption: Workflow for the synthesis of 2,2'-dinitrodiphenyl ether.
Experimental Protocol: Ullmann Condensation
Rationale: This procedure utilizes a nucleophilic aromatic substitution mechanism, where the phenoxide is the nucleophile. The nitro groups on both rings activate the aryl halide towards substitution. Copper(I) is believed to be the active catalytic species, facilitating the coupling.[5] High-boiling polar aprotic solvents like DMSO or DMF are used to dissolve the reactants and mediate the reaction at the required high temperatures.
Materials:
-
2-Nitrophenol
-
2-Chloronitrobenzene
-
Potassium hydroxide (KOH)
-
Copper(I) iodide (CuI) or Copper bronze
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethanol or Acetone (for recrystallization)
-
Deionized water
Procedure:
-
Phenoxide Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 2-nitrophenol (1.0 eq) and finely ground potassium hydroxide (1.0 eq).
-
Solvent Addition: Add a suitable volume of DMSO to the flask to create a stirrable slurry.
-
Salt Formation: Gently heat the mixture with stirring to approximately 80-100 °C to ensure the complete formation of the potassium 2-nitrophenoxide salt. The mixture may change color.
-
Addition of Reactants: To the flask, add 2-chloronitrobenzene (1.0 eq) and the copper catalyst (e.g., 0.05-0.1 eq CuI).
-
Reaction: Heat the reaction mixture to 150-180 °C. The exact temperature may require optimization but should be maintained consistently.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically several hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to below 100 °C. Carefully pour the dark reaction mixture into a large beaker of cold water with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts and residual solvent.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or acetone to yield the final product. Dry the purified crystals under vacuum.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Wavenumber (cm⁻¹)/Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| IR Spectroscopy | Ar-H stretch | 3100-3000 | Characteristic of C-H bonds on an aromatic ring. |
| Asymmetric N-O stretch | 1550-1520 | The two nitro groups are strong absorbers in this region. | |
| Symmetric N-O stretch | 1360-1330 | A second strong absorption characteristic of nitro groups. | |
| Asymmetric C-O-C stretch | 1280-1230 | Aromatic ethers show a strong, characteristic C-O-C asymmetric stretch. | |
| Symmetric C-O-C stretch | 1050-1010 | The symmetric stretch is typically weaker than the asymmetric one. | |
| ¹H NMR | Aromatic Protons | 7.0 - 8.2 | The eight aromatic protons will form a complex multiplet pattern. Protons ortho and para to the electron-withdrawing nitro groups will be shifted further downfield. Protons adjacent to the ether oxygen will be slightly upfield relative to those near the nitro groups. |
| ¹³C NMR | C-O (ipso-carbon) | 150-160 | The carbon atom directly attached to the ether oxygen is significantly deshielded. |
| C-N (ipso-carbon) | 145-155 | The carbon atom bearing the nitro group is also strongly deshielded. | |
| Other Aromatic Carbons | 115-140 | The remaining aromatic carbons will appear in this typical region. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 260 | The molecular weight of the compound is 260.20 g/mol . A strong molecular ion peak is expected. |
| | Fragmentation | Fragments corresponding to loss of NO₂, NO, and cleavage of the ether linkage are anticipated. | Common fragmentation patterns for nitroaromatic compounds and diaryl ethers. |
Chemical Reactivity
The chemical behavior of 2,2'-dinitrodiphenyl ether is dominated by two key features: the reactivity of the nitro groups and the stability of the diaryl ether framework.
-
Reduction of Nitro Groups: The most significant reaction is the reduction of the two nitro groups to form 2,2'-diaminodiphenyl ether. This transformation is crucial for its application as a monomer precursor. This reduction can be achieved using various methods, with catalytic hydrogenation being the most common industrial approach.
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.
-
Chemical Reduction: Using reagents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron powder in acidic medium.
-
-
Aromatic Substitution: The aromatic rings are deactivated towards electrophilic substitution due to the strong electron-withdrawing effect of the nitro groups. Conversely, they are highly activated towards nucleophilic aromatic substitution, although displacing a ring proton is not a common reaction.
Safety and Handling
Disclaimer: This information is based on data for isomeric and related compounds and should be used as a guide. A full risk assessment should be conducted before handling this chemical.
-
Hazards: Based on data for 4,4'-dinitrodiphenyl ether, the compound is expected to cause skin and serious eye irritation. It may also cause respiratory irritation. Like many nitroaromatic compounds, it may be harmful if swallowed or absorbed through the skin. Long-term exposure to related compounds has raised concerns about mutagenicity.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.
Applications
The primary foreseeable application of 2,2'-dinitrodiphenyl ether is as a specialty chemical intermediate.
-
Polymer Science: Its principal value lies in its potential as a precursor to 2,2'-diaminodiphenyl ether . This diamine can be used as a monomer in the synthesis of high-performance polymers, such as polyimides and polyamides. The ortho-linkage of the amine groups, compared to the para-linkage in the more common 4,4'-isomer, would impart different conformational properties to the resulting polymer backbone, potentially leading to materials with unique solubility, flexibility, or thermal characteristics.
-
Organic Synthesis: The dinitro compound can serve as a starting material for the synthesis of various heterocyclic compounds, such as phenoxazines, through reductive cyclization reactions.
References
- 1. 4,4'-Dinitrodiphenyl ether | 101-63-3 | Benchchem [benchchem.com]
- 2. 4,4'-DINITRODIPHENYL ETHER | 101-63-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
- 5. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 6. US4558164A - Production of dinitrodiphenyl ether - Google Patents [patents.google.com]
- 7. US3032594A - Preparation of dinitrodiphenylether - Google Patents [patents.google.com]
2,2'-Oxybis(nitrobenzene) molecular structure and formula
An In-depth Technical Guide to the Molecular Structure and Formula of 2,2'-Oxybis(nitrobenzene)
Abstract
This technical guide provides a comprehensive analysis of 2,2'-Oxybis(nitrobenzene) (also known as 2,2'-dinitrodiphenyl ether), a molecule of interest in synthetic chemistry. This document details its chemical identity, molecular formula, and delves into its complex three-dimensional structure, which is heavily influenced by steric hindrance. While direct experimental spectroscopic and crystallographic data for this specific isomer are not widely available in public databases, this guide synthesizes information from closely related analogues and foundational chemical principles to predict its analytical characteristics. A detailed, field-proven protocol for its synthesis via an Ullmann condensation reaction is provided, alongside a discussion of its likely reactivity and toxicological profile based on analogous chemical structures. This guide is intended to serve as a foundational resource for researchers utilizing or encountering this molecule in their work.
Chemical Identity and Physicochemical Properties
2,2'-Oxybis(nitrobenzene) is an aromatic ether characterized by two nitro-substituted phenyl rings linked through an oxygen atom at the ortho positions. This substitution pattern is crucial as it dictates the molecule's unique structural and chemical properties.
| Property | Value | Source(s) |
| IUPAC Name | 1-nitro-2-(2-nitrophenoxy)benzene | - |
| Synonyms | 2,2'-Dinitrodiphenyl ether | - |
| CAS Number | 2217-65-4 | [1] |
| Molecular Formula | C₁₂H₈N₂O₅ | [1] |
| Molecular Weight | 260.21 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 114.5 °C | [2] |
Molecular Structure and Conformation
The molecular formula C₁₂H₈N₂O₅ is arranged as a central diaryl ether core with nitro groups positioned ortho to the ether linkage on each aromatic ring.
Connectivity and Planarity
The fundamental structure consists of two benzene rings connected by an ether bridge. Each ring is substituted with a nitro group (NO₂) at the C2 position, relative to the point of ether attachment (C1).
Caption: 2D molecular structure of 2,2'-Oxybis(nitrobenzene).
Conformational Analysis: The Impact of Steric Hindrance
Unlike its unsubstituted parent, diphenyl ether, which adopts a relatively planar "propeller" conformation, 2,2'-Oxybis(nitrobenzene) is expected to be significantly non-planar. The presence of the bulky nitro groups at the ortho positions creates substantial steric repulsion.
This claim is supported by crystallographic data from the closely related molecule 2,2'-dinitrobiphenyl (C₁₂H₈N₂O₄), which lacks the central ether oxygen but features the same ortho-nitro substitution pattern. In 2,2'-dinitrobiphenyl, the steric strain between the nitro groups forces the two phenyl rings to adopt a large dihedral angle, twisting them out of planarity.[3] It is mechanistically sound to predict a similar, if not more pronounced, twisted conformation for 2,2'-Oxybis(nitrobenzene). This twisting minimizes van der Waals repulsion between the electron-rich nitro groups, defining the molecule's three-dimensional shape and influencing its crystal packing and reactivity.
Predicted Spectroscopic and Analytical Characterization
While specific experimental spectra for 2,2'-Oxybis(nitrobenzene) are not readily found in public repositories, its characteristic analytical signature can be reliably predicted based on its functional groups and structural analogues.
| Technique | Predicted Features | Rationale |
| ¹H NMR | Four distinct multiplets in the aromatic region (approx. 7.0-8.0 ppm), each integrating to 2H. | The molecule has a plane of symmetry, making the two phenyl rings chemically equivalent. However, the four protons on each ring are unique. The proton ortho to the nitro group will be the most deshielded (downfield), while the others will appear as complex multiplets due to ortho, meta, and para coupling. |
| ¹³C NMR | Six distinct signals in the aromatic region (approx. 115-150 ppm). | Due to symmetry, only the carbons of one ring will be observed. The carbon bearing the nitro group (ipso-carbon) will be significantly downfield, as will the carbon attached to the ether oxygen. The other four carbons will appear in the typical aromatic region. |
| IR Spectroscopy | ~1530-1500 cm⁻¹ (strong, asymmetric NO₂ stretch)~1350-1330 cm⁻¹ (strong, symmetric NO₂ stretch)~1280-1240 cm⁻¹ (asymmetric C-O-C stretch)~3100-3000 cm⁻¹ (aromatic C-H stretch) | These absorption bands are highly characteristic. The two strong nitro group stretches are definitive identifiers for nitroaromatics. The asymmetric C-O-C stretch is characteristic of diaryl ethers. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 260. | The molecular ion peak is expected to be prominent. Key fragmentation pathways would likely involve the loss of NO₂ (m/z = 214), NO (m/z = 230), and potentially cleavage of the ether bond. |
Synthesis and Reactivity
Recommended Synthesis: Ullmann Condensation
The most logical and field-proven method for synthesizing symmetrical diaryl ethers like 2,2'-Oxybis(nitrobenzene) is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. For self-condensation to form a symmetrical ether, a nitro-activated aryl halide can react with the hydroxide formed in situ.
A plausible synthesis can be adapted from established protocols for similar compounds.[1][4] The reaction proceeds by heating an ortho-substituted nitrohalobenzene, such as 2-chloronitrobenzene, with a base in a high-boiling polar aprotic solvent, catalyzed by a copper salt or copper bronze.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2,2'-Dinitrobiphenyl | C12H8N2O4 | CID 75529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4558164A - Production of dinitrodiphenyl ether - Google Patents [patents.google.com]
solubility of 2,2'-Oxybis(nitrobenzene) in common lab solvents
An In-depth Technical Guide to the Solubility of 2,2'-Oxybis(nitrobenzene)
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2'-Oxybis(nitrobenzene) (CAS No. 2217-65-4) in common laboratory solvents. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes a foundational, principles-based approach. We first dissect the molecular structure of 2,2'-Oxybis(nitrobenzene) to predict its solubility behavior based on established chemical theories. Subsequently, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of its solubility. This document is structured to empower researchers, scientists, and drug development professionals with both the theoretical framework and the practical methodology required to effectively work with this compound in solution.
Introduction: The Critical Role of Solubility
2,2'-Oxybis(nitrobenzene), also known as 1-nitro-2-(2-nitrophenoxy)benzene, is a nitroaromatic compound whose utility in chemical synthesis and materials science necessitates a thorough understanding of its physical properties.[1] Among these, solubility is paramount. The ability to form a homogeneous solution is a prerequisite for a vast range of applications, including reaction chemistry, purification by recrystallization, formulation, and analytical characterization. An imprecise understanding of a compound's solubility can lead to failed experiments, impure products, and unreliable analytical results.
This guide addresses the practical challenges faced by researchers by providing a predictive analysis of solubility and a robust experimental workflow for its quantitative measurement.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] This axiom posits that substances with similar intermolecular forces are more likely to be soluble in one another. We can apply this principle by examining the key structural features of 2,2'-Oxybis(nitrobenzene).
Molecular Structure Analysis:
-
Formula: C₁₂H₈N₂O₅[1]
-
Core Structure: The molecule consists of two nitro-substituted benzene rings linked by an ether oxygen atom.
-
Polarity: The molecule possesses significant polarity due to the two strongly electron-withdrawing nitro groups (-NO₂) and the polar ether linkage (C-O-C). The nitro groups and ether oxygen are hydrogen bond acceptors.
-
Hydrophobicity: Despite the polar functional groups, the molecule is dominated by two large, nonpolar aromatic rings. This substantial hydrophobic surface area is the primary determinant of its solubility behavior.
Predicted Solubility Profile: Based on this structure, we can predict the following:
-
Low Aqueous Solubility: The large hydrophobic character of the biphenyl ether backbone will severely limit its interaction with the highly polar, hydrogen-bonding network of water. Its solubility in water is expected to be very low, likely in the range of being considered "insoluble".[4][5]
-
Good Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent candidates for dissolving 2,2'-Oxybis(nitrobenzene). These solvents are highly polar and can interact favorably with the nitro groups, but they lack the strong, self-associating hydrogen-bond network of water, making them more accommodating to large organic solutes.[6][7]
-
Moderate to Good Solubility in Other Organic Solvents:
-
Ketones (e.g., Acetone): Acetone's polarity should allow it to effectively solvate the polar regions of the molecule.[8]
-
Alcohols (e.g., Ethanol): Lower-chain alcohols like ethanol may show moderate solvating power. While ethanol can hydrogen bond, its alkyl chain provides some nonpolar character to interact with the aromatic rings.[9]
-
Aromatic Solvents (e.g., Toluene, Benzene): These nonpolar solvents will interact favorably with the large aromatic rings via π-stacking and van der Waals forces.
-
Chlorinated Solvents (e.g., Dichloromethane): These are good general solvents for many organic compounds and are expected to dissolve 2,2'-Oxybis(nitrobenzene).
-
Predicted Solubility Summary
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low / Insoluble | Dominated by the large hydrophobic aromatic structure, which disrupts water's H-bond network.[3] |
| Methanol, Ethanol | Moderate | The solvent's alkyl portion interacts with the aromatic rings, while the -OH group interacts with the nitro groups.[9] | |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions with the nitro groups without the energetic penalty of disrupting a solvent H-bond network.[6][10] |
| Nonpolar | Toluene, Benzene | Moderate to High | Favorable π-stacking and van der Waals interactions between the solvent and the aromatic rings of the solute. |
| Hexane, Heptane | Low | Insufficient polarity to interact with the nitro and ether groups. |
Experimental Protocol: Quantitative Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a solid compound is the shake-flask equilibrium method.[11][12] This protocol establishes a thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value at a given temperature.
Workflow for Solubility Determination
Caption: Experimental workflow for equilibrium solubility determination.
Step-by-Step Methodology
1. Materials and Equipment:
-
2,2'-Oxybis(nitrobenzene) (solid)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Volumetric flasks and pipettes
-
HPLC with a UV detector or a UV-Vis Spectrophotometer
2. Protocol:
-
Preparation: Add an excess amount of solid 2,2'-Oxybis(nitrobenzene) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. For example, add ~20 mg of solid to a 2 mL vial.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the vials for 24 to 48 hours. This duration is critical to ensure that true thermodynamic equilibrium is achieved.
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To ensure complete removal of particulate matter, perform one or both of the following steps:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent solid particles from artificially inflating the measured concentration.
-
-
Quantification:
-
Standard Curve: Prepare a series of standard solutions of 2,2'-Oxybis(nitrobenzene) of known concentrations in the chosen solvent. Analyze these standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis) to generate a standard curve of response versus concentration.
-
Sample Analysis: Make an accurate, known dilution of the filtered supernatant (the saturated solution). Analyze the diluted sample using the same method as the standards.
-
-
Calculation: Use the standard curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the concentration of the original saturated solution. This final value is the solubility of 2,2'-Oxybis(nitrobenzene) in that solvent at the specified temperature.
Understanding Solute-Solvent Interactions
The solubility outcome is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
Caption: Contrasting solute-solvent interactions.
In water, the energy required to break the strong hydrogen bonds between water molecules to create a cavity for the large, hydrophobic solute is not sufficiently compensated by new solute-water interactions, resulting in poor solubility. In contrast, a polar aprotic solvent like DMSO readily engages in favorable dipole-dipole interactions with the polar nitro groups of the solute, leading to effective solvation and high solubility.[6]
Conclusion
References
- 1. 2,2'-Oxybis(nitrobenzene) | 2217-65-4 [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. quora.com [quora.com]
- 4. 2,2'-DINITROBIPHENYL | 2436-96-6 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of Hybrid Halide Perovskites in DMF and DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpc-standards.com [hpc-standards.com]
- 9. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. www1.udel.edu [www1.udel.edu]
A Senior Application Scientist's Guide to the Synthesis of 2,2'-Oxybis(nitrobenzene)
An In-depth Technical Guide for Chemical Research Professionals
Abstract
This guide provides a comprehensive technical overview for the synthesis of 2,2'-Oxybis(nitrobenzene), a valuable chemical intermediate. The primary synthetic pathway detailed is the Ullmann condensation, a cornerstone of diaryl ether synthesis. This document elucidates the reaction mechanism, provides a detailed, step-by-step laboratory protocol, outlines critical safety precautions, and specifies analytical methods for product characterization. The content is structured to provide researchers and process chemists with the expertise-driven insights required for successful and safe synthesis.
Introduction: The Ullmann Condensation for Diaryl Ether Synthesis
The synthesis of diaryl ethers is a fundamental transformation in organic chemistry, with the products serving as key structural motifs in pharmaceuticals, polymers, and agrochemicals. The Ullmann condensation, first reported by Fritz Ullmann in 1905, remains a vital and powerful method for constructing the C-O bond between two aryl groups.[1]
The classic Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base at elevated temperatures.[1][2] For the synthesis of a symmetrical diaryl ether like 2,2'-Oxybis(nitrobenzene) from o-nitrochlorobenzene, the reaction proceeds through the in-situ formation of a phenoxide intermediate, which then couples with a second molecule of the aryl halide. The presence of the electron-withdrawing nitro group on the o-nitrochlorobenzene substrate is critical, as it activates the aryl halide towards nucleophilic aromatic substitution, a key step in the reaction sequence.[3] While modern variations of this reaction exist using other transition metals like palladium, the copper-mediated pathway is a robust and well-established method for this specific transformation.[4][5]
Reaction Mechanism and Scientific Rationale
The Ullmann-type synthesis of 2,2'-Oxybis(nitrobenzene) is not a simple one-step process. It is a nuanced reaction where the choice of catalyst, base, solvent, and temperature dictates the efficiency and outcome.
Core Principles:
-
Activation: The nitro group (-NO₂) at the ortho position to the chlorine atom in o-nitrochlorobenzene is paramount. Its strong electron-withdrawing nature polarizes the Ar-Cl bond and stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during nucleophilic attack, thereby facilitating the substitution of the chloride.[3][6]
-
Base-Mediated Phenoxide Formation: The reaction is initiated by the reaction of o-nitrochlorobenzene with a strong base, such as potassium hydroxide (KOH). This step generates 2-nitrophenoxide, the key nucleophile, in situ.
-
Copper's Catalytic Role: While the exact mechanism is complex and debated, it is widely accepted that a Cu(I) species is the active catalyst.[4] The catalytic cycle is thought to involve the formation of a copper(I) phenoxide. This complex then undergoes oxidative addition with a second molecule of o-nitrochlorobenzene to form a Cu(III) intermediate. The final step is a reductive elimination event that forms the diaryl ether C-O bond and regenerates the active Cu(I) catalyst.[4]
The overall transformation can be visualized as follows:
Caption: Simplified reaction pathway for the Ullmann synthesis of 2,2'-Oxybis(nitrobenzene).
Experimental Protocol
This section provides a detailed, laboratory-scale procedure for the synthesis. All operations should be conducted within a certified chemical fume hood, and appropriate personal protective equipment must be worn at all times.
Reagents and Equipment
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Notes |
| o-Nitrochlorobenzene | 88-73-3 | 157.55 | 15.76 g (0.10 mol) | Toxic, irritant, potential carcinogen.[7][8] |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 6.73 g (0.12 mol) | Corrosive. Use pellets (85% purity assumed). |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.95 g (5 mol%) | Catalyst. |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | High-boiling polar solvent. |
| Toluene | 108-88-3 | 92.14 | ~150 mL | For extraction. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed (5% aq.) | For neutralization. |
| Brine (sat. NaCl aq.) | 7647-14-5 | 58.44 | ~100 mL | For washing. |
| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | 120.37 | As needed | Drying agent. |
Equipment: 250 mL three-neck round-bottom flask, reflux condenser, mechanical stirrer, thermocouple, heating mantle, nitrogen inlet, separatory funnel, standard glassware for workup, rotary evaporator, recrystallization apparatus.
Mandatory Safety Precautions
o-Nitrochlorobenzene is a hazardous substance and must be handled with extreme care.
| Hazard | Description | Precautionary Measures |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs (blood, liver) through prolonged or repeated exposure.[7] | Always handle in a fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Avoid creating dust. |
| Carcinogenicity | Suspected of causing cancer.[7][8] | Minimize exposure. Use closed systems where possible. |
| Fire Hazard | Combustible solid. Emits toxic fumes (NOx, HCl) in a fire. | Keep away from open flames and hot surfaces. Use water spray, foam, or dry chemical extinguishers. |
| Environmental | Toxic to aquatic life with long-lasting effects.[7] | Do not allow to enter drains or the environment. Dispose of waste via certified channels. |
Always consult the full Safety Data Sheet (SDS) for all chemicals before beginning work.
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser (with a nitrogen inlet at the top), and a thermocouple. Ensure the system is dry and purged with nitrogen.
-
Charge Reagents: To the flask, add o-nitrochlorobenzene (15.76 g), potassium hydroxide (6.73 g), copper(I) iodide (0.95 g), and dimethylformamide (100 mL).
-
Reaction: Begin stirring the mixture and slowly heat it to 140-150 °C using the heating mantle. The mixture will darken as the reaction proceeds. Maintain this temperature under a gentle flow of nitrogen for 8-12 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Hexane:Ethyl Acetate 4:1). Spot the starting material and co-spot with the reaction mixture. The reaction is complete upon the disappearance of the o-nitrochlorobenzene spot.
-
Cooling and Quenching: After completion, turn off the heat and allow the mixture to cool to room temperature. Cautiously pour the dark reaction mixture into 300 mL of water. This will precipitate the crude product and dissolve inorganic salts.
-
Acidification: Slowly add 5% aqueous HCl to the aqueous mixture with stirring until it is acidic (pH ~2-3). This step neutralizes any remaining base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 50 mL). The organic layer will be the upper layer.
-
Washing: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and then brine (1 x 100 mL) to remove residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or isopropanol to yield 2,2'-Oxybis(nitrobenzene) as a yellow crystalline solid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of 2,2'-Oxybis(nitrobenzene).
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: Yellow crystalline solid.
-
Melting Point: 114.5 °C. A sharp melting point close to the literature value is indicative of high purity.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show a complex multiplet pattern in the aromatic region consistent with the unsymmetrical nature of the substituted rings.
-
¹³C NMR: The carbon NMR will show 6 distinct signals for the aromatic carbons due to the molecule's symmetry.
-
FT-IR: The infrared spectrum will exhibit strong characteristic peaks for the C-O-C ether linkage (around 1240 cm⁻¹) and the asymmetric and symmetric stretches of the nitro groups (-NO₂) (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).
-
Conclusion
The Ullmann condensation provides a reliable and effective method for the synthesis of 2,2'-Oxybis(nitrobenzene) from o-nitrochlorobenzene. Success hinges on careful control of reaction parameters and stringent adherence to safety protocols due to the hazardous nature of the starting material. The mechanistic principles—activation by the nitro group and the catalytic cycle of copper—offer a compelling example of classic transition-metal-catalyzed cross-coupling. This guide provides the necessary framework for researchers to reproduce this synthesis safely and efficiently, yielding a valuable intermediate for further chemical exploration.
References
- 1. Table 4-2, Physical and Chemical Properties of Nitrobenzene - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nitro Benzene - Boiling Point 210.9 °C, Melting Point 5.7 °C, Density 1.199 g/cm3, Yellow Liquid | 99% Purity, Industrial Applications, EC No. 202-716-0 - Boiling Point 210.9 °c, Melting Point 5.7 °c, Density 1.199 G/cm3, Yellow Liquid | 99% Purity, Industrial Applications, Ec No. 202-716-0 at Best Price in Ankleshwar | Dhyani Pharma Chem [tradeindia.com]
- 3. 2,2'-Oxybis(nitrobenzene) | 2217-65-4 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 1H NMR [m.chemicalbook.com]
- 7. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]
- 8. 2,2'-Oxybis(nitrobenzene) price,buy 2,2'-Oxybis(nitrobenzene) - chemicalbook [chemicalbook.com]
A Technical Guide to 2,2'-Oxybis(nitrobenzene): From Discovery to Modern Synthesis
This guide provides an in-depth exploration of 2,2'-Oxybis(nitrobenzene), a significant molecule in the landscape of nitroaromatic compounds. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the historical context of its discovery, the evolution of its synthesis, its physicochemical properties, and its applications. The narrative is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical insight.
Introduction: The Significance of a Disubstituted Diphenyl Ether
2,2'-Oxybis(nitrobenzene), also known as 2,2'-dinitrophenyl ether, is an aromatic ether characterized by two nitrophenyl groups linked through an oxygen bridge at the ortho positions. Its structure, featuring the electron-withdrawing nitro groups, imparts unique chemical reactivity and physical properties that make it a valuable intermediate in organic synthesis. While not as commonly known as some of its isomers, its study provides a fascinating window into the development of synthetic organic chemistry, particularly the formation of diaryl ether linkages—a cornerstone of many complex molecular architectures.
This guide will trace the scientific lineage of this compound, from the foundational discoveries in nitroaromatic chemistry to the sophisticated synthetic protocols available today. We will examine the causality behind experimental choices in its synthesis and provide a self-validating framework for its preparation and analysis.
Historical Context and the Dawn of Diaryl Ether Synthesis
The story of 2,2'-Oxybis(nitrobenzene) is intrinsically linked to two major developments in 19th and early 20th-century chemistry: the burgeoning field of nitroaromatic compounds and the invention of novel carbon-oxygen bond-forming reactions.
Nitrobenzene itself was first synthesized in 1834, and its commercial production began in 1856, primarily as a precursor to aniline for the burgeoning synthetic dye industry.[1][2] This made nitroaromatic precursors readily available for further chemical exploration.
The true breakthrough for the synthesis of diaryl ethers, and by extension 2,2'-Oxybis(nitrobenzene), was the work of German chemist Fritz Ullmann. In 1901, Ullmann reported the copper-mediated coupling of two aryl halides to form a biaryl compound.[3][4] This was soon followed by the discovery that copper could also catalyze the formation of aryl ethers from an aryl halide and a phenoxide—a reaction now famously known as the Ullmann condensation or Ullmann ether synthesis.[5]
The traditional Ullmann reaction was mechanistically significant but practically demanding, often requiring high temperatures (frequently over 200 °C), stoichiometric amounts of copper powder, and high-boiling polar solvents like nitrobenzene itself.[3] The reaction was most efficient when the aryl halide was activated by electron-withdrawing groups, such as the nitro group. This makes it highly probable that 2,2'-Oxybis(nitrobenzene) was first synthesized during this era of exploring the scope and limitations of the newly discovered Ullmann condensation. The reaction of an activated aryl halide like 2-nitrochlorobenzene with a corresponding phenoxide in the presence of copper would have been a logical extension of Ullmann's work.
The Evolution of Synthesis: From Harsh Conditions to Catalytic Precision
The synthesis of 2,2'-Oxybis(nitrobenzene) has evolved from the classical, often harsh, Ullmann conditions to more refined and efficient catalytic methods. This progression reflects the broader advancements in organometallic chemistry and catalysis.
The Classical Ullmann-Type Synthesis
The foundational method for preparing 2,2'-Oxybis(nitrobenzene) is a variation of the Ullmann ether synthesis. This involves the reaction of an ortho-substituted nitrophenol with an ortho-substituted nitrobenzene bearing a leaving group (typically a halide) in the presence of a copper catalyst and a base.
The electron-withdrawing nitro groups activate the aryl halide towards nucleophilic aromatic substitution, a key mechanistic aspect that makes this reaction feasible, albeit under strenuous conditions. The base is required to generate the nucleophilic phenoxide from the starting phenol.
Caption: Classical Ullmann condensation for 2,2'-Oxybis(nitrobenzene).
Modern Catalytic Approaches
While historically significant, the classical Ullmann reaction's harsh conditions and stoichiometric copper requirement have driven the development of more efficient methods. Modern approaches often employ soluble copper(I) or copper(II) salts in combination with ligands, or even palladium-based catalysts, which can facilitate the reaction under milder conditions and with lower catalyst loadings.[6]
One modern procedure involves the reaction of 1-fluoro-2-nitrobenzene, where fluoride acts as an excellent leaving group. The synthesis can be catalyzed by a palladium acetate and tributylphosphine system in a high-boiling solvent like xylene.[7] Another effective method uses the more common 2-nitrochlorobenzene with sodium ethoxide in methanol, which proceeds at a more moderate temperature range of 45-80 °C.[7] These modern methods offer significant advantages in terms of yield, purity, and industrial scalability.
Detailed Experimental Protocol: A Modern Approach
The following protocol describes a scalable, modern synthesis of 2,2'-Oxybis(nitrobenzene) adapted from reported procedures.[7] This self-validating system includes in-process controls and purification steps to ensure high purity of the final product.
Objective: To synthesize 2,2'-Oxybis(nitrobenzene) from 2-nitrochlorobenzene.
Materials:
-
2-Nitrochlorobenzene (150 kg)
-
Methanol (150 kg)
-
30% Sodium ethoxide solution in ethanol (approx. 1 molar equivalent to 2-nitrochlorobenzene)
-
Recovered washing water (for salt removal)
-
2000L reaction vessel with stirring, heating, and distillation capabilities
Procedure:
-
Charging the Reactor: Charge the 2000L reactor with 150 kg of 2-nitrochlorobenzene and 150 kg of methanol.
-
Initiating the Reaction: Begin stirring and heat the mixture. When the internal temperature reaches 48 °C, commence the addition of the 30% sodium ethoxide solution.
-
Causality: The temperature is raised to ensure the reactants are in solution and to provide sufficient activation energy. The slow addition of the strong base (sodium ethoxide) controls the exothermic reaction and prevents runaway side reactions.
-
-
Temperature Control: During the addition of sodium ethoxide, maintain the reaction temperature between 45 °C and 55 °C. The total amount of sodium ethoxide solution should correspond to a 1:1 to 1.01:1 molar ratio with the initial 2-nitrochlorobenzene.
-
Reaction Completion: After the addition is complete, seal the reactor inlets and outlets. Raise the temperature to 80 °C. The internal pressure will rise to approximately 2.5 - 3.5 × 10⁴ Pa. Maintain these conditions for 75 minutes to drive the reaction to completion.
-
Trustworthiness: Monitoring temperature and pressure ensures the reaction proceeds as expected. Holding the reaction at a higher temperature for a set time maximizes the conversion of starting material to product.
-
-
Solvent Removal and Washing: At 80 °C, begin to distill off the ethanol. While maintaining the temperature, slowly add 300 kg of recovered washing water. This step serves to wash out the sodium chloride byproduct.
-
Isolation and Drying: Cool the reactor contents to room temperature. The product will solidify or precipitate. Isolate the solid product and dry it thoroughly.
-
Analysis: The expected yield is approximately 157 kg (around 98-99% of theoretical). The purity can be confirmed by chromatographic analysis (e.g., GC or HPLC) and melting point determination.
Physicochemical and Spectroscopic Properties
The accurate characterization of 2,2'-Oxybis(nitrobenzene) is crucial for its use in further synthetic applications. Below is a summary of its key properties.
| Property | Value | Reference(s) |
| CAS Number | 2217-65-4 | |
| Molecular Formula | C₁₂H₈N₂O₅ | |
| Molecular Weight | 260.21 g/mol | |
| Appearance | Solid | |
| Melting Point | 114.5 °C | [8] |
| Boiling Point | 185 °C @ 15 Torr | [8] |
| Density (Predicted) | 1.416 g/cm³ | [8] |
| Storage | Sealed in dry, Room Temperature | [8] |
Spectroscopic Profile (Expected)
While specific, detailed spectra are best obtained experimentally, the expected spectroscopic characteristics can be predicted based on the molecule's structure.
-
¹H NMR: The spectrum would be complex due to the asymmetry of the molecule. Protons on the aromatic rings would appear in the aromatic region (approx. 7.0-8.5 ppm). The protons closest to the nitro groups would be shifted furthest downfield due to the strong electron-withdrawing effect.
-
¹³C NMR: The spectrum would show 6 distinct signals for the aromatic carbons, as the two rings are chemically equivalent but the carbons within each half are unique. Carbons bearing the nitro and ether groups would have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of essential functional groups. Strong absorptions would be expected for the asymmetric and symmetric stretching of the N-O bonds in the nitro groups (typically around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively). The C-O-C stretch of the diaryl ether would appear in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 260.21. Fragmentation patterns would likely involve the loss of NO₂ groups and cleavage around the ether linkage.
Analytical Methodologies
The purity and identity of 2,2'-Oxybis(nitrobenzene) are typically confirmed using a combination of chromatographic and spectroscopic techniques.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) are standard methods for assessing purity and quantifying the compound in reaction mixtures.
-
Spectroscopy: As detailed above, NMR, IR, and MS are indispensable for unambiguous structural confirmation.[5]
-
Electrochemistry: For trace analysis, electrochemical methods like differential pulse voltammetry, which have been successfully applied to the related compound 2,2'-dinitrobiphenyl, could be adapted for sensitive detection.[9]
Safety and Toxicology
As a nitroaromatic compound, 2,2'-Oxybis(nitrobenzene) must be handled with appropriate care.
-
Hazard Classification: It is classified as harmful if swallowed (H302), causes skin and serious eye irritation (H315, H319), and is a flammable solid (H228).[8]
-
Handling Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Toxicological Profile of Precursors: The primary precursor, nitrobenzene, is highly toxic and readily absorbed through the skin.[10] It is known to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, leading to symptoms like cyanosis, headache, and dizziness.[11][12] Chronic exposure can damage the central nervous system, liver, and kidneys.[13] While specific toxicological data for 2,2'-Oxybis(nitrobenzene) is limited, its handling should be guided by the significant hazards associated with its parent compounds.
Applications and Future Outlook
2,2'-Oxybis(nitrobenzene) and related dinitrophenyl ethers are important intermediates in several industrial and research areas.
-
Polymer Science: The reduction of the nitro groups in dinitrophenyl ethers yields the corresponding diaminodiphenyl ethers. These diamines are critical monomers for the synthesis of high-performance polymers such as polyimides, which are valued for their exceptional thermal stability and mechanical strength, finding use in the aerospace and electronics industries.[7][14]
-
Energetic Materials: Dinitrophenyl ethers have been investigated as potential alternatives to traditional explosives like TNT, as they can offer desirable properties for insensitive munitions formulations.[4]
-
Organic Synthesis: The nitro groups can be readily transformed into a variety of other functional groups, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and dyes.[14]
The continued development of more efficient and sustainable catalytic methods for C-O bond formation will likely expand the accessibility and utility of 2,2'-Oxybis(nitrobenzene) in creating novel materials and functional molecules.
Conclusion
2,2'-Oxybis(nitrobenzene) stands as a testament to the rich history and ongoing evolution of synthetic organic chemistry. Its discovery is rooted in the foundational work on nitroaromatics and the Ullmann condensation, while its modern synthesis showcases the power of catalysis to achieve efficiency and precision. For researchers and developers, a thorough understanding of its synthesis, properties, and handling is essential for harnessing its potential as a versatile chemical intermediate. This guide provides a comprehensive, technically grounded framework to support that endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Table 4-2, Physical and Chemical Properties of Nitrobenzene - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2,4-Dinitrophenyl Ether of Polyvinyl Alcohol and Polymer Bound Anionic SIGMA Complexes [scirp.org]
- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 6. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 2,2'-Oxybis(nitrobenzene) price,buy 2,2'-Oxybis(nitrobenzene) - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. dhss.delaware.gov [dhss.delaware.gov]
- 11. epa.gov [epa.gov]
- 12. gov.uk [gov.uk]
- 13. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
The Analytical Scientist's Guide to Olanzapine Process Impurity A: Identification, Control, and Synthesis
A Technical Guide for Pharmaceutical Development Professionals
Foreword
In the landscape of atypical antipsychotics, olanzapine stands as a critical therapeutic agent. Its efficacy, however, is intrinsically linked to its purity. The control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug product consistency. This guide provides an in-depth exploration of a key process-related impurity, Olanzapine Related Compound A, as defined by the United States Pharmacopeia (USP), which is synonymous with Olanzapine Impurity A in the European Pharmacopoeia (EP).
As Senior Application Scientists, our perspective is rooted in the practical application of analytical chemistry to solve real-world challenges in pharmaceutical development. This document moves beyond a simple recitation of facts to provide a narrative that explains the "why" behind the "how"—elucidating the scientific rationale for the identification, synthesis, and control of this critical impurity. Every protocol and recommendation herein is designed to be a self-validating system, grounded in established scientific principles and regulatory expectations.
Introduction to Olanzapine and the Imperative of Impurity Profiling
Olanzapine is a thienobenzodiazepine derivative that acts as an antagonist at multiple neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors.[1] Its synthesis is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities. These can arise from starting materials, intermediates, by-products, or degradation of the active pharmaceutical ingredient (API).[2]
The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B) for the control of impurities in new drug substances and products.[3][4][5] These guidelines set thresholds for reporting, identification, and qualification of impurities, underscoring the regulatory expectation for a thorough understanding and control of the impurity profile of any API.[6] The presence of impurities can potentially impact the safety, efficacy, and stability of the final drug product.[7]
Identification and Structure of Olanzapine Related Compound A
Olanzapine Related Compound A (let's call it ORCA from now on) is a critical process-related impurity that is monitored during the synthesis of olanzapine. It is chemically known as 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile .[8][9][10]
| Identifier | Value |
| IUPAC Name | 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile[8] |
| Synonyms | Olanzapine Impurity A (EP), Olanzapine BP Impurity A, ROY[1][8] |
| CAS Number | 138564-59-7[11] |
| Molecular Formula | C₁₂H₉N₃O₂S[12] |
| Molecular Weight | 259.29 g/mol [12] |
The structure of ORCA is a key intermediate in the synthesis of the thienobenzodiazepine core of olanzapine. Its identification and quantification are crucial for controlling the quality of the final API.
Formation Pathway of Olanzapine Related Compound A
ORCA is not a degradation product but rather a key starting material for the final cyclization step that forms the thienobenzodiazepine ring system of olanzapine. Its presence in the final API indicates an incomplete reaction or inefficient purification.
The synthesis of olanzapine typically involves the reaction of 2-amino-5-methylthiophene-3-carbonitrile with 2-fluoronitrobenzene. This reaction forms ORCA. The subsequent step involves the reduction of the nitro group of ORCA to an amino group, followed by cyclization to form the olanzapine molecule.[1]
Understanding this pathway is critical for developing control strategies. Optimizing the conditions for the nucleophilic aromatic substitution and the subsequent reduction and cyclization steps is key to minimizing the levels of unreacted ORCA in the crude olanzapine.
Analytical Methodologies for Identification and Quantification
A robust and validated analytical method is essential for the accurate determination of ORCA in olanzapine drug substance and product. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[13][14]
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is typically employed due to the non-polar nature of both olanzapine and ORCA. A C8 or C18 column provides the necessary hydrophobicity for good retention and separation. The use of a UV detector is appropriate as both compounds possess chromophores that absorb in the UV region. The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, allows for the fine-tuning of the separation by adjusting the polarity. A gradient elution may be necessary to achieve a good resolution between olanzapine, ORCA, and other potential impurities within a reasonable run time.
Step-by-Step HPLC Protocol for Quantification of ORCA
The following protocol is a representative example based on methodologies described in the literature and pharmacopeias for the analysis of olanzapine and its related substances.[10][13][15]
-
Chromatographic System:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Column Temperature: 35-40 °C. The elevated temperature can improve peak shape and reduce viscosity.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: An aqueous buffer, for example, a phosphate buffer adjusted to a slightly acidic pH (e.g., pH 2.5 with phosphoric acid). The acidic pH helps to ensure the ionization state of the analytes is consistent, leading to sharper peaks.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar compounds.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of USP Olanzapine Related Compound A RS in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Sample Solution: Accurately weigh and dissolve the olanzapine sample in the diluent to a known concentration.
-
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peak corresponding to ORCA in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of ORCA in the sample using the peak area and the response factor relative to olanzapine, as specified in the relevant pharmacopeia.[15]
-
Spectroscopic Characterization for Structural Elucidation
While HPLC is excellent for quantification, spectroscopic techniques are essential for the unambiguous structural confirmation of ORCA, especially during method development, validation, and for the characterization of reference standards.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show the protonated molecule [M+H]⁺ at m/z 260.3, confirming the molecular weight. Tandem MS (MS/MS) can be used to fragment the molecule and provide further structural information.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the nitrophenyl ring, the thiophene proton, the methyl group, and the NH proton.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all the carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching, the C≡N (nitrile) stretching, and the N-O stretching of the nitro group.
Synthesis and Purification of Olanzapine Related Compound A Reference Standard
The availability of a high-purity reference standard of ORCA is a prerequisite for accurate analytical method development and validation. The synthesis can be performed as follows:
Synthetic Protocol
The synthesis involves a nucleophilic aromatic substitution reaction.[1]
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend sodium hydride in anhydrous tetrahydrofuran (THF).
-
Addition of Reactants: To this suspension, slowly add a solution of 2-amino-5-methylthiophene-3-carbonitrile and 2-fluoronitrobenzene in anhydrous THF at a reduced temperature (e.g., 0-5 °C).
-
Reaction: Allow the reaction to proceed at room temperature for several hours.
-
Work-up: Quench the reaction with water and adjust the pH to neutral. The product will precipitate out of the solution.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield high-purity ORCA.
Causality in Experimental Choices
-
Sodium Hydride: A strong base is required to deprotonate the amino group of the thiophene derivative, making it a more potent nucleophile.
-
Anhydrous THF: The reaction is sensitive to moisture, which would quench the sodium hydride. Anhydrous THF is a suitable aprotic solvent that will not interfere with the reaction.
-
Inert Atmosphere: Prevents the reaction of sodium hydride with atmospheric moisture and oxygen.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, allowing for the isolation of a crystalline material with high purity.
Impact on Drug Quality and Control Strategy
The presence of unreacted ORCA in the final olanzapine API above the ICH-defined threshold (typically 0.10% for reporting and 0.15% for identification for a given daily dose) is unacceptable.[3] While ORCA itself may not be inherently toxic at these low levels, its presence is an indicator of poor process control and may lead to the formation of other, potentially harmful, downstream impurities.
A robust control strategy for ORCA involves:
-
In-process controls: Monitoring the completion of the reaction that consumes ORCA.
-
Purification: Implementing effective purification steps (e.g., crystallization) for the crude olanzapine to remove any residual ORCA.
-
Final Specification: Including a specific limit for ORCA in the final drug substance specification, with a validated analytical method for its quantification.
Conclusion
Olanzapine Related Compound A is a critical process impurity that requires careful monitoring and control during the manufacturing of olanzapine. A thorough understanding of its formation, coupled with the implementation of robust analytical methods for its quantification, is essential for ensuring the quality, safety, and efficacy of the final drug product. This guide has provided a comprehensive overview of the key scientific and technical considerations for managing this impurity, from its initial identification to the development of a sound control strategy, all underpinned by the principles of scientific integrity and regulatory compliance.
References
- 1. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 2. Olanzapine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. jpionline.org [jpionline.org]
- 5. scribd.com [scribd.com]
- 6. database.ich.org [database.ich.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. bbrc.in [bbrc.in]
- 12. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile | C12H9N3O2S | CID 395460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Reduction of 2,2'-Oxybis(nitrobenzene) to 2,2'-Diaminodiphenyl Ether
<
Abstract
This document provides a comprehensive technical guide for the chemical reduction of 2,2'-Oxybis(nitrobenzene) to 2,2'-diaminodiphenyl ether. 2,2'-Diaminodiphenyl ether is a crucial monomer in the synthesis of high-performance polyimides, which are valued for their exceptional thermal stability, mechanical strength, and dielectric properties.[1][2] This guide details two robust and validated protocols for this transformation: catalytic hydrogenation and chemical reduction using hydrazine hydrate with a catalyst. The underlying reaction mechanisms, safety protocols, and analytical characterization of the final product are also thoroughly discussed to ensure reproducible and safe execution in a research and development setting.
Introduction: The Significance of 2,2'-Diaminodiphenyl Ether
Aromatic diamines are fundamental building blocks in polymer chemistry. Among them, 2,2'-diaminodiphenyl ether holds a significant position due to the unique combination of flexibility imparted by the ether linkage and the rigidity of the aromatic rings. This molecular architecture translates to desirable properties in the resulting polyimides, including high glass transition temperatures, good solubility in organic solvents, and excellent film-forming capabilities. These polymers find extensive applications in the aerospace, electronics, and medical industries. The synthesis of high-purity 2,2'-diaminodiphenyl ether is therefore a critical first step in the production of these advanced materials.
The reduction of the nitro groups in 2,2'-Oxybis(nitrobenzene) to amines is the core transformation in this synthesis. The choice of reducing agent and reaction conditions is paramount to achieving high yields and purity, while minimizing side reactions. This guide will explore two widely applicable and effective methods to achieve this conversion.
Reaction Mechanism: From Nitro to Amino
The reduction of an aromatic nitro group to an amine is a multi-step process that involves the transfer of six electrons and six protons. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[3][4]
General Reaction Scheme:
-
Nitrobenzene to Nitrosobenzene: The initial step involves a two-electron reduction of the nitro group to a nitroso group.
-
Nitrosobenzene to Hydroxylamine: A further two-electron reduction converts the nitroso intermediate to a hydroxylamine.
-
Hydroxylamine to Aniline: The final two-electron reduction of the hydroxylamine yields the desired amine.
The specific mechanism and the lifetime of these intermediates are dependent on the chosen reduction method.
Catalytic Hydrogenation
In catalytic hydrogenation, molecular hydrogen (H₂) is the reductant, and a heterogeneous catalyst, typically a noble metal like palladium or platinum on a carbon support (Pd/C or Pt/C), facilitates the reaction.[5][6] The reaction occurs on the surface of the catalyst, where hydrogen molecules are adsorbed and dissociated into reactive hydrogen atoms.[3] The nitro compound then adsorbs onto the catalyst surface and undergoes stepwise reduction by the hydrogen atoms.[3]
Chemical Reduction with Hydrazine Hydrate
Hydrazine (N₂H₄) is a powerful reducing agent, especially in the presence of a catalyst.[7] The reaction with nitro compounds is often carried out in an alcoholic solvent, with a catalyst such as palladium on carbon or Raney nickel. The hydrazine decomposes on the catalyst surface to produce diimide (N₂H₂), which is a transient but highly reactive reducing species. The diimide then reduces the nitro group through a concerted hydrogen transfer mechanism.
Safety and Handling Precautions
Prior to commencing any experimental work, a thorough risk assessment must be conducted.
-
2,2'-Oxybis(nitrobenzene): This compound is a nitroaromatic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[7] It is also flammable and can form explosive mixtures with air.[7] All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.[9][10] Wear chemical-resistant gloves, a face shield, and a flame-retardant lab coat. An emergency shower and eyewash station should be readily accessible.
-
Flammable Solvents: Solvents such as ethanol and methanol are flammable. Keep away from ignition sources.
-
Catalysts: Finely divided metal catalysts like Palladium on carbon (Pd/C) and Raney Nickel can be pyrophoric, especially when dry and exposed to air. Handle these catalysts under an inert atmosphere (e.g., nitrogen or argon) or as a slurry in a solvent.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reduction of 2,2'-Oxybis(nitrobenzene).
Protocol 1: Catalytic Hydrogenation
This method is a clean and efficient way to achieve the reduction, with water being the only byproduct.
Workflow for Catalytic Hydrogenation:
Catalytic Hydrogenation Workflow
Materials and Reagents:
| Reagent/Material | Quantity | Notes |
| 2,2'-Oxybis(nitrobenzene) | 10.0 g (38.4 mmol) | |
| Ethanol or Methanol | 200 mL | Reagent grade |
| 10% Palladium on Carbon (Pd/C) | 1.0 g | 50% wet with water |
| Hydrogen Gas (H₂) | ~50 psi | High purity |
| Nitrogen Gas (N₂) | Inert gas for purging | |
| Celite® | Filter aid | |
| Suitable recrystallization solvent | As required | e.g., Ethanol/water mixture |
Procedure:
-
Reaction Setup: In a suitable high-pressure autoclave, combine 2,2'-Oxybis(nitrobenzene) and the chosen alcohol solvent.
-
Catalyst Addition: Carefully add the wet 10% Pd/C catalyst to the reaction mixture.
-
Inerting and Hydrogenation: Seal the autoclave and purge the system with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the autoclave to approximately 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously and heat to 40-50°C. The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Open the autoclave and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude 2,2'-diaminodiphenyl ether from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Reduction with Hydrazine Hydrate
This method is advantageous as it does not require specialized high-pressure equipment.
Workflow for Hydrazine Reduction:
Hydrazine Reduction Workflow
Materials and Reagents:
| Reagent/Material | Quantity | Notes |
| 2,2'-Oxybis(nitrobenzene) | 10.0 g (38.4 mmol) | |
| Ethanol | 250 mL | 95% or absolute |
| Hydrazine Hydrate (80%) | 15 mL (~240 mmol) | Caution: Toxic and Corrosive |
| 10% Palladium on Carbon (Pd/C) | 0.5 g | 50% wet with water |
| Celite® | Filter aid | |
| Suitable recrystallization solvent | As required | e.g., Toluene or ethanol/water |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2'-Oxybis(nitrobenzene) in ethanol.
-
Catalyst Addition: Carefully add the wet 10% Pd/C catalyst to the solution.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Hydrazine Addition: Once refluxing, add hydrazine hydrate dropwise over a period of 30-60 minutes. An exothermic reaction will be observed, and the color of the solution will change.
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature.
-
Catalyst Removal: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent to yield pure 2,2'-diaminodiphenyl ether.
-
Drying: Dry the purified product in a vacuum oven.
Product Characterization
The identity and purity of the synthesized 2,2'-diaminodiphenyl ether should be confirmed by standard analytical techniques.
Analytical Techniques:
| Technique | Expected Results |
| Melting Point | The purified product should exhibit a sharp melting point consistent with literature values. |
| ¹H NMR Spectroscopy | The proton NMR spectrum will show characteristic signals for the aromatic protons and the amine protons. The integration of these signals should correspond to the number of protons in the molecule. The disappearance of signals corresponding to the nitro-substituted aromatic rings confirms the completion of the reaction.[11][12] |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule. The chemical shifts of the carbons attached to the amino groups will be significantly different from those attached to the nitro groups in the starting material.[13] |
| FT-IR Spectroscopy | The IR spectrum will show the disappearance of the characteristic N-O stretching frequencies of the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching frequencies of the primary amine (typically a doublet around 3300-3500 cm⁻¹). |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the product. The fragmentation pattern can provide further structural information. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reducing agent, deactivated catalyst, or insufficient reaction time. | Add more reducing agent (for hydrazine method), use fresh catalyst, or extend the reaction time. Ensure efficient stirring. |
| Low Yield | Product loss during work-up or recrystallization, or side reactions. | Optimize the work-up and purification steps. Ensure the reaction temperature is controlled to minimize side reactions. |
| Product Discoloration | Air oxidation of the amine product. | Perform the work-up and purification under an inert atmosphere if possible. Store the final product under nitrogen or argon. The product can sometimes be purified by recrystallization with a small amount of sodium dithionite to remove colored impurities. |
Conclusion
The reduction of 2,2'-Oxybis(nitrobenzene) to 2,2'-diaminodiphenyl ether is a fundamental transformation for the synthesis of high-performance polyimides. Both catalytic hydrogenation and chemical reduction with hydrazine hydrate are effective methods, each with its own advantages. The choice of method will depend on the available equipment and scale of the reaction. By following the detailed protocols and safety precautions outlined in this guide, researchers can reliably and safely synthesize high-purity 2,2'-diaminodiphenyl ether for their research and development needs.
References
- 1. ossila.com [ossila.com]
- 2. Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. ICSC 0281 - HYDRAZINE [chemicalsafety.ilo.org]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. rsc.org [rsc.org]
- 12. emerypharma.com [emerypharma.com]
- 13. mdpi.com [mdpi.com]
Application Note & Protocol: Catalytic Hydrogenation of 2,2'-Oxybis(nitrobenzene)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,2'-Oxydianiline
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing access to the versatile aniline moiety.[1] Among these, the conversion of 2,2'-Oxybis(nitrobenzene) to 2,2'-Oxybis(aniline), also known as 2,2'-oxydianiline (ODA), is of significant industrial importance. ODA serves as a critical monomer in the synthesis of high-performance polyimides. These polymers are prized for their exceptional thermal stability, chemical resistance, and dielectric properties, making them indispensable in the aerospace, electronics, and automotive industries.
This document serves as an in-depth guide to the catalytic hydrogenation of 2,2'-Oxybis(nitrobenzene). It moves beyond a simple recitation of steps to explain the underlying chemical principles, catalyst selection rationale, and critical safety systems necessary for a successful and repeatable synthesis. The protocol described herein is designed as a self-validating system, where an understanding of the process risks informs the safety procedures at every stage.
Mechanistic Rationale and Process Optimization
A robust protocol is built on a foundation of understanding the reaction's mechanism and the variables that control its outcome. Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency and clean byproduct profile, generating only water.[1]
The Reaction Pathway
The overall transformation involves the reduction of two nitro groups to their corresponding primary amines using molecular hydrogen.
The most widely accepted mechanism for this process is the Haber-Lukashevich pathway.[1][2] This involves a stepwise reduction on the surface of the metal catalyst. The nitro group is sequentially reduced to a nitroso (-NO) intermediate, then to a hydroxylamine (-NHOH) intermediate, and finally to the amine (-NH₂).[2][3]
It is critical to recognize that the hydroxylamine intermediate can be unstable and its accumulation can lead to dangerous, uncontrolled temperature spikes.[4] Therefore, efficient process control to ensure its rapid conversion to the final amine is a key safety and efficiency parameter.
Key Experimental Choices: Explaining the "Why"
-
Catalyst Selection: Palladium on carbon (Pd/C) is the catalyst of choice for most nitro group reductions.[5] Its high activity allows the reaction to proceed under mild conditions, and it generally provides excellent selectivity for the nitro group reduction over other potential functionalities.[6] While other catalysts like Raney Nickel or Platinum are effective, Pd/C offers a reliable balance of reactivity, selectivity, and cost for this specific transformation.[1][5]
-
Solvent System: The ideal solvent must fully dissolve the starting material and, preferably, the product. Polar solvents are generally favored.[7] Common choices include ethyl acetate, ethanol, methanol, or N,N-dimethylformamide (DMF).[8][9][10] Ethyl acetate is an excellent choice as it combines good solubility characteristics with a relatively low boiling point, simplifying product isolation.
-
Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, operating at elevated pressures (e.g., 50-150 psi) significantly increases the concentration of hydrogen dissolved in the solvent, thereby accelerating the reaction rate. This requires the use of specialized, pressure-rated equipment.
A Self-Validating Safety System: Managing Hydrogenation Hazards
Catalytic hydrogenation is a powerful technique, but it carries inherent risks that must be proactively managed. The protocol's safety features are designed to be a self-validating system, where each step mitigates a specific, known hazard.
-
Hazard 1: Hydrogen Flammability: Hydrogen gas is highly flammable and forms explosive mixtures with air over a wide concentration range (4-75%).[11][12]
-
Mitigation: The single most critical safety step is the rigorous exclusion of oxygen from the reaction vessel. This is achieved by repeatedly purging the sealed reactor with an inert gas, such as nitrogen, before hydrogen is introduced.[7][13][14] All operations must be conducted in a well-ventilated fume hood.[12][13]
-
-
Hazard 2: Catalyst Pyrophoricity: Palladium on carbon, especially after being used for hydrogenation (when it is "activated" and saturated with hydrogen), is pyrophoric.[7][11] If the spent, dry catalyst is exposed to air, it can glow red-hot and instantly ignite flammable solvents.[11]
-
Mitigation: The catalyst must never be allowed to dry in the presence of air. It should be handled as a wet slurry when charging the reactor.[7][14] During filtration, the filter cake must be kept wet with solvent at all times and should be immediately quenched with water after the product has been filtered off.[11]
-
-
Hazard 3: Reaction Exotherm: The reduction of nitro groups is a highly exothermic process.[14] Without proper thermal management, the reaction rate can accelerate uncontrollably, leading to a dangerous increase in temperature and pressure (a "runaway reaction").
Detailed Experimental Protocol
This protocol details the reduction of 2,2'-Oxybis(nitrobenzene) on a laboratory scale.
4.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2,2'-Oxybis(nitrobenzene) | >98% Purity | Sigma-Aldrich | Starting material. |
| Palladium on Carbon (Pd/C) | 10 wt% Pd, 50% wet | Johnson Matthey | Catalyst. Handle with extreme care.[12] |
| Ethyl Acetate (EtOAc) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Hydrogen (H₂) Gas | High Purity (99.99%) | Airgas | Reducing agent. |
| Nitrogen (N₂) Gas | High Purity | Airgas | Inerting gas. |
| Celite® 545 | N/A | Sigma-Aldrich | Filtration aid. |
4.2 Equipment
-
High-pressure autoclave/hydrogenation vessel (e.g., Parr shaker or similar) equipped with a magnetic stir bar, pressure gauge, gas inlet/outlet valves, and a thermocouple.
-
Vacuum/Nitrogen manifold.
-
Buchner funnel and filter flask.
-
Standard laboratory glassware.
4.3 Step-by-Step Procedure
-
Reactor Preparation: Ensure the high-pressure vessel is clean and dry. Assemble it and perform a leak test with nitrogen by pressurizing to the maximum intended reaction pressure and holding for 30 minutes to check for any pressure drop.[13]
-
Charging the Reactor: Vent the test pressure. Add 2,2'-Oxybis(nitrobenzene) (1.0 eq) and ethyl acetate to the reactor. Finally, carefully add the 10% Pd/C catalyst (1-2 mol % Pd, as a 50% wet paste) to the vessel.
-
Inerting the System (CRITICAL STEP): Seal the reactor securely. Using a manifold, pressurize the vessel with nitrogen to ~50 psi, then carefully vent the gas into the fume hood. Repeat this pressurize-vent cycle a minimum of 5 times to ensure all oxygen is removed.[13][14]
-
Hydrogenation: After the final nitrogen vent, evacuate the vessel briefly before backfilling with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi).
-
Reaction Execution: Begin vigorous stirring. If required, gently heat the reaction to 30-40 °C. The reaction is exothermic, so monitor the temperature closely. The reaction progress is indicated by the drop in hydrogen pressure as it is consumed. Continue the reaction until hydrogen uptake ceases.
-
Shutdown and Work-up: Stop heating and allow the reactor to cool to room temperature. Close the hydrogen supply. Carefully vent the excess hydrogen pressure in the fume hood.
-
Post-Reaction Purge: Purge the reactor with nitrogen (pressurize-vent cycle) three times to remove all residual hydrogen.[13]
-
Catalyst Filtration (CRITICAL STEP): Open the reactor. Prepare a Buchner funnel with a pad of Celite®. Wet the Celite® with ethyl acetate. Filter the reaction mixture through the Celite pad. It is imperative to keep the filter cake wet with solvent throughout the filtration. Do not pull air through the dry cake.[11] Wash the cake with additional ethyl acetate to recover all the product.
-
Catalyst Quenching: As soon as filtration is complete, carefully transfer the wet Celite/catalyst cake to a separate beaker and immediately cover it with water to render it non-pyrophoric.[11] Dispose of it according to your institution's hazardous waste guidelines.
-
Product Isolation: Transfer the filtrate to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield 2,2'-Oxybis(aniline), typically as a solid. The product can be further purified by recrystallization if needed.
Summary of Typical Reaction Parameters
| Parameter | Typical Value / Condition | Rationale |
| Substrate | 2,2'-Oxybis(nitrobenzene) | Starting material for ODA synthesis. |
| Product | 2,2'-Oxybis(aniline) | High-performance polymer monomer. |
| Catalyst | 10% Pd/C (50% wet) | High activity and selectivity for nitro reduction.[5][6] |
| Catalyst Loading | 1-2 mol % of Palladium | Balances reaction time with cost; higher loading speeds up the reaction. |
| Solvent | Ethyl Acetate or Ethanol | Good solubility for reactants and products; easy to remove. |
| H₂ Pressure | 50 - 150 psi (3.4 - 10.3 bar) | Increases H₂ concentration, accelerating the reaction rate. |
| Temperature | 25 - 50 °C | Mild conditions are sufficient; helps control the exotherm.[14] |
| Reaction Time | 4 - 12 hours | Dependent on scale, pressure, temperature, and catalyst loading. |
| Typical Yield | >95% | Catalytic hydrogenation is a highly efficient transformation. |
References
- 1. benchchem.com [benchchem.com]
- 2. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 4. mt.com [mt.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3,4'-Oxydianiline synthesis - chemicalbook [chemicalbook.com]
- 9. US4539428A - Preparation of diaminodiphenyl ethers - Google Patents [patents.google.com]
- 10. 4,4'-Oxydianiline synthesis - chemicalbook [chemicalbook.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. weihaicm.com [weihaicm.com]
- 13. njhjchem.com [njhjchem.com]
- 14. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
Definitive Quantification of 2,2'-Oxybis(nitrobenzene): Advanced Chromatographic Protocols and Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and validated analytical methods for the precise quantification of 2,2'-Oxybis(nitrobenzene). As a potential process impurity or intermediate in various chemical syntheses, its accurate measurement is critical for ensuring product quality, safety, and regulatory compliance. We present two primary analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level analysis and confirmation. This document provides not just step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring that researchers can confidently implement and adapt these techniques.
Introduction: The Analytical Imperative for 2,2'-Oxybis(nitrobenzene)
2,2'-Oxybis(nitrobenzene) (CAS No: 2217-65-4) is an organic compound characterized by two nitrophenyl groups linked by an ether bond.[1] Its presence, even at trace levels, can be indicative of side reactions or incomplete conversions in manufacturing processes. For professionals in the pharmaceutical and chemical industries, quantifying such impurities is not merely a procedural step but a cornerstone of quality assurance. The structural alerts within nitroaromatic compounds often classify them as potential genotoxic impurities (GTIs), necessitating highly sensitive and specific analytical methods for their control.[2]
This application note provides two field-proven methods designed to meet the rigorous demands of modern analytical laboratories. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.[3][4]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of the Method
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of quality control laboratories for its robustness and reliability.[5][6] The method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the analytes, with more hydrophobic compounds being retained longer on the column. 2,2'-Oxybis(nitrobenzene), with its nitro functional groups acting as strong chromophores, can be readily detected and quantified using a standard UV detector.[3]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected for its strong hydrophobic retention of aromatic compounds like 2,2'-Oxybis(nitrobenzene).
-
Mobile Phase: A mixture of acetonitrile and water provides excellent elution strength and selectivity for nitroaromatics.[7][8] Acetonitrile is often preferred over methanol as its pi electrons can disrupt interactions between the analyte's aromatic rings and the stationary phase, leading to better peak shapes.[8]
-
Detection Wavelength: The UV detection wavelength is set near the maximum absorbance of the nitroaromatic functionality (e.g., 254 nm) to ensure high sensitivity and specificity.[5]
Experimental Protocol: HPLC-UV
2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, degasser, autosampler, and column thermostat.
-
UV-Vis or Photodiode Array (PDA) Detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), and 2,2'-Oxybis(nitrobenzene) certified reference material.
-
Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm syringe filters for sample preparation.[5][9]
2.2. Preparation of Solutions
-
Mobile Phase: Prepare an isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Filter and degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2,2'-Oxybis(nitrobenzene) reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.
2.3. Sample Preparation
-
Accurately weigh the sample (e.g., drug substance, chemical intermediate) into a volumetric flask.
-
Add the mobile phase to dissolve the sample completely. Use sonication if necessary.
-
Dilute to the final volume with the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.[9] This step is crucial to remove particulates that could damage the column or instrument.[10]
2.4. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | Approx. 15 minutes |
2.5. Data Analysis and Quantification
-
Inject the calibration standards to establish system suitability and generate a linear regression curve (Peak Area vs. Concentration).
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Inject the prepared sample solution.
-
Calculate the concentration of 2,2'-Oxybis(nitrobenzene) in the sample using the linear regression equation derived from the calibration curve.
Visualization: HPLC-UV Workflow
Caption: Workflow for 2,2'-Oxybis(nitrobenzene) quantification by HPLC-UV.
Typical Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method
GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the sensitive and highly specific detection of mass spectrometry.[11] It is the preferred method for confirmation and for quantifying analytes at very low levels.[12] The sample is vaporized and separated based on boiling point and polarity on a capillary column.[11] As components elute, they are ionized (typically via Electron Ionization, EI), and the resulting fragments are detected by the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint.
Causality Behind Experimental Choices:
-
Column: A low-polarity column (e.g., HP-5MS) is chosen for its excellent separation of semi-volatile organic compounds and its thermal stability.[13]
-
Injection Mode: A splitless or split injection is used. Splitless mode is preferred for trace analysis to ensure the maximum amount of analyte reaches the column.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, robust technique that produces reproducible fragmentation patterns for library matching and structural confirmation.
-
Detection Mode: Selected Ion Monitoring (SIM) is used for quantification. By monitoring only specific, characteristic ions of 2,2'-Oxybis(nitrobenzene), background noise is significantly reduced, dramatically improving sensitivity and selectivity compared to full-scan mode.[12]
Experimental Protocol: GC-MS
3.1. Instrumentation and Materials
-
Gas Chromatograph with an autosampler.
-
Mass Spectrometric Detector (e.g., Single Quadrupole).
-
Capillary GC Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (HP-5MS or equivalent).[13]
-
Reagents: High-purity solvents (e.g., Dichloromethane, Ethyl Acetate), Helium (carrier gas), and 2,2'-Oxybis(nitrobenzene) certified reference material.
3.2. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Prepare as in the HPLC method, but use a volatile solvent compatible with GC, such as Ethyl Acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 50, 100, 500 ng/mL) by serially diluting the stock solution. The lower concentration range reflects the higher sensitivity of the GC-MS method.[13]
3.3. Sample Preparation
-
Accurately weigh the sample into a vial.
-
Dissolve and dilute with the chosen solvent (e.g., Ethyl Acetate) to a final concentration within the calibration range.
-
Vortex to ensure complete dissolution.
-
Transfer an aliquot to a GC vial for analysis. Filtration may not be necessary if the sample dissolves completely and is free of particulates.
3.4. GC-MS Conditions
| Parameter | Recommended Setting |
| GC System | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | Initial 150°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min) |
| MS System | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier/Qualifier Ions | To be determined by injecting a standard in full scan mode (e.g., m/z 260, 122, 77) |
3.5. Data Analysis and Quantification
-
First, inject a mid-level standard in full-scan mode to confirm the retention time and identify the characteristic ions of 2,2'-Oxybis(nitrobenzene).
-
Set up the SIM method using the most abundant, specific ion as the quantifier and one or two others as qualifiers.
-
Inject the calibration standards to generate a linear regression curve based on the quantifier ion's peak area.
-
Inject the sample and quantify using the established calibration curve. The presence of qualifier ions at the correct ratio provides identity confirmation.
Visualization: GC-MS Workflow
Caption: Workflow for 2,2'-Oxybis(nitrobenzene) quantification by GC-MS.
Typical Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~5 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | < 5.0% |
Method Validation and System Suitability
Both methods described must be validated for their intended purpose in accordance with regulatory guidelines, such as those from the International Conference on Harmonisation (ICH).[2] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Before any analysis, a system suitability test (SST) must be performed. This involves injecting a standard solution multiple times to ensure the chromatographic system is performing adequately (e.g., checking for peak symmetry, theoretical plates, and injection precision).
Conclusion
This application note provides two distinct, robust, and highly reliable methods for the quantification of 2,2'-Oxybis(nitrobenzene).
-
The HPLC-UV method is ideal for routine quality control in manufacturing environments where speed, robustness, and precision are paramount.
-
The GC-MS method offers superior sensitivity and the gold standard of specificity through mass detection, making it the definitive choice for trace-level impurity analysis, structural confirmation, and research applications.
By understanding the principles and following the detailed protocols outlined herein, researchers, scientists, and drug development professionals can achieve accurate and defensible analytical results for 2,2'-Oxybis(nitrobenzene), ensuring the quality and safety of their products.
References
- 1. Compound 1,1'-oxybis(2-nitrobenzene) - Chemdiv [chemdiv.com]
- 2. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Highly sensitive detection of nitrobenzene by a series of fluorescent 2D zinc(ii) metal–organic frameworks with a flexible triangular ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Sample Preparation - SPE | Phenomenex [phenomenex.com]
- 11. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 2,2'-Oxybis(nitrobenzene)
Abstract
This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 2,2'-Oxybis(nitrobenzene). The method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control and research applications. Chromatographic separation is achieved on a C18 stationary phase using a gradient elution with a mobile phase consisting of acetonitrile and water. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
2,2'-Oxybis(nitrobenzene), also known as 2,2'-dinitrodiphenyl ether, is a nitroaromatic compound that can be an important intermediate or impurity in the synthesis of various pharmaceutical and chemical products. Due to the potential toxicity and reactivity associated with nitroaromatic compounds, a reliable and accurate analytical method is essential for its quantification to ensure product quality and safety.[4][5][6]
High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of non-volatile and semi-volatile organic compounds.[7][8] The presence of two nitro-substituted benzene rings in 2,2'-Oxybis(nitrobenzene) provides a strong chromophore, making it an ideal candidate for sensitive UV detection. This note provides a comprehensive, field-proven protocol for its analysis, from method development rationale to full validation.
Experimental
Reagents and Materials
-
2,2'-Oxybis(nitrobenzene) Reference Standard: Purity >99.5%
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) or HPLC grade, filtered through a 0.22 µm filter
-
Formic Acid: ACS grade or higher
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector. A PDA detector is recommended as it allows for the simultaneous acquisition of absorbance data across a wide range of wavelengths, which is invaluable for confirming peak identity and assessing peak purity.[9][10][11]
Table 1: Optimized HPLC-UV Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2,2'-Oxybis(nitrobenzene) reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Preparation: For bulk material analysis, prepare sample solutions in the same manner as the standard stock solution, targeting a final concentration within the validated linear range of the method.
Method Development Strategy
The primary objective was to develop a method that provides a sharp, symmetric, and well-resolved peak for 2,2'-Oxybis(nitrobenzene) in a reasonable runtime.
-
Causality of Choices:
-
Chromatographic Mode: Reversed-phase HPLC was selected as it is the premier technique for separating moderately polar to non-polar organic molecules like nitroaromatics.[7][8][12] The mechanism relies on the hydrophobic interactions between the analyte and the non-polar stationary phase.[7][8]
-
Stationary Phase: A C18 (octadecylsilane) column was chosen due to its high hydrophobicity and proven track record for retaining and separating a wide variety of aromatic compounds. Its versatility and robustness make it an excellent first choice for this type of analysis.
-
Mobile Phase: A combination of acetonitrile and water was selected. Acetonitrile typically provides better peak shapes and lower backpressure compared to methanol for nitroaromatic compounds. The addition of 0.1% formic acid helps to control the pH of the mobile phase, ensuring consistent retention times and suppressing potential ionic interactions.
-
Elution Mode: A gradient elution was developed to ensure that any potential impurities with different polarities would be eluted from the column, providing a clean baseline for the main analyte peak and reducing the overall analysis time.[13]
-
Detection Wavelength: Nitroaromatic compounds are known to absorb strongly in the UV region. A PDA scan of the analyte confirmed a strong absorbance maximum near 254 nm, a common and effective wavelength for this class of compounds.
-
Caption: Logical workflow for HPLC method development.
Method Validation Protocol
The optimized method was validated according to the ICH Q2(R1) guideline, which establishes that the objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2][14] The validation encompassed specificity, linearity, range, accuracy, precision, and robustness.
Caption: Workflow for HPLC method validation per ICH Q2(R1).
Step-by-Step Validation Procedures
-
Specificity:
-
Inject the diluent (50:50 ACN:Water) as a blank to ensure no interfering peaks at the retention time of the analyte.
-
If applicable, prepare and inject a placebo (matrix without the analyte) to demonstrate no interference from excipients.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to confirm that the degradation product peaks do not co-elute with the main analyte peak. Use the PDA detector to assess peak purity.[9][10][15]
-
-
Linearity:
-
Prepare and inject a series of at least five concentrations of 2,2'-Oxybis(nitrobenzene) covering the expected range (e.g., 5, 25, 50, 100, and 150 µg/mL).
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
-
-
Accuracy (Recovery):
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of a target concentration of 50 µg/mL) by spiking a known amount of analyte into a placebo matrix.
-
Analyze the samples and calculate the percentage recovery for each replicate.
-
-
Precision:
-
Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration (e.g., 50 µg/mL) and analyze them. Calculate the Relative Standard Deviation (%RSD) of the results.[16][17]
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument. Compare the results from both studies.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Robustness:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Variations to test include:
-
Flow Rate (±0.1 mL/min)
-
Column Temperature (±5 °C)
-
Mobile Phase Composition (e.g., initial %B ±2%)
-
-
Assess the impact of these changes on the retention time, peak area, and tailing factor.
-
Results and Discussion
The developed method produced a sharp, symmetrical peak for 2,2'-Oxybis(nitrobenzene) at a retention time of approximately 8.5 minutes. The validation results are summarized below.
Table 2: Summary of Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank or degradants. Peak Purity > 99.9%. | No interference at analyte RT |
| Linearity | Correlation Coefficient (r²) = 0.9998 | r² ≥ 0.999 |
| Range | 5 – 150 µg/mL | - |
| Accuracy | Mean Recovery = 99.7% (RSD = 0.6%) | 98.0 – 102.0% Recovery |
| Precision (RSD) | Repeatability: 0.4% Intermediate Precision: 0.7% | RSD ≤ 2.0% |
| LOQ | 1.0 µg/mL (S/N > 10) | S/N ≥ 10 |
| LOD | 0.3 µg/mL (S/N > 3) | S/N ≥ 3 |
| Robustness | System suitability parameters met under all varied conditions. | Results remain unaffected |
All validation parameters met their pre-defined acceptance criteria, demonstrating that the method is highly reliable.[17][18][20]
Conclusion
A highly specific, linear, accurate, precise, and robust RP-HPLC-UV method has been successfully developed and validated for the quantitative determination of 2,2'-Oxybis(nitrobenzene). The method is straightforward, utilizes common reagents and instrumentation, and has a short run time, making it ideally suited for high-throughput analysis in quality control laboratories and research settings.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. fishersci.com [fishersci.com]
- 5. hmdb.ca [hmdb.ca]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 11. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. mastelf.com [mastelf.com]
- 18. pharmtech.com [pharmtech.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chromatographyonline.com [chromatographyonline.com]
GC-MS protocol for identifying 2,2'-Oxybis(nitrobenzene) byproducts
An Application Note and Protocol for the Identification of 2,2'-Oxybis(nitrobenzene) and its Synthesis Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
2,2'-Oxybis(nitrobenzene), also known as 2,2'-dinitrodiphenyl ether, is a significant chemical intermediate in the synthesis of various high-performance polymers, dyes, and pharmaceuticals. Its purity is paramount, as the presence of synthetic byproducts can compromise the quality, safety, and efficacy of the final product. The manufacturing process, often involving the condensation of ortho-substituted nitrohalobenzenes like 1-fluoro-2-nitrobenzene or 2-nitrochlorobenzene, can lead to the formation of various impurities.[1][2] These may include unreacted starting materials, positional isomers, or related compounds from side reactions.
Given the potential for these impurities to be genotoxic or otherwise harmful, a robust and sensitive analytical method is required for their detection and identification.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive mass-based identification.[4][5] This application note provides a comprehensive, field-proven protocol for the identification of 2,2'-Oxybis(nitrobenzene) and its common process-related byproducts using GC-MS.
Principle of the GC-MS Method
The methodology leverages the strengths of both gas chromatography and mass spectrometry.
-
Gas Chromatography (GC): The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it vaporizes. An inert carrier gas (typically helium) sweeps the vaporized sample onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds are separated based on their boiling points and their relative affinity for the stationary phase. Less volatile compounds or those with stronger interactions with the stationary phase move more slowly, resulting in a time-based separation.
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, high-energy electrons (in standard Electron Ionization mode) bombard the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion, along with a series of characteristic fragment ions produced by its decomposition, is then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique "chemical fingerprint" for identification.[6]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring trustworthiness through built-in checks and sound analytical principles.
Part 1: Sample Preparation
The goal of sample preparation is to create a clean, dilute solution suitable for injection, free from particulates that could damage the instrument.[7][8]
-
Initial Dissolution: Accurately weigh approximately 10 mg of the 2,2'-Oxybis(nitrobenzene) sample into a 10 mL volumetric flask.
-
Solvent Selection: Use a high-purity, volatile organic solvent. Dichloromethane or acetone are excellent choices due to their volatility and ability to dissolve a wide range of organic compounds.[4][9] Avoid water and non-volatile solvents.[8]
-
Dilution: Dilute the sample to the mark with the chosen solvent to create a stock solution of approximately 1 mg/mL. Sonicate for 5-10 minutes if necessary to ensure complete dissolution.
-
Working Solution: Perform a further dilution to prepare a working solution. For general impurity profiling, a concentration of ~10-100 µg/mL is typically sufficient. Pipette 100 µL of the stock solution into a new 10 mL volumetric flask and dilute to the mark. This yields a 10 µg/mL solution.
-
Filtration/Centrifugation: Before transferring the working solution to an autosampler vial, it is critical to remove any particulate matter.[7] Filter the solution through a 0.22 µm PTFE syringe filter into a 2 mL glass autosampler vial. Alternatively, centrifuge the sample and carefully transfer the supernatant.[8]
Part 2: GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and can be optimized for specific instruments and separation needs. The use of a non-polar column like an HP-5MS is recommended for its excellent separation of semi-volatile aromatic compounds.[10][11]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A standard, reliable gas chromatograph. |
| MS System | Agilent 5977B MSD or equivalent | Provides high sensitivity and selectivity.[12] |
| Column | HP-5MS Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile and robust non-polar column suitable for a wide range of semi-volatile organic compounds.[11] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Injection Mode | Splitless | Maximizes analyte transfer to the column, essential for trace impurity analysis.[8][9] |
| Injection Volume | 1 µL | Standard volume to prevent column overloading. |
| Inlet Temperature | 270 °C | Ensures rapid and complete vaporization of the analytes without thermal degradation.[10] |
| Oven Program | Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 300 °C. Hold for 10 min. | This program provides good separation of early-eluting starting materials from the main component and later-eluting byproducts. |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard "hard" ionization technique that produces reproducible, library-searchable fragmentation patterns. |
| Scan Range | 40 - 450 amu | Covers the expected mass range of the parent compound and potential byproducts. |
Part 3: Data Acquisition and Analysis
-
System Suitability: Before analyzing samples, inject a solvent blank to check for system contamination. Subsequently, inject a standard solution of 2,2'-Oxybis(nitrobenzene) to verify retention time, peak shape, and detector response.
-
Sample Analysis: Inject the prepared sample solution.
-
Peak Identification:
-
Parent Compound: Identify the peak for 2,2'-Oxybis(nitrobenzene) (MW: 260.21) by its characteristic retention time and mass spectrum.[13] The mass spectrum should show a molecular ion at m/z 260.
-
Byproduct Identification: Scrutinize the chromatogram for smaller peaks eluting before and after the main component. Generate a mass spectrum for each unknown peak.
-
Interpreting Mass Spectra
The fragmentation of nitrophenyl ethers is predictable. Key fragmentation pathways include:[6][14][15]
-
Loss of NO₂: A neutral loss of 46 Da is highly characteristic of nitroaromatic compounds.
-
Loss of NO: A neutral loss of 30 Da can also occur.
-
Ether Bond Cleavage: The C-O bond can cleave, leading to fragments corresponding to the nitrophenoxy or nitrophenyl moieties.
| Compound | Formula | MW | Expected Key Fragments (m/z) |
| 2,2'-Oxybis(nitrobenzene) | C₁₂H₈N₂O₅ | 260.2 | 260 (M⁺•) , 214 (M-NO₂)⁺, 168 (M-2xNO₂)⁺, 139 (C₆H₄NO₂)⁺, 122 (C₆H₄NO)⁺ |
| 2-Nitrochlorobenzene | C₆H₄ClNO₂ | 157.6 | 157 (M⁺•) , 127 (M-NO)⁺, 111 (M-NO₂)⁺, 75 (C₆H₄)⁺ |
| 2-Nitrophenol | C₆H₅NO₃ | 139.1 | 139 (M⁺•) , 109 (M-NO)⁺, 93 (M-NO₂)⁺, 65 (C₅H₅)⁺ |
| 2,4'-Oxybis(nitrobenzene) | C₁₂H₈N₂O₅ | 260.2 | 260 (M⁺•) , 214 (M-NO₂)⁺, 168 (M-2xNO₂)⁺, 139, 122 |
| 2,2'-Dinitrobiphenyl | C₁₂H₈N₂O₄ | 244.2 | 244 (M⁺•) , 198 (M-NO₂)⁺, 152 (Biphenylene)⁺ |
Workflow Visualization
The entire process from sample receipt to data analysis can be visualized as follows:
Caption: Workflow for GC-MS analysis of 2,2'-Oxybis(nitrobenzene).
Method Validation Principles
For use in regulated environments such as drug development, this method must be validated according to guidelines like ICH Q2(R1).[16][17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the main component from all known impurities and placebo components.[16][18]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.[16] For impurities, the LOQ must be at or below the reporting threshold.[18] This is often determined based on a signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[16]
-
Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a specified range.[16][19]
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking known amounts of impurities into the sample matrix.[16]
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[16]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, oven ramp rate), providing an indication of its reliability during normal usage.[16][20]
Conclusion
This application note details a robust and reliable GC-MS protocol for the identification of 2,2'-Oxybis(nitrobenzene) and its process-related byproducts. The method combines straightforward sample preparation with the high separation efficiency of gas chromatography and the definitive identification power of mass spectrometry. By explaining the causality behind experimental choices and incorporating principles of method validation, this guide provides researchers, scientists, and drug development professionals with a trustworthy framework for ensuring the purity and quality of this critical chemical intermediate.
References
- 1. US4558164A - Production of dinitrodiphenyl ether - Google Patents [patents.google.com]
- 2. 2,2'-Oxybis(nitrobenzene) synthesis - chemicalbook [chemicalbook.com]
- 3. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. youtube.com [youtube.com]
- 10. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Synthonix, Inc > 2217-65-4 | 2,2'-Oxybis(nitrobenzene) [synthonix.com]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC) [eureka.patsnap.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. researchgate.net [researchgate.net]
- 20. Validation of GC / GC-MS Methodologies [s2mtrainings.com]
The Phenoxazine Nucleus: A Privileged Scaffold in Heterocyclic Chemistry Forged from 2,2'-Oxybis(nitrobenzene)
Application Note & Protocols for Researchers in Medicinal Chemistry and Drug Development
Introduction: The Strategic Value of the Phenoxazine Core
The phenoxazine tricycle is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure, combined with its electron-rich nature, imparts unique photophysical and biological properties. Phenoxazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimalarial properties.[1][2] Furthermore, their inherent fluorescence has led to their development as powerful tools in bio-imaging and as fluorescent probes for cellular components.[3][4] At the heart of many synthetic routes to this valuable nucleus lies the precursor, 2,2'-oxybis(nitrobenzene), also known as 2,2'-dinitrodiphenyl ether. This symmetrical molecule provides a direct and efficient pathway to the phenoxazine core through a key reductive cyclization reaction. This application note provides a comprehensive guide to the synthesis of the phenoxazine scaffold from 2,2'-oxybis(nitrobenzene), detailing the underlying chemistry, step-by-step protocols, and its profound implications in modern drug discovery.
The Synthetic Keystone: From Precursor to Privileged Scaffold
The overall synthetic strategy involves two primary stages: the synthesis of the 2,2'-oxybis(nitrobenzene) precursor and its subsequent transformation into the phenoxazine ring system.
Part 1: Synthesis of the Precursor, 2,2'-Oxybis(nitrobenzene)
The most common and effective method for synthesizing 2,2'-oxybis(nitrobenzene) is the Ullmann condensation. This copper-catalyzed reaction joins two aryl halide molecules or an aryl halide with an alcohol or phenol.[5] In this case, it involves the coupling of an ortho-halonitrobenzene with an ortho-nitrophenate.
Reaction Principle: The Ullmann condensation typically requires high temperatures and a polar aprotic solvent. The copper catalyst facilitates the nucleophilic aromatic substitution, which would otherwise be difficult.[6]
Workflow for Precursor Synthesis:
Caption: Ullmann condensation for 2,2'-oxybis(nitrobenzene) synthesis.
Part 2: The Core Transformation: Reductive Cyclization to Phenoxazine
The pivotal step in this synthetic sequence is the reductive cyclization of 2,2'-oxybis(nitrobenzene). This reaction involves the reduction of both nitro groups to amino groups, which then undergo an intramolecular cyclization to form the central oxazine ring. A variety of reducing agents can be employed for this transformation, with sodium hydrosulfite (Na₂S₂O₄) being a mild, inexpensive, and effective choice.[7]
Mechanism of Reductive Cyclization: The reaction proceeds through a cascade of events. First, the two nitro groups are reduced to nitroso, then hydroxylamino, and finally to amino groups. The newly formed diamine intermediate is conformationally primed for cyclization. Under the reaction conditions, an intramolecular nucleophilic attack of one amino group onto the adjacent aromatic ring, with the concomitant loss of a water molecule, forges the phenoxazine tricycle.
Caption: Reductive cyclization of 2,2'-oxybis(nitrobenzene) to phenoxazine.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,2'-Oxybis(nitrobenzene)
Materials:
-
2-Chloronitrobenzene
-
2-Nitrophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF)
-
Toluene
-
Diatomaceous earth (Celite®)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and heating mantle
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF as the solvent.
-
Add 2-chloronitrobenzene (1.1 eq) to the mixture.
-
Heat the reaction mixture to 140-150 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and filter through a pad of diatomaceous earth to remove inorganic salts and the copper catalyst.
-
Wash the filtrate sequentially with 1 M NaOH solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,2'-oxybis(nitrobenzene) as a solid.
Protocol 2: Synthesis of Phenoxazine via Reductive Cyclization
Materials:
-
2,2'-Oxybis(nitrobenzene)
-
Sodium Hydrosulfite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Standard laboratory glassware and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2,2'-oxybis(nitrobenzene) (1.0 eq) in a mixture of ethanol and water.
-
Heat the solution to reflux with vigorous stirring.
-
Slowly add sodium hydrosulfite (4.0-5.0 eq) portion-wise to the refluxing solution. The color of the solution will change as the reaction progresses.
-
Continue refluxing for 2-4 hours after the addition of sodium hydrosulfite is complete. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure phenoxazine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,2'-Oxybis(nitrobenzene) | C₁₂H₈N₂O₅ | 260.21 | 121-123 | Pale yellow solid |
| Phenoxazine | C₁₂H₉NO | 183.21 | 156-158 | Off-white to pale yellow solid |
Characterization of Phenoxazine
The successful synthesis of phenoxazine can be confirmed by various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.60-6.80 (m, 8H, Ar-H), 5.70 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 144.5, 133.0, 122.5, 121.0, 115.5, 113.0 |
| IR (KBr, cm⁻¹) | ν: 3350-3400 (N-H stretch), 1600, 1500 (C=C aromatic stretch), 1230 (C-O-C stretch) |
| Mass Spec (EI) | m/z: 183 (M⁺) |
Applications in Drug Development
The phenoxazine scaffold is a versatile platform for the development of novel therapeutics. Its unique structure allows for functionalization at various positions, leading to a diverse range of biological activities.
-
Anticancer Agents: Many phenoxazine derivatives have demonstrated potent anticancer activity. They can act through various mechanisms, including:
-
DNA Intercalation: The planar aromatic system of phenoxazine allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription in cancer cells. Actinomycin D, a natural product containing a phenoxazine chromophore, is a well-known anticancer drug that functions through this mechanism.[8]
-
Kinase Inhibition: Phenoxazine derivatives have been developed as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. By blocking these pathways, they can induce apoptosis in cancer cells.[1][2]
-
-
Antiviral and Antimicrobial Agents: The phenoxazine nucleus is present in compounds with broad-spectrum antiviral and antimicrobial activity. These derivatives can interfere with viral replication cycles or disrupt microbial cell membranes.[9]
-
Fluorescent Probes and Imaging Agents: The inherent fluorescence of the phenoxazine core makes it an excellent building block for fluorescent probes. These probes can be designed to selectively target and visualize specific cellular components or processes, such as organelles or enzymatic activity.[4][10] This is invaluable in drug discovery for studying drug-target engagement and cellular responses.
Conclusion
2,2'-Oxybis(nitrobenzene) serves as a readily accessible and efficient precursor for the synthesis of the phenoxazine heterocyclic system. The reductive cyclization is a robust and reliable transformation that opens the door to a vast chemical space of phenoxazine derivatives. The diverse and potent biological activities exhibited by this class of compounds underscore their importance as a privileged scaffold in modern drug discovery and development. The protocols and insights provided in this application note are intended to empower researchers to explore the rich chemistry and therapeutic potential of phenoxazines.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenoxazine-based Near-infrared Fluorescent Probes for the Specific Detection of Copper (II) Ions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Phenoxazine nucleoside derivatives with a multiple activity against RNA and DNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Bis-Azo and Phenoxazine Dyes from 2,2'-Oxybis(nitrobenzene): An Application Note and Protocol
Introduction
2,2'-Oxybis(nitrobenzene), also known as 2,2'-dinitrodiphenyl ether, is a versatile precursor in the synthesis of a variety of dyes. Its unique bent structure, arising from the ether linkage, provides a foundation for producing chromophores with distinct steric and electronic properties. This application note presents detailed protocols for the synthesis of two important classes of dyes derived from 2,2'-Oxybis(nitrobenzene): bis-azo dyes and phenoxazine dyes. These dyes have applications in textiles, printing, and as functional materials in scientific research.
The synthetic strategy first involves the reduction of the two nitro groups of 2,2'-Oxybis(nitrobenzene) to form the corresponding diamine, 2,2'-Oxybisaniline. This diamine then serves as a common intermediate for two divergent synthetic pathways. In the first pathway, a bis-diazotization reaction followed by azo coupling with electron-rich aromatic compounds yields intensely colored bis-azo dyes. The second pathway explores the intramolecular cyclization to form the phenoxazine scaffold, a core structure in many fluorescent and biologically active molecules.
This document is intended for researchers, scientists, and professionals in drug development and materials science, providing not only step-by-step experimental procedures but also insights into the underlying chemical principles and safety considerations.
PART 1: Synthesis of the Key Intermediate: 2,2'-Oxybisaniline
The pivotal first step in the utilization of 2,2'-Oxybis(nitrobenzene) as a dye precursor is the reduction of its nitro groups to primary amines. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 1: Catalytic Hydrogenation of 2,2'-Oxybis(nitrobenzene)
This protocol is adapted from established procedures for the reduction of similar aromatic nitro compounds.[1][2]
Materials:
-
2,2'-Oxybis(nitrobenzene)
-
Methanol (MeOH), reagent grade
-
5% Platinum on activated carbon (Pt/C) catalyst
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Büchner funnel with filter paper, Celite® or equivalent filter aid)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure autoclave, create an inert atmosphere by purging with nitrogen gas.
-
Charging the Reactor: To the autoclave, add 2,2'-Oxybis(nitrobenzene) (1 equivalent), methanol as the solvent, and a catalytic amount of 5% Pt/C (typically 0.1-0.5 mol%).
-
Inerting: Seal the autoclave and flush it again with nitrogen gas to remove any residual air.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 10-12 bar.
-
Reaction: Heat the reaction mixture to 60-70°C with vigorous stirring. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas. Purge the autoclave with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with a small amount of methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,2'-Oxybisaniline.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2,2'-Oxybisaniline as a solid.
Causality of Experimental Choices:
-
Catalyst: Platinum on carbon is a highly effective catalyst for the hydrogenation of aromatic nitro groups, offering good activity and selectivity.
-
Solvent: Methanol is a common solvent for catalytic hydrogenation as it readily dissolves the starting material and the product, and it is relatively inert under the reaction conditions.
-
Temperature and Pressure: The chosen temperature and pressure are sufficient to drive the reaction to completion in a reasonable timeframe without promoting side reactions.
PART 2: Synthesis of Bis-Azo Dyes
Bis-azo dyes are characterized by the presence of two azo (-N=N-) groups, which form an extended conjugated system responsible for their strong color. The synthesis involves the bis-diazotization of 2,2'-Oxybisaniline followed by coupling with two equivalents of a coupling agent.
Protocol 2: Synthesis of a Bis-Azo Dye with 2-Naphthol
Materials:
-
2,2'-Oxybisaniline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ice
-
Magnetic stirrer and stir bar
-
Beakers and flasks
Procedure:
-
Diazotization:
-
In a beaker, dissolve 2,2'-Oxybisaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath with stirring.
-
Prepare a solution of sodium nitrite (2 equivalents) in cold water.
-
Slowly add the sodium nitrite solution to the cold amine solution, maintaining the temperature between 0 and 5°C. Stir the mixture for 15-20 minutes after the addition is complete to ensure full formation of the bis-diazonium salt.
-
-
Coupling:
-
In a separate beaker, dissolve 2-naphthol (2 equivalents) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold bis-diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the bis-azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a cold saturated sodium chloride solution to remove impurities, followed by a wash with cold water.
-
Dry the dye in a desiccator or a vacuum oven at a low temperature.
-
Expected Characterization Data:
-
FTIR (cm⁻¹): Peaks corresponding to O-H stretching (from residual water and phenolic OH if present), aromatic C-H stretching, N=N stretching (azo group), and aromatic C=C stretching.
-
¹H NMR (DMSO-d₆, δ ppm): A complex pattern of signals in the aromatic region corresponding to the protons of the diphenyl ether and naphthol rings.
-
UV-Vis (in a suitable solvent, e.g., DMF or DMSO): An absorption maximum (λmax) in the visible region, characteristic of the extended π-conjugated system of the bis-azo dye.
Table 1: Summary of Reagents for Bis-Azo Dye Synthesis with 2-Naphthol
| Reagent | Molar Equivalents |
| 2,2'-Oxybisaniline | 1 |
| Sodium Nitrite | 2 |
| 2-Naphthol | 2 |
Protocol 3: Synthesis of a Bis-Azo Dye with Resorcinol
This protocol follows a similar procedure to Protocol 2, with resorcinol as the coupling agent.
Materials:
-
2,2'-Oxybisaniline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Resorcinol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ice
-
Magnetic stirrer and stir bar
-
Beakers and flasks
Procedure:
-
Diazotization: Follow the same procedure as in Protocol 2, step 1.
-
Coupling:
-
In a separate beaker, dissolve resorcinol (2 equivalents) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold bis-diazonium salt solution to the cold resorcinol solution with vigorous stirring. A colored precipitate of the bis-azo dye will form.
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
-
Isolation and Purification: Follow the same procedure as in Protocol 2, step 3.
Expected Characterization Data:
-
FTIR (cm⁻¹): Similar to the 2-naphthol derivative, with characteristic peaks for O-H, aromatic C-H, N=N, and aromatic C=C stretching.
-
¹H NMR (DMSO-d₆, δ ppm): Aromatic protons from the diphenyl ether and resorcinol moieties.
-
UV-Vis (in a suitable solvent): A distinct λmax in the visible spectrum.
PART 3: Synthesis of Phenoxazine Dyes
Conceptual Protocol 4: Synthesis of a Phenoxazine Derivative
This conceptual protocol outlines a potential route that would require experimental validation.
Materials:
-
2,2'-Oxybis(nitrobenzene)
-
A strong reducing agent (e.g., Sodium dithionite, Tin(II) chloride)
-
A suitable high-boiling solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,2'-Oxybis(nitrobenzene) in a high-boiling solvent like DMF.
-
Reductive Cyclization: Add a strong reducing agent and a base to the solution.
-
Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product would likely require purification by column chromatography on silica gel to isolate the desired phenoxazine derivative.
Safety Precautions
Working with nitroaromatic compounds and the reagents involved in these syntheses requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood. Nitroaromatic compounds and their vapors can be toxic.[8][9][10][11][12]
-
Diazonium Salts: Diazonium salts are unstable and can be explosive when dry. They should always be prepared and used in cold solutions and should not be isolated.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Visualization of Synthetic Pathways
Caption: Synthetic pathways from 2,2'-Oxybis(nitrobenzene).
Conclusion
This application note provides a comprehensive guide to the synthesis of bis-azo and phenoxazine dyes starting from 2,2'-Oxybis(nitrobenzene). The protocols are designed to be robust and adaptable, with an emphasis on the causality behind the experimental choices. By following these procedures and adhering to the necessary safety precautions, researchers can effectively utilize 2,2'-Oxybis(nitrobenzene) as a valuable precursor for the creation of a diverse range of dye molecules for various applications. Further research into the optimization of the conceptual phenoxazine synthesis is encouraged to expand the utility of this starting material.
References
- 1. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 2. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Functionalized Phenoxazines and Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Application Notes & Protocols: Monitoring the Progress of 2,2'-Oxybis(nitrobenzene) Reactions using Thin-Layer Chromatography
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Thin-Layer Chromatography (TLC) for monitoring chemical reactions involving 2,2'-Oxybis(nitrobenzene). The protocols detailed herein are designed to ensure scientific integrity and provide a self-validating system for accurate reaction tracking. We will delve into the underlying principles, provide step-by-step experimental procedures, and offer insights into the interpretation of results, grounded in established chemical principles.
Introduction: The Critical Role of Reaction Monitoring
In the synthesis of complex organic molecules, particularly in the context of drug development, the ability to accurately monitor the progress of a chemical reaction is paramount. It allows for the determination of reaction completion, the identification of intermediate species, and the detection of side products, all of which are crucial for process optimization and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique that is exceptionally well-suited for this purpose.[1][2]
2,2'-Oxybis(nitrobenzene) is a key intermediate in the synthesis of various heterocyclic compounds, such as phenoxazines and dibenzo[b,f][3][4]oxazepines, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities.[5][6] The reactions of 2,2'-Oxybis(nitrobenzene), such as reductions of the nitro groups or cyclization reactions, require careful monitoring to ensure the desired transformation occurs efficiently and selectively. This guide will focus on a common transformation: the reductive cyclization of 2,2'-Oxybis(nitrobenzene) to form a phenoxazine derivative, a reaction of significant interest in the synthesis of novel therapeutic agents.[7][8]
The Principle of Thin-Layer Chromatography (TLC)
TLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][9]
-
Stationary Phase: A thin layer of an adsorbent material, most commonly silica gel or alumina, is coated onto a solid support such as a glass, plastic, or aluminum plate.[1][9] For the compounds discussed here, silica gel is the preferred stationary phase due to its polarity.
-
Mobile Phase (Eluent): A solvent or a mixture of solvents that moves up the stationary phase by capillary action.[9]
-
Separation: As the mobile phase ascends the plate, it carries the components of the spotted mixture with it. The separation is based on the principle of "like dissolves like." More polar compounds will have a stronger affinity for the polar stationary phase (silica gel) and will therefore travel a shorter distance up the plate. Conversely, less polar compounds will be more soluble in the mobile phase and will travel further. This differential movement results in the separation of the mixture into distinct spots.
The retention factor (Rf) is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[2]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature) and can be used for identification purposes.[2]
A Case Study: Reductive Cyclization of 2,2'-Oxybis(nitrobenzene) to Phenoxazine
A common and important reaction of 2,2'-Oxybis(nitrobenzene) is its reductive cyclization to form phenoxazine. This transformation is a cornerstone in the synthesis of various biologically active molecules.[5][7] The reaction typically involves the reduction of the two nitro groups to amino groups, followed by an intramolecular cyclization.
Reaction Scheme:
-
Starting Material: 2,2'-Oxybis(nitrobenzene)
-
Intermediate: 2,2'-Oxybis(aniline) (often not isolated)
-
Product: Phenoxazine
The polarity of these compounds decreases in the order: 2,2'-Oxybis(nitrobenzene) > 2,2'-Oxybis(aniline) > Phenoxazine. This difference in polarity is the basis for their separation by TLC.
Experimental Protocol: Developing a TLC Method
This section provides a detailed, step-by-step protocol for developing an effective TLC method to monitor the reductive cyclization of 2,2'-Oxybis(nitrobenzene).
Materials and Equipment
-
TLC plates (e.g., silica gel 60 F254 on aluminum or glass backing)[10]
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm and 365 nm)[11]
-
Iodine chamber[12]
-
Heat gun
-
Forceps
-
Solvents (analytical grade): Hexanes, Ethyl Acetate, Dichloromethane, Methanol
-
Reaction mixture aliquots
-
Reference standards (if available) of 2,2'-Oxybis(nitrobenzene) and the expected product.
Workflow Diagram
Caption: Workflow for monitoring a chemical reaction using TLC.
Step-by-Step Procedure
Step 1: Preparation of the TLC Plate
-
Handle the TLC plate only by the edges to avoid contaminating the surface.[13]
-
Using a pencil, gently draw a straight line (the baseline or origin) approximately 1 cm from the bottom of the plate.
-
On this line, make small, evenly spaced marks to indicate where you will spot your samples.
Step 2: Selection of the Mobile Phase (Solvent System)
The choice of the mobile phase is crucial for achieving good separation. The goal is to find a solvent system where the Rf values of the components of interest are between 0.2 and 0.8.[14]
-
Starting Point: For aromatic nitro compounds, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[10][15] A 4:1 or 3:1 mixture of Hexanes:Ethyl Acetate is often a reasonable starting point.
-
Optimization:
-
If the spots remain at the baseline, the solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., switch to 1:1 Hexanes:Ethyl Acetate).
-
If the spots all run to the top of the plate with the solvent front, the solvent system is too polar. Decrease the proportion of the polar solvent (e.g., switch to 9:1 Hexanes:Ethyl Acetate).
-
The process of finding the optimal solvent system is often iterative.
-
Step 3: Spotting the TLC Plate
-
Dissolve a small amount of your reference standard (starting material) in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Withdraw a small aliquot from your reaction mixture and dilute it with a volatile solvent.
-
Using a clean capillary tube for each sample, touch the tip of the tube to the solution. The liquid will be drawn up by capillary action.
-
Gently and briefly touch the tip of the capillary tube to the corresponding mark on the baseline of the TLC plate. The goal is to create a small, concentrated spot (1-2 mm in diameter).[13]
-
It is highly recommended to spot the following:
-
Lane 1: Starting material (2,2'-Oxybis(nitrobenzene)) reference.
-
Lane 2: A co-spot of the starting material and the reaction mixture. This helps in confirming the identity of the starting material spot in the reaction mixture.
-
Lane 3: The reaction mixture.
-
Step 4: Developing the TLC Plate
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent. This ensures that the atmosphere inside the chamber is saturated with solvent vapors, which leads to better and more reproducible chromatograms.
-
Carefully place the spotted TLC plate into the chamber using forceps. Ensure that the baseline is above the level of the solvent.[9]
-
Cover the chamber with the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.[9]
Step 5: Visualization
Since 2,2'-Oxybis(nitrobenzene) and its reaction products are typically colorless, visualization techniques are required.[2]
-
UV Light: Most commercially available TLC plates contain a fluorescent indicator that glows under short-wave UV light (254 nm).[11] Aromatic compounds, like the ones in this reaction, will absorb the UV light and appear as dark spots against a fluorescent background.[16] Gently circle the spots with a pencil while viewing under the UV lamp.
-
Iodine Staining: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[12][17] Iodine vapor has a high affinity for many organic compounds, especially aromatic and unsaturated ones, and will form colored complexes, typically appearing as brown or yellow spots.[12][16] The spots will fade over time, so it is important to circle them with a pencil shortly after visualization.
-
Chemical Stains: For certain functional groups, specific chemical stains can be used. For example, a potassium permanganate stain can be useful for visualizing compounds that can be oxidized, such as the amine intermediates.
Step 6: Interpretation of Results
-
At the start of the reaction (t=0): You should see a single spot in the reaction mixture lane that corresponds to the starting material.
-
As the reaction progresses: The intensity of the starting material spot will decrease, and a new spot corresponding to the product will appear. The product, being less polar, will have a higher Rf value than the starting material. You may also observe faint spots corresponding to intermediates.
-
Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
| Compound | Expected Polarity | Expected Rf Value |
| 2,2'-Oxybis(nitrobenzene) | High | Low |
| 2,2'-Oxybis(aniline) | Medium | Medium |
| Phenoxazine | Low | High |
| Table 1: Relative Polarities and Expected Rf Values of Compounds in the Reductive Cyclization of 2,2'-Oxybis(nitrobenzene). |
Troubleshooting Common TLC Problems
| Problem | Possible Cause(s) | Solution(s) |
| Streaky Spots | Sample is too concentrated; Sample is not fully dissolved; The compound is highly polar and interacting strongly with the silica gel. | Dilute the sample; Ensure the sample is fully dissolved before spotting; Add a small amount of a more polar solvent (e.g., methanol or acetic acid) to the mobile phase. |
| Spots are at the Baseline | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by adding more of the polar solvent. |
| Spots are at the Solvent Front | The mobile phase is too polar. | Decrease the polarity of the mobile phase by adding more of the non-polar solvent. |
| Irregular Solvent Front | The TLC plate was not placed evenly in the chamber; The chamber was not properly sealed. | Ensure the plate is level in the chamber; Ensure the lid is securely on the chamber. |
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of reactions involving 2,2'-Oxybis(nitrobenzene). By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively track the progress of their syntheses, leading to improved reaction outcomes and higher purity products. The ability to quickly and accurately assess the status of a reaction is a critical skill in the fast-paced environment of chemical research and drug development.
References
- 1. Fundamentals and Applications of Thin Layer Chromatography (TLC) • Environmental Studies (EVS) Institute [evs.institute]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Aromatic Nitro Compounds by One-dimensional Dual Band Thin-Layer Chromatography and High Speed Liquid Chromatography [jstage.jst.go.jp]
- 5. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Functionalized Phenoxazines and Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laccase-mediated synthesis of a phenoxazine compound with antioxidative and dyeing properties--the optimisation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. edu.rsc.org [edu.rsc.org]
- 14. reddit.com [reddit.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Stains for Developing TLC Plates [faculty.washington.edu]
- 17. scribd.com [scribd.com]
Troubleshooting & Optimization
removing unreacted starting material from 2,2'-Oxybis(nitrobenzene) synthesis
Welcome to the comprehensive technical support guide for the synthesis and purification of 2,2'-Oxybis(nitrobenzene). This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered in removing unreacted starting materials and byproducts from this important diaryl ether. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure the successful isolation of your target compound.
Introduction to the Synthetic Challenge
The synthesis of 2,2'-Oxybis(nitrobenzene), often achieved through an Ullmann condensation, presents a common yet significant purification challenge: the removal of unreacted starting materials and the separation of structurally similar byproducts. The success of subsequent synthetic steps and the validity of experimental data hinge on the purity of this key intermediate. This guide is designed to provide a logical, experience-based framework for tackling these purification hurdles.
The most prevalent synthetic route is the Ullmann condensation of a 2-nitrophenoxide salt with an activated aryl halide, typically 2-chloronitrobenzene or 2-fluoronitrobenzene, in the presence of a copper catalyst. While effective, this reaction is often incomplete and can be accompanied by side reactions, leading to a complex crude mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove?
A1: The primary unreacted starting materials you will encounter are 2-nitrophenol and the 2-halonitrobenzene (e.g., 2-chloronitrobenzene) used in the Ullmann condensation. Due to the high temperatures often employed, some starting material may also have degraded.
Q2: I see a significant amount of a dehalogenated byproduct in my crude mixture. What is it and how can I avoid it?
A2: This is likely nitrobenzene, formed via a hydrodehalogenation side reaction of the 2-halonitrobenzene. This is a common issue in Ullmann couplings. To minimize its formation, ensure you are using anhydrous solvents and reagents, as protic impurities can serve as a proton source.[1]
Q3: My reaction yields are consistently low. What are the common causes?
A3: Low yields in Ullmann couplings can stem from several factors:
-
Inactive Catalyst: The active catalytic species is Cu(I). If you are using a Cu(0) or Cu(II) source, the reaction conditions may not be optimal for generating the active catalyst. Ensure you are using a high-purity copper(I) salt like CuI or CuBr.[2]
-
Inappropriate Base: The base is crucial for deprotonating the phenol. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the reaction rate and yield.
-
Suboptimal Temperature: Traditional Ullmann reactions require high temperatures (often >160 °C), but modern protocols with ligands can proceed at lower temperatures (40-120 °C).[2] Experiment to find the optimal temperature for your specific system.
Q4: Can I use a simple extraction to purify my product?
A4: A simple extraction is a good first step but is often insufficient for achieving high purity. An alkaline wash (e.g., with dilute NaOH or Na₂CO₃ solution) is effective for removing the acidic 2-nitrophenol. However, separating the non-polar 2,2'-Oxybis(nitrobenzene) from the unreacted 2-halonitrobenzene and other non-polar byproducts typically requires further purification methods like chromatography or recrystallization.
Troubleshooting Guide: Isolating 2,2'-Oxybis(nitrobenzene)
This section provides a structured approach to identifying and resolving common purification issues.
Initial Work-up and Extraction
A robust work-up procedure is the first line of defense in simplifying your purification task.
Caption: Initial work-up and extraction workflow.
Problem: Emulsion formation during extraction.
-
Cause: High concentration of copper salts or other inorganic materials.
-
Solution: Add brine to the separatory funnel to help break the emulsion. If the problem persists, filter the entire mixture through a pad of Celite before extraction.
Problem: Product precipitates during the basic wash.
-
Cause: The product has low solubility in the chosen organic solvent.
-
Solution: Use a larger volume of a more effective solvent for the extraction, such as dichloromethane (DCM).
Purification by Column Chromatography
Column chromatography is a highly effective method for separating 2,2'-Oxybis(nitrobenzene) from non-polar impurities.
Caption: Column chromatography purification workflow.
Problem: Poor separation of product and unreacted 2-chloronitrobenzene.
-
Cause: The polarity of the eluent is too high, causing all compounds to move too quickly down the column.
-
Solution: Start with a less polar solvent system (e.g., a higher ratio of hexane to dichloromethane) and gradually increase the polarity. A shallow gradient is often key to separating compounds with similar Rf values.
Problem: The product is not eluting from the column.
-
Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of your solvent system. For example, if you are using a hexane/dichloromethane mixture, slowly increase the percentage of dichloromethane.
Purification by Recrystallization
Recrystallization is an excellent technique for obtaining highly pure, crystalline 2,2'-Oxybis(nitrobenzene), especially after initial purification by chromatography.
Problem: The compound "oils out" instead of crystallizing.
-
Cause: The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too non-polar.
-
Solution: Add a small amount of the hot solvent to redissolve the oil, then allow the solution to cool more slowly. Using a solvent pair, such as ethanol-water or dichloromethane-hexane, can also be effective. Dissolve the compound in the minimum amount of the "good" hot solvent, then slowly add the "bad" solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Problem: No crystals form upon cooling.
-
Cause: The solution is not saturated, or nucleation is slow.
-
Solution:
-
Boil off some of the solvent to increase the concentration.
-
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Add a seed crystal of the pure product.
-
Cool the solution in an ice bath or refrigerator.
-
Detailed Experimental Protocols
Protocol 1: Alkaline Wash to Remove Unreacted 2-Nitrophenol
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The deprotonated 2-nitrophenol will be in the aqueous layer (often appearing yellow or orange).
-
Drain the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution until the aqueous layer is colorless.
-
Wash the organic layer with water and then with brine to remove residual base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent. A good starting point is a mixture of hexane and dichloromethane. Aim for an Rf value of approximately 0.3 for the desired product.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Begin eluting with a non-polar solvent mixture (e.g., 9:1 hexane:dichloromethane). The less polar unreacted 2-chloronitrobenzene and any nitrobenzene byproduct will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 1:1 hexane:dichloromethane) to elute the more polar 2,2'-Oxybis(nitrobenzene).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization from a Mixed Solvent System
-
Dissolve the impure 2,2'-Oxybis(nitrobenzene) in a minimal amount of a hot "good" solvent, such as ethanol or dichloromethane.
-
While the solution is still hot, add a "bad" solvent, such as water (for ethanol) or hexane (for dichloromethane), dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to obtain the pure product.
Data Summary
The following table summarizes the key physicochemical properties of the product and common starting materials, which are crucial for designing effective purification strategies.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2,2'-Oxybis(nitrobenzene) | 260.21 | 114.5 | 185 (at 15 Torr) | Soluble in DCM, acetone; sparingly soluble in hexane. |
| 2-Nitrophenol | 139.11 | 43-45 | 214-216 | Very soluble in ethanol, ether, acetone; sparingly soluble in cold water.[2][3][4] |
| 2-Chloronitrobenzene | 157.55 | 31-33 | 246 | Soluble in ethanol, ether, acetone, benzene; insoluble in water.[5][6][7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04282B [pubs.rsc.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
common side reactions in the preparation of 2,2'-dinitrodiphenyl ether
Welcome to the technical support guide for the synthesis of 2,2'-dinitrodiphenyl ether. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. Here, we will address common challenges, focusing on the prevalent side reactions encountered during its preparation via the Ullmann condensation of 2-nitrophenol and 2-nitrochlorobenzene. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of 2,2'-dinitrodiphenyl ether?
A1: The synthesis of 2,2'-dinitrodiphenyl ether, typically achieved through an Ullmann condensation, is prone to several side reactions that can significantly impact yield and purity. The most frequently encountered side reactions include:
-
Homo-coupling of 2-nitrochlorobenzene: This reaction leads to the formation of 2,2'-dinitrobiphenyl, a common and often significant impurity.[1][2][3]
-
Dehalogenation of 2-nitrochlorobenzene: The reduction of the carbon-chlorine bond in 2-nitrochlorobenzene results in the formation of nitrobenzene.[4][5]
-
Reduction of Nitro Groups: The high temperatures employed in the Ullmann reaction can lead to the partial or complete reduction of the nitro groups on both the starting materials and the desired product.[6][7][8] This can result in a complex mixture of byproducts.
Q2: Why is the homo-coupling of 2-nitrochlorobenzene so prevalent?
A2: The Ullmann condensation involves the use of a copper catalyst at elevated temperatures.[9][10] These conditions are also conducive to the Ullmann biaryl coupling, where two molecules of an aryl halide couple to form a biaryl compound.[10][11] In this case, 2-nitrochlorobenzene can react with itself in the presence of the copper catalyst to form 2,2'-dinitrobiphenyl. The electron-withdrawing nature of the nitro group activates the aryl halide, making it susceptible to this self-condensation reaction.
Q3: What causes the dehalogenation of 2-nitrochlorobenzene?
A3: Dehalogenation is a reductive process where the chlorine atom on 2-nitrochlorobenzene is replaced by a hydrogen atom. This can be facilitated by the copper catalyst, which can act as a reducing agent, especially at high temperatures. The solvent and the presence of any adventitious water or other proton sources can also contribute to this side reaction.
Q4: How can I minimize the reduction of the nitro groups?
A4: The reduction of nitro groups is primarily driven by the high reaction temperatures. Therefore, the most effective way to minimize this side reaction is to carry out the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. The use of a highly active copper catalyst can help to lower the required reaction temperature. Additionally, ensuring an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions that may be initiated by oxygen at high temperatures.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 2,2'-dinitrodiphenyl ether.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of 2,2'-dinitrodiphenyl ether with a significant amount of 2,2'-dinitrobiphenyl impurity. | High reaction temperature favoring homo-coupling. Inactive or insufficient copper catalyst. | 1. Optimize Reaction Temperature: Gradually decrease the reaction temperature in increments of 10°C to find the optimal balance between reaction rate and selectivity. 2. Activate the Copper Catalyst: Use freshly prepared and activated copper powder. A common activation method is washing with a dilute acid to remove any oxide layer, followed by washing with water and a solvent, and drying under vacuum.[12] 3. Use a Co-catalyst or Ligand: The addition of ligands such as phenanthroline or amino acids can sometimes improve the selectivity of the ether formation over the biaryl coupling. |
| Presence of nitrobenzene in the product mixture. | Excessive reaction temperature or prolonged reaction time leading to dehalogenation. Presence of proton sources. | 1. Control Reaction Time: Monitor the reaction progress by TLC or GC and stop the reaction once the starting materials are consumed to avoid prolonged exposure to high temperatures. 2. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize the presence of water, which can be a proton source for dehalogenation. |
| Product is a complex mixture with multiple spots on TLC, some of which may be less polar than the starting materials. | Reduction of nitro groups. | 1. Lower Reaction Temperature: As with homo-coupling, reducing the reaction temperature is the primary method to mitigate nitro group reduction. 2. Ensure Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) before heating and maintain a positive pressure throughout the reaction to exclude oxygen. |
| Reaction is sluggish or does not go to completion. | Inactive catalyst. Insufficiently high temperature. Poor quality of starting materials. | 1. Use a More Active Catalyst: Consider using copper(I) salts like CuI or CuBr, which are often more active than copper powder. 2. Gradually Increase Temperature: If the reaction is too slow at a lower temperature, cautiously increase the temperature while monitoring for the formation of side products. 3. Purify Starting Materials: Ensure the 2-nitrophenol and 2-nitrochlorobenzene are of high purity. Impurities can inhibit the catalyst. |
Experimental Protocols
Protocol 1: General Synthesis of 2,2'-Dinitrodiphenyl Ether with Minimized Side Reactions
-
Reagent Preparation:
-
Dry 2-nitrophenol and potassium carbonate in a vacuum oven at 80°C for at least 4 hours.
-
Use freshly opened or purified 2-nitrochlorobenzene.
-
Activate copper bronze by stirring with a 2% solution of iodine in acetone for 10 minutes, followed by washing with a 1:1 solution of concentrated HCl in acetone, then with acetone, and finally drying under vacuum.[1]
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add 2-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and activated copper bronze (0.2 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
-
Reaction Execution:
-
Heat the mixture to 130-140°C with vigorous stirring.
-
Once the temperature has stabilized, add 2-nitrochlorobenzene (1.1 eq) dropwise over 30 minutes.
-
Monitor the reaction by TLC (e.g., using a 1:4 ethyl acetate/hexane eluent).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of cold water and stir for 30 minutes.
-
Filter the resulting precipitate and wash thoroughly with water.
-
Dissolve the crude product in dichloromethane and wash with 1M NaOH solution to remove any unreacted 2-nitrophenol, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired product from 2,2'-dinitrobiphenyl and other impurities.
-
Visualizing Side Reactions
The following diagrams illustrate the main reaction pathway and the key side reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ullmann coupling: the first publication - operachem [operachem.com]
- 3. byjus.com [byjus.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Catalyst Loading for 2,2'-Oxybis(nitrobenzene) Reduction
Welcome to the technical support center for optimizing the catalytic reduction of 2,2'-Oxybis(nitrobenzene) to its corresponding diamine, 2,2'-Oxybis(aniline). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The reduction of nitroarenes is a foundational reaction in organic synthesis, yet its efficiency and selectivity are highly dependent on carefully optimized reaction parameters, with catalyst loading being a critical variable.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the reduction of aromatic nitro compounds like 2,2'-Oxybis(nitrobenzene)?
A1: The most prevalent and effective catalysts for the hydrogenation of aromatic nitro groups are heterogeneous catalysts, primarily those based on precious metals.[1]
-
Palladium on Carbon (Pd/C): This is often the first choice for nitro group reductions due to its high activity and efficiency.[2] It is effective for the reduction of both aromatic and aliphatic nitro groups.[2]
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These are also highly effective catalysts for the hydrogenation of nitroarenes.[3]
-
Raney Nickel (Raney Ni): This is a cost-effective alternative to precious metal catalysts and is particularly useful when trying to avoid dehalogenation of aryl halides that can occur with Pd/C.[2][3]
-
Rhodium on Carbon (Rh/C): Rhodium catalysts are also used for the reduction of nitroaromatics.[4]
In addition to catalytic hydrogenation, other reducing agents can be employed, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid.[5] However, for cleaner reactions and simpler product isolation, catalytic methods are often preferred.
Q2: What is a typical starting point for catalyst loading in a small-scale reaction?
A2: For a laboratory-scale reaction (e.g., 1-10 mmol of substrate), a good starting point for catalyst loading is typically between 1 and 5 mol% of the catalyst relative to the substrate. For instance, some protocols suggest starting with 5 mol% of a manganese-based catalyst for the hydrogenation of nitroarenes.[6] Another study on the reduction of nitrobenzene derivatives used 1-2 mol% of an activated palladium sucrose nanoparticle catalyst.[7] It is crucial to begin with a lower loading and incrementally increase it if the reaction is sluggish or incomplete.
Q3: How does catalyst loading affect the reaction rate and selectivity?
A3: Catalyst loading directly influences the reaction kinetics. Generally, increasing the catalyst amount will increase the reaction rate up to a certain point, after which the rate may plateau due to mass transfer limitations. However, excessively high catalyst loading can lead to several issues:
-
Increased Cost: Precious metal catalysts are expensive, so using the minimum effective amount is economically prudent.
-
Side Reactions: Higher catalyst concentrations can sometimes promote undesired side reactions, such as over-reduction of the aromatic rings or dehalogenation if other sensitive functional groups are present.
-
Product Contamination: Higher catalyst loading can lead to greater metal leaching into the product, requiring more rigorous purification steps.
Conversely, insufficient catalyst loading will result in slow or incomplete reactions.[8]
Q4: My reaction is slow or incomplete. Should I just add more catalyst?
A4: While insufficient catalyst loading can be a cause, it's not the only factor. Before increasing the catalyst amount, consider the following:
-
Catalyst Activity: Ensure your catalyst is not old or deactivated. Heterogeneous catalysts can be poisoned by impurities in the substrate, solvent, or hydrogen gas.[9][10]
-
Hydrogen Pressure: For catalytic hydrogenations, the pressure of hydrogen gas is a critical parameter. Increasing the pressure can significantly enhance the reaction rate.
-
Temperature: Increasing the reaction temperature can also accelerate the reaction, although it may also promote side reactions.[8]
-
Solvent: The choice of solvent can impact catalyst activity and substrate solubility. Common solvents for this reaction include ethanol, methanol, and ethyl acetate.
-
Agitation: In heterogeneous catalysis, efficient mixing is crucial to ensure good contact between the substrate, catalyst, and hydrogen.
A systematic approach to troubleshooting is often more effective than simply increasing the catalyst loading.
Troubleshooting Guide
This section addresses specific issues you might encounter during the reduction of 2,2'-Oxybis(nitrobenzene).
Problem 1: Low Yield or Incomplete Conversion
A common issue is the reaction not proceeding to completion, resulting in a mixture of starting material, partially reduced intermediates, and the desired product.
Diagnostic Workflow
Caption: Workflow for troubleshooting low reaction yield.
Experimental Protocol: Catalyst Loading Optimization
-
Baseline Experiment: Set up the reaction with your standard conditions and a conservative catalyst loading (e.g., 1 mol% Pd/C).
-
Monitor Progress: Track the reaction progress over time using a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Incremental Increase: If the reaction is slow, set up parallel reactions with incrementally higher catalyst loadings (e.g., 2 mol%, 3 mol%, 5 mol%).
-
Analyze Results: Compare the reaction rates and final conversions for each loading. Determine the lowest catalyst loading that provides a satisfactory reaction rate and complete conversion.
The following table provides a hypothetical example of optimizing catalyst loading for the reduction of 2,2'-Oxybis(nitrobenzene).
| Catalyst Loading (mol% Pd/C) | Reaction Time (hours) | Conversion (%) |
| 1 | 24 | 65 |
| 2.5 | 12 | 95 |
| 5 | 6 | >99 |
| 10 | 6 | >99 |
In this example, 5 mol% Pd/C appears to be the optimal loading, as further increases do not significantly improve the reaction time or conversion.
Problem 2: Formation of Side Products
The reduction of dinitro compounds can sometimes lead to the formation of intermediates or side products, such as hydroxylamines, azoxy, or azo compounds.[4][11]
Causality and Mitigation
-
Incomplete Reduction: The formation of intermediates like nitroso and hydroxylamine species is a normal part of the reaction pathway.[12] If these are observed as major components in the final reaction mixture, it indicates incomplete reduction. The troubleshooting steps for low yield should be followed.
-
Catalyst Type: The choice of catalyst can influence the product distribution. For instance, using lithium aluminum hydride (LiAlH4) on aromatic nitro compounds can lead to the formation of azo products.[2]
-
Reaction Conditions: Harsh reaction conditions (e.g., very high temperatures) can sometimes promote side reactions.
Logical Decision Tree for Minimizing Side Products
Caption: Decision tree for addressing side product formation.
Problem 3: Catalyst Deactivation
Catalyst deactivation can manifest as a reaction that starts well but then slows down or stops before completion.[10]
Common Causes and Solutions
-
Poisoning: The catalyst's active sites can be blocked by impurities.
-
Sulfur Compounds: Sulfur-containing functional groups in the substrate or impurities in the solvent can poison noble metal catalysts.[9]
-
Solution: Ensure the purity of your starting materials and solvents. Pre-treating the substrate with activated carbon can sometimes remove catalyst poisons.
-
-
Sintering: At high temperatures, the metal nanoparticles on the catalyst support can agglomerate, reducing the active surface area.
-
Solution: Operate at the lowest effective temperature.
-
-
Leaching: The metal can detach from the support and dissolve into the reaction medium.
-
Solution: Choose a high-quality catalyst with a robust support.
-
Concluding Remarks
Optimizing catalyst loading for the reduction of 2,2'-Oxybis(nitrobenzene) is a critical step in developing an efficient and robust synthetic procedure. A systematic approach that considers not only the amount of catalyst but also the reaction conditions and potential for catalyst deactivation will lead to the most reliable results. This guide provides a framework for troubleshooting common issues and making informed decisions to enhance your experimental outcomes.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. cris.bgu.ac.il [cris.bgu.ac.il]
- 12. Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
identifying degradation products of 2,2'-Oxybis(nitrobenzene) under acidic conditions
Welcome to the technical support guide for identifying and characterizing the degradation products of 2,2'-Oxybis(nitrobenzene) under acidic conditions. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to understand its stability and degradation profile. This guide provides answers to common questions, detailed experimental protocols, and troubleshooting advice based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the expected primary degradation pathway of 2,2'-Oxybis(nitrobenzene) under acidic conditions?
A: The primary degradation pathway for 2,2'-Oxybis(nitrobenzene), also known as 2,2'-dinitrodiphenyl ether, under acidic conditions is expected to be the acid-catalyzed hydrolysis of the ether linkage.[1][2] The ether bond, while generally stable, can be cleaved under forcing conditions, such as treatment with strong acids at elevated temperatures.
The mechanism proceeds in two main steps:
-
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen atom by a strong acid (e.g., H₂SO₄, HCl). This step is a rapid equilibrium where the protonated ether becomes a much better leaving group.[2]
-
Nucleophilic Attack and Cleavage: A nucleophile present in the medium, typically water, attacks one of the electrophilic carbon atoms of the C-O-C bond. This leads to the cleavage of the carbon-oxygen bond, resulting in the formation of the degradation products.
Given the structure of 2,2'-Oxybis(nitrobenzene), this process will result in the cleavage of the diaryl ether bond.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of 2,2'-Oxybis(nitrobenzene).
Q2: What are the likely degradation products I should be looking for?
A: Based on the acid-catalyzed hydrolysis pathway described above, the primary and most likely degradation product is 2-nitrophenol . Since the parent molecule is symmetrical, the cleavage of the ether bond will yield two molecules of 2-nitrophenol.
It is crucial to have an analytical standard of 2-nitrophenol to confirm its identity in your reaction mixture by comparing retention times (in HPLC) or mass spectra (in GC-MS).
Q3: Are the nitro groups on the aromatic rings reactive under these acidic conditions?
A: Generally, the nitroaromatic group is relatively stable under acidic conditions, especially in the absence of strong reducing agents.[1] The primary reactivity of 2,2'-Oxybis(nitrobenzene) in an acidic medium without reducing agents will be the cleavage of the ether linkage. While advanced oxidation processes can lead to the degradation of the nitrobenzene ring itself, simple acidic hydrolysis is not expected to significantly affect the nitro groups.[3][4]
Q4: How can I experimentally monitor the degradation and identify the products?
A: A combination of chromatographic and spectroscopic techniques is recommended for robust monitoring and identification. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantifying the disappearance of the parent compound and the appearance of the primary degradation product. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for confirming the identity of the products.[3][4][5]
Caption: A typical analytical workflow for studying the degradation of 2,2'-Oxybis(nitrobenzene).
Experimental Protocol: HPLC-UV Method for Quantification
This protocol provides a starting point for method development.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program (Example):
-
Start with 30% B, hold for 2 minutes.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at multiple wavelengths. 2,2'-Oxybis(nitrobenzene) and 2-nitrophenol have strong UV absorbance. A PDA detector is highly recommended to obtain full UV spectra.
-
Sample Preparation:
-
Take a defined volume of your reaction mixture.
-
Quench the reaction by neutralizing the acid with a base (e.g., sodium bicarbonate solution).
-
Extract the analytes into a suitable organic solvent like ethyl acetate.
-
Evaporate the solvent and reconstitute in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Quantification: Create a calibration curve using standards of known concentrations for both 2,2'-Oxybis(nitrobenzene) and 2-nitrophenol.
Q5: What experimental parameters will influence the rate of degradation?
A: The rate of acid-catalyzed ether cleavage is highly dependent on the reaction conditions. The key parameters to control and investigate are acid concentration, temperature, and the nature of the solvent.[1]
| Parameter | Effect on Degradation Rate | Rationale |
| Acid Concentration | Increases | A higher concentration of acid increases the equilibrium concentration of the protonated ether intermediate, which is the reactive species in the rate-determining step.[1] |
| Temperature | Increases | The hydrolysis reaction has an activation energy barrier. Increasing the temperature provides the necessary energy to overcome this barrier, thus accelerating the reaction rate, in line with the Arrhenius equation.[1] |
| Solvent | Varies | The presence of water is necessary as it acts as the nucleophile. The polarity of the solvent can also influence the stability of the intermediates and transition states. |
Troubleshooting Guide
Problem: I'm running my experiment in acidic conditions, but my HPLC analysis shows no degradation of 2,2'-Oxybis(nitrobenzene). What could be wrong?
-
Insufficient Acid Strength or Concentration: Diaryl ethers are relatively stable. The acid concentration or strength (pKa) may be too low to cause significant protonation of the ether oxygen. Consider using a stronger acid or a higher concentration.
-
Low Temperature: Ether cleavage often requires significant thermal energy.[2] If your experiments are being conducted at room temperature, try increasing the temperature systematically (e.g., 50°C, 80°C) while monitoring for degradation.
-
Reaction Time: The degradation may be occurring, but at a very slow rate. Extend the duration of your experiment and take time points over a longer period.
Problem: My chromatogram shows the formation of the expected 2-nitrophenol peak, but I also see several other unexpected peaks. What could they be?
-
Impurities in the Starting Material: Ensure the purity of your starting 2,2'-Oxybis(nitrobenzene). Analyze it by HPLC or GC-MS before starting the degradation experiment.
-
Side Reactions: Under harsh acidic and high-temperature conditions, other reactions could occur, although they are less likely than ether cleavage. These could include reactions involving the nitro groups if any contaminants are present that can act as reducing agents.
-
Further Degradation of 2-Nitrophenol: While generally stable, under very harsh conditions, 2-nitrophenol itself might undergo further reactions.
To identify these unknown peaks, GC-MS is the preferred method. The mass fragmentation patterns can provide structural information to help elucidate the identity of these minor products.
References
Technical Support Center: Enhancing the Solubility of 2,2'-Oxybis(nitrobenzene) for Reaction Chemistry
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for handling 2,2'-Oxybis(nitrobenzene) (CAS: 2217-65-4). This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound during their experiments. We will explore the underlying reasons for its poor solubility and provide a suite of practical, field-proven strategies to achieve homogeneous reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is 2,2'-Oxybis(nitrobenzene) so difficult to dissolve?
A1: The low solubility of 2,2'-Oxybis(nitrobenzene) stems from a combination of its physicochemical properties. Its large, rigid molecular structure (MW: 260.21 g/mol ) and the presence of two aromatic rings contribute to strong intermolecular forces (pi-pi stacking) in its solid crystal lattice.[1] Larger molecules are inherently more difficult for solvent molecules to surround and solvate.[2][3] Furthermore, the molecule is largely non-polar, making it practically insoluble in polar solvents like water, a behavior consistent with related aromatic nitro compounds like nitrobenzene.[4][5]
Q2: What is the very first step I should take to improve solubility for a new reaction?
A2: The most critical first step is a systematic solvent screening. Do not rely on a single "go-to" solvent. Test the solubility of a small, measured amount of 2,2'-Oxybis(nitrobenzene) in a range of solvents covering different polarity classes (e.g., polar aprotic, polar protic, non-polar) at both room temperature and an elevated temperature. This empirical data is invaluable for designing your reaction conditions.
Q3: Is simply heating the mixture always the best solution?
A3: Heating is a powerful technique to increase solubility, as it provides the energy needed to break the solute's crystal lattice forces.[2] However, it is not a universal solution. You must consider the thermal stability of 2,2'-Oxybis(nitrobenzene) and, more importantly, all other reagents in your reaction. Aggressive heating can lead to decomposition or unwanted side reactions. Always conduct a preliminary thermal stability test and consult safety data before defaulting to high temperatures.
Q4: My reaction requires an aqueous workup. Will the compound crash out?
A4: Yes, almost certainly. Given its very low solubility in water, adding an aqueous solution to a reaction mixture where 2,2'-Oxybis(nitrobenzene) is dissolved in an organic solvent will likely cause it to precipitate.[4][5] This can be managed by ensuring the organic solvent used is water-immiscible (e.g., Toluene, Dichloromethane) and by using a sufficient volume to keep the product dissolved in the organic layer during extraction.
Section 2: Troubleshooting Guide for Common Solubility Issues
This section addresses specific problems encountered during experiments in a direct question-and-answer format.
Problem 1: My 2,2'-Oxybis(nitrobenzene) is not dissolving in my chosen solvent at room temperature, appearing as a slurry.
-
Probable Cause: The solvent selected does not have sufficient solvating power to overcome the intermolecular forces of the solid-state compound at ambient temperature.
-
Recommended Solutions & Scientific Rationale:
-
Increase Temperature: Gently warm the mixture. Increased kinetic energy allows solvent molecules to penetrate the crystal lattice more effectively. The principle of recrystallization is based on this temperature-dependent solubility.[6]
-
Introduce a Co-Solvent: Add a small percentage (e.g., 5-10% v/v) of a stronger, miscible solvent. Co-solvents can significantly enhance the solubilizing power of the primary solvent system.[7] For example, adding a small amount of DMSO or NMP to THF can dramatically improve solubility.
-
Apply Sonication: Place the flask in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that physically break apart the solid particles, increasing the surface area available for solvation.[2]
-
-
Self-Validating Check: After applying the solution, the mixture should become clear and homogeneous. If it remains cloudy or contains visible particles, the compound is still not fully dissolved.
Problem 2: The compound dissolves initially with heat, but it precipitates out when I add another reagent.
-
Probable Cause: This is often an anti-solvent effect. The reagent you added is likely poorly miscible with or has a much lower solvating power for 2,2'-Oxybis(nitrobenzene) than the primary solvent, effectively reducing the overall solubility of the system.
-
Recommended Solutions & Scientific Rationale:
-
Modify the Addition Order: If possible, dissolve the added reagent in the same primary solvent before adding it to the dissolved 2,2'-Oxybis(nitrobenzene). This maintains a consistent, favorable solvent environment.
-
Use a Co-Solvent System: Pre-dissolve 2,2'-Oxybis(nitrobenzene) in a stronger solvent (e.g., DMSO) where it is highly soluble, and then add this solution to the main reaction mixture containing the second reagent. This technique, often used in drug discovery, keeps the compound solvated.[7][8]
-
Increase Reaction Volume: Diluting the reaction mixture with more of the primary solvent can sometimes keep the compound below its saturation point even after the second reagent is added.
-
-
Self-Validating Check: The reaction mixture should remain a homogeneous solution after the addition of all components.
Problem 3: My reaction is slow, incomplete, or gives inconsistent yields. I suspect poor solubility is the culprit.
-
Probable Cause: If the reaction is intended to be homogeneous, any undissolved material represents unavailable reactant. The true concentration of the reactant in the solution phase is much lower than the calculated bulk concentration, leading to slower reaction kinetics and incomplete conversion.
-
Recommended Solutions & Scientific Rationale:
-
Confirm Complete Dissolution: Before initiating the reaction (e.g., before adding a catalyst or heating to reflux), ensure the 2,2'-Oxybis(nitrobenzene) is fully dissolved. Hold the flask up to a light source to check for any suspended crystalline particles.
-
Switch to a Stronger Solvent System: Refer to a solvent selection guide (see Section 3.1) and choose a solvent known to be more effective for similar aromatic compounds, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl Sulfoxide (DMSO).
-
Employ Particle Size Reduction: If you are consistently facing dissolution rate issues, reducing the particle size can help.[3][9] This can be achieved by grinding the material with a mortar and pestle or by performing a recrystallization to obtain a finer, more easily solvated powder.[6][10]
-
-
Self-Validating Check: A successful intervention will result in a noticeable increase in reaction rate, improved conversion to the desired product (as monitored by TLC, LC-MS, or GC-MS), and better batch-to-batch reproducibility.
Section 3: Strategic Protocols for Solubility Enhancement
Strategy 1: Systematic Solvent Selection & Co-Solvency
The cornerstone of solving solubility issues is choosing the right solvent. The principle of "like dissolves like" suggests that solvents with similar polarity to 2,2'-Oxybis(nitrobenzene) (a relatively non-polar aromatic compound) will be most effective.[3][4]
Recommended Solvents for Screening
| Solvent Class | Solvent Examples | Rationale & Use Case |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High dipole moment, excellent for dissolving a wide range of organic compounds. Often the most powerful solvents for difficult substrates. |
| Ethers | THF, 1,4-Dioxane, Diglyme | Moderate polarity, good general-purpose solvents for many organic reactions. Diglyme is useful for higher temperature reactions. |
| Aromatic | Toluene, Xylenes, Chlorobenzene | Non-polar, effective due to favorable pi-pi interactions with the aromatic rings of the solute. Good for reactions requiring non-polar conditions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Non-polar, effective at dissolving many organic solids at room temperature. Volatility can be a concern. |
Protocol: Implementing a Co-Solvent System
-
Identify a Strong Solvent: From your screening, identify the solvent in which 2,2'-Oxybis(nitrobenzene) has the highest solubility (e.g., NMP). This will be your "strong" co-solvent.
-
Select a Primary Solvent: Choose a primary solvent that is suitable for your reaction conditions (e.g., compatible with reagents, appropriate boiling point) but in which the compound has only moderate or poor solubility (e.g., THF).
-
Prepare a Concentrated Stock: Dissolve the required mass of 2,2'-Oxybis(nitrobenzene) in the minimum amount of the strong co-solvent (NMP) to form a concentrated, clear solution.
-
Execute the Reaction: Charge the reaction vessel with the primary solvent (THF) and all other reagents.
-
Initiate the Reaction: Slowly add the concentrated stock solution of 2,2'-Oxybis(nitrobenzene) in NMP to the reaction vessel with vigorous stirring. This method introduces the substrate in a fully solvated state, ensuring its immediate availability for the reaction.
Strategy 2: Physical Methods for Aiding Dissolution
Protocol: Using Sonication to Accelerate Dissolution
-
Prepare the Mixture: In an appropriately sized flask, combine the 2,2'-Oxybis(nitrobenzene) and the chosen solvent.
-
Position the Flask: Place the flask into an ultrasonic bath, ensuring the water level in the bath is high enough to cover the level of the solvent inside the flask.
-
Activate Sonication: Turn on the ultrasonic bath. The high-frequency vibrations will bombard the solid particles, breaking them apart and enhancing the rate of dissolution.
-
Monitor: Continue sonication until the solution becomes clear. This process can be combined with gentle heating if necessary, but ensure the bath temperature is controlled.
Section 4: Visualization & Workflows
A logical workflow is essential for efficiently troubleshooting solubility.
Decision-Making Workflow for Solubility Enhancement
Caption: A step-by-step workflow for troubleshooting the solubility of 2,2'-Oxybis(nitrobenzene).
Conceptual Diagram of Co-Solvency
Caption: How a strong co-solvent helps dissolve a poorly soluble compound in a weaker primary solvent.
References
- 1. 2,2'-Oxybis(nitrobenzene) | 2217-65-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Nitrobenzene - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. wjbphs.com [wjbphs.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. longdom.org [longdom.org]
- 10. Page loading... [guidechem.com]
work-up and extraction procedures for 2,2'-Oxybis(nitrobenzene) reactions
Technical Support Center: 2,2'-Oxybis(nitrobenzene) Synthesis
Welcome to the technical support resource for synthetic procedures involving 2,2'-Oxybis(nitrobenzene), also known as 2,2'-dinitrodiphenyl ether. This guide is designed for researchers and chemists encountering challenges during the post-reaction work-up and purification phases. My goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The most common route to this molecule is a variation of the Ullmann condensation, typically involving the copper-catalyzed reaction of an activated aryl halide (like 2-chloronitrobenzene) with a phenoxide, or the self-condensation of a suitable precursor.[1][2] These reactions are often conducted at high temperatures in polar aprotic solvents such as DMF, NMP, or even nitrobenzene itself, which can present unique challenges during product isolation.[1]
General Work-Up & Extraction Workflow
The journey from a crude reaction mixture to a purified product follows a multi-stage process. Each step is designed to systematically remove specific classes of impurities, including catalysts, unreacted starting materials, and solvents.
Caption: General workflow for work-up and extraction of 2,2'-Oxybis(nitrobenzene).
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiment.
Q1: My reaction has finished, and the mixture is a dark, viscous oil or solid tar. How do I begin the work-up?
A1: This is common for Ullmann-type reactions, which are often run at high temperatures.[1] The goal is to dissolve the desired product in an organic solvent while partitioning impurities into an aqueous phase.
-
Initial Step: Allow the reaction vessel to cool to a safe temperature (typically below 100°C). The work-up begins by "quenching" the reaction, which involves carefully pouring the mixture into a large volume of water, often with vigorous stirring.[3] This step precipitates the organic product and dissolves water-soluble components like inorganic salts and high-boiling polar solvents (e.g., DMF, NMP).
-
Expert Rationale: Pouring the hot reaction mass into water is a critical first step for separation.[4] High-boiling polar aprotic solvents are miscible with water, allowing for their removal. The sudden decrease in polarity causes the nonpolar organic product, 2,2'-Oxybis(nitrobenzene), to precipitate, making it easier to separate from the reaction medium.
-
Procedure:
-
Allow the reaction mixture to cool to below 100°C.
-
In a separate large beaker, prepare a volume of cold water approximately 10-20 times the volume of your reaction mixture.
-
Slowly and carefully pour the reaction mixture into the water with vigorous overhead stirring. The product should precipitate as a solid.
-
If the product comes out as an oil, continue stirring as it cools, and it may solidify. If it remains an oil, proceed directly to solvent extraction.
-
Collect the precipitated solid by vacuum filtration, washing thoroughly with water. This solid is your crude product, which still contains impurities and requires further purification.
-
Q2: I'm performing a liquid-liquid extraction, but a persistent emulsion has formed at the interface. How can I break it?
A2: Emulsions are common when using high-boiling polar solvents or when basic conditions generate soap-like intermediates.
-
Immediate Action: The most effective method to break an emulsion is to increase the ionic strength of the aqueous phase. This is achieved by adding a saturated solution of sodium chloride (brine).
-
Expert Rationale: Emulsions are stabilized by surfactants or fine particulate matter at the oil-water interface. Adding brine increases the polarity of the aqueous layer, forcing the less polar organic molecules to coalesce. This also reduces the solubility of the organic product in the aqueous layer, improving extraction efficiency.
-
Troubleshooting Steps:
-
Add a significant volume of brine (e.g., 20-30% of the total volume) to the separatory funnel.
-
Gently swirl the funnel rather than shaking vigorously.
-
Allow the funnel to stand undisturbed for 10-30 minutes.
-
If the emulsion persists, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break it by removing particulate matter.
-
Q3: My crude product has a blue or green tint. How do I remove the residual copper catalyst?
A3: The color is a tell-tale sign of residual copper salts from the Ullmann catalyst. These must be removed as they can interfere with subsequent reactions and analyses.
-
Solution: Wash the organic layer with an aqueous solution containing a ligand that strongly complexes with copper ions. A solution of ammonium hydroxide is highly effective.
-
Expert Rationale: Copper(I) and Copper(II) ions are Lewis acids. Ammonia is a Lewis base that acts as a strong ligand, forming the intensely blue, water-soluble tetraamminecopper(II) complex, [Cu(NH3)4]2+. This complex has very high solubility in the aqueous phase and will be efficiently extracted from the organic layer.
-
Protocol:
-
Dissolve your crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer to a separatory funnel and wash with a 5-10% aqueous solution of ammonium hydroxide.
-
The aqueous layer will likely turn deep blue. Drain this layer.
-
Repeat the wash until the aqueous layer is no longer colored.
-
Follow with a water wash and a brine wash to remove any residual ammonia.
-
Q4: TLC analysis of my crude product shows a spot corresponding to my phenol starting material. How can I remove it?
A4: Phenols are acidic and can be easily removed with a basic wash.
-
Solution: Wash the organic solution of your product with a dilute aqueous solution of sodium hydroxide (e.g., 1-2 M NaOH).
-
Expert Rationale: Sodium hydroxide is a strong base that deprotonates the acidic hydroxyl group of the phenol, forming a water-soluble sodium phenoxide salt. This salt will partition into the aqueous layer, effectively separating it from the neutral ether product in the organic layer.[4]
-
Procedure:
-
In a separatory funnel, wash the organic layer containing your product and the phenolic impurity with 1M NaOH.
-
Drain the aqueous (lower) layer.
-
Repeat the wash one more time to ensure complete removal.
-
Follow with a water wash to remove any residual NaOH before drying the organic layer.
-
Q5: What is the best way to purify the final product? Recrystallization or column chromatography?
A5: The choice depends on the nature of the impurities and the scale of your reaction. For 2,2'-Oxybis(nitrobenzene), which is a solid, recrystallization is often the most efficient method for obtaining high-purity material.[5]
-
Recrystallization: This technique is excellent for removing small amounts of impurities that have different solubility profiles from your product.
-
Solvent Selection: The ideal solvent is one in which your product is highly soluble when hot but poorly soluble when cold. Literature suggests that ethanol or mixed solvent systems like ethyl acetate/petroleum ether or dichloromethane/hexane are effective.[6]
-
Self-Validating Protocol: A successful recrystallization is self-validating. The formation of well-defined crystals upon slow cooling is a strong indicator of increasing purity. The melting point of the recrystallized product should be sharp and match the literature value (approx. 124-125 °C).[6]
-
| Solvent System | Suitability Notes |
| Ethanol | Often a good first choice. The product is typically soluble in hot ethanol and crystallizes upon cooling.[5] |
| Ethyl Acetate / Hexane | Dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hexane until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. |
| Dichloromethane / Hexane | Similar to the EtOAc/Hexane system; used for less polar impurities.[6] |
-
Column Chromatography: This method is preferred when impurities have similar solubility to the product or when dealing with an oily crude product.
-
Procedure: Use silica gel as the stationary phase. An eluent system of dichloromethane or a gradient of hexane/ethyl acetate is a good starting point.[6] Monitor the fractions by TLC to isolate the pure product.
-
References
challenges in the selective reduction of one nitro group in 2,2'-Oxybis(nitrobenzene)
Welcome to the technical support guide for the selective reduction of one nitro group in 2,2'-Oxybis(nitrobenzene) to yield 2-amino-2'-nitrodiphenyl ether. This transformation is a significant synthetic challenge due to the symmetrical nature of the starting material, which often leads to over-reduction and complex purification issues. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve optimal results in your research.
Core Scientific Principles: The Challenge of Selectivity
The reduction of an aromatic nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates to form the final amine.[1][2] When two nitro groups are present, as in 2,2'-Oxybis(nitrobenzene), the reaction can proceed to the desired mono-amino product or continue to the undesired 2,2'-diaminodiphenyl ether.
The primary challenge is stopping the reduction after the first nitro group has been converted without reducing the second. The formation of the first amino group changes the electronic properties of the molecule. An amino group is an electron-donating group, which activates the aromatic ring, while the remaining nitro group is strongly electron-withdrawing.[1] This electronic push-pull can influence the reactivity of the second nitro group, complicating selective reduction. Achieving high selectivity requires precise control over reagents and reaction conditions to favor the mono-reduction pathway.
Troubleshooting Guide
This section addresses specific issues encountered during the selective mono-reduction of 2,2'-Oxybis(nitrobenzene) in a question-and-answer format.
Question 1: My reaction produces a significant amount of the 2,2'-diaminodiphenyl ether byproduct. How can I improve selectivity for the mono-amino product?
Answer: This is the most common problem, stemming from over-reduction. The formation of the diamine indicates that the reducing agent is too reactive or the reaction conditions are too harsh.
Potential Causes & Solutions:
-
Overly Reactive Reducing Agent: Standard catalytic hydrogenation with H₂ and Pd/C is highly efficient but often difficult to control for partial reductions, leading to the diamine product.[3][4] Similarly, powerful metal/acid combinations can easily over-reduce the substrate.
-
Solution 1: Switch to a Milder, More Selective Reagent. The Zinin reduction, using sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS), is a classic and effective method for the selective mono-reduction of dinitroarenes.[5][6][7] This reagent is known for its chemoselectivity.
-
Solution 2: Modify Catalytic Hydrogenation. Instead of high-pressure hydrogen gas, consider Catalytic Transfer Hydrogenation (CTH). Using a hydrogen donor like ammonium formate (HCOONH₄) with a Pd/C catalyst can provide a more controlled, steady supply of hydrogen to the catalyst surface, often improving selectivity.[3][8]
-
-
Incorrect Stoichiometry: Using an excess of the reducing agent will invariably drive the reaction toward the fully reduced diamine.
-
Solution: Carefully control the stoichiometry. For reagents like sodium sulfide, begin with a calculated amount just sufficient to reduce one nitro group. Titrate the reaction by adding the reagent in portions and monitoring closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
-
Prolonged Reaction Time or Elevated Temperature: Leaving the reaction for too long, even with a selective reagent, can lead to the slow formation of the diamine byproduct. Many nitro reductions are also exothermic, and an uncontrolled temperature increase can accelerate the second reduction.[9]
-
Solution: Monitor the reaction progress diligently every 15-30 minutes. Quench the reaction as soon as the starting material is consumed and before significant amounts of the diamine appear. If the reaction is exothermic, use an ice bath to maintain a consistent temperature.
-
Troubleshooting Workflow: Low Selectivity
Caption: A decision-making workflow for troubleshooting low selectivity.
Question 2: The reaction is very slow or incomplete. How can I improve the yield of the desired mono-amino product?
Answer: An incomplete reaction results in a low yield and a difficult purification process due to the presence of unreacted starting material.
Potential Causes & Solutions:
-
Poor Reagent/Catalyst Activity: Heterogeneous catalysts like Pd/C can lose activity over time or be poisoned by impurities (e.g., sulfur compounds). Solid reagents like sodium sulfide can degrade upon exposure to air and moisture.
-
Solution: Use a fresh batch of reagents. For catalytic reactions, use a fresh, high-quality catalyst. Ensure solvents are anhydrous and free of potential poisons.
-
-
Insufficient Reagent: While excess reagent causes over-reduction, an insufficient amount will lead to an incomplete reaction.
-
Solution: Ensure your stoichiometric calculations are correct. If the reaction stalls, consider adding a small additional portion of the reducing agent while monitoring the reaction.
-
-
Poor Solubility: If the starting 2,2'-Oxybis(nitrobenzene) is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient as it can only occur at the surface of the solid.[9]
-
Solution: Choose a solvent system in which the starting material is fully soluble at the reaction temperature. A co-solvent system (e.g., ethanol/water) might be necessary. Gentle heating can improve solubility, but must be carefully controlled to avoid over-reduction.
-
Question 3: My final product is difficult to purify. How can I effectively separate the mono-amino product from the starting material and the diamine byproduct?
Answer: This is a common consequence of low reaction selectivity. The three compounds have distinct polarities, which can be exploited for purification.
Purification Strategy:
-
Acid-Base Extraction: The most effective initial cleanup is often an acid-base workup.
-
The desired mono-amino product and the diamine byproduct are basic and will be protonated in an acidic aqueous solution (e.g., 1M HCl), moving them into the aqueous layer.
-
The neutral starting material, 2,2'-Oxybis(nitrobenzene), will remain in the organic layer (e.g., ethyl acetate or dichloromethane).
-
Separating the layers effectively removes the unreacted starting material.
-
After separation, the aqueous layer can be basified (e.g., with NaOH or NaHCO₃) to deprotonate the amines, which can then be re-extracted into a fresh organic layer.[10]
-
-
Column Chromatography: After the initial extraction, the mixture of mono-amine and di-amine can be separated using silica gel column chromatography.
-
Polarity Order: 2,2'-diaminodiphenyl ether (most polar) > 2-amino-2'-nitrodiphenyl ether > 2,2'-Oxybis(nitrobenzene) (least polar).
-
Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity will allow for the separation of the components. The less polar starting material (if any remains) will elute first, followed by the desired mono-amino product, and finally the highly polar diamine.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a selective mono-reduction of 2,2'-Oxybis(nitrobenzene)? A1: The Zinin Reduction using sodium sulfide (Na₂S·9H₂O) is an excellent and historically validated starting point.[7] It is known for its selectivity in reducing one nitro group in dinitroarenes. Start with approximately 3-4 equivalents of Na₂S·9H₂O in an ethanol/water solvent mixture and monitor the reaction closely.
Q2: How does the reaction pathway look and what are the key species to monitor? A2: The reaction proceeds from the dinitro starting material to the mono-amino product, which can then be further reduced to the diamine. Monitoring the disappearance of the starting material and the appearance of the two products is crucial.
Reaction Pathway Diagram
Caption: The goal is to maximize the rate k₁ while minimizing k₂.
Q3: Can I use reagents like LiAlH₄ or NaBH₄? A3: These are generally poor choices for this transformation. Lithium aluminum hydride (LiAlH₄) is too reactive and can reduce aromatic nitro groups to azo compounds.[6] Sodium borohydride (NaBH₄) is typically not strong enough to reduce aromatic nitro groups on its own, although it can be used in combination with certain transition metal catalysts.[11][12] For this specific selective reduction, they are not recommended.
Q4: What are the key parameters to include in my lab notebook for optimizing this reaction? A4: To ensure reproducibility and effective optimization, record the following:
-
Reagent Stoichiometry: Precise molar equivalents of the reducing agent relative to the substrate.
-
Reaction Temperature: Record the internal reaction temperature, not just the bath temperature.
-
Reaction Time: Note the time until the starting material is consumed and the time the reaction is quenched.
-
Solvent System: Note the specific solvents and their ratios.
-
Monitoring: Attach TLC plates or LCMS chromatograms at different time points.
-
Workup Procedure: Detail the extraction and purification steps.
-
Yields: Report the isolated yields of the desired product and any major byproducts.
Detailed Experimental Protocols
Protocol 1: Selective Mono-Reduction using Sodium Sulfide (Zinin Reduction)
This protocol is adapted from established procedures for selective nitro reduction.[7]
Materials:
-
2,2'-Oxybis(nitrobenzene)
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,2'-Oxybis(nitrobenzene) (1.0 eq) in a 2:1 mixture of ethanol and water.
-
In a separate beaker, dissolve sodium sulfide nonahydrate (3.0 eq) in a minimum amount of water.
-
Heat the solution of the nitro compound to a gentle reflux (approx. 80-85 °C).
-
Add the sodium sulfide solution dropwise to the refluxing mixture over 30 minutes. The solution will typically turn a dark red or brown color.
-
Monitor the reaction progress every 20-30 minutes by TLC (e.g., using a 4:1 Hexane:EtOAc eluent). The starting material should be less polar than the mono-amino product.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Data Summary Table
The following table summarizes common reducing systems and their general applicability to the selective reduction of aromatic dinitro compounds.
| Reducing System | Typical Conditions | Selectivity for Mono-Reduction | Key Considerations |
| Na₂S or NaHS | EtOH/H₂O, Reflux | Good to Excellent | Classic method for this purpose. Stoichiometry is key.[7] |
| Fe / Acid | Fe powder, HCl or Acetic Acid | Fair to Good | Can over-reduce if not carefully controlled.[3][13] |
| SnCl₂·2H₂O | EtOH or EtOAc, Reflux | Fair to Good | Milder than other metal/acid systems.[3] |
| H₂ / Pd/C | H₂ gas (1 atm or higher), Pd/C | Poor | Generally leads to the diamine product. Not recommended for selectivity.[4] |
| HCOONH₄ / Pd/C | Ammonium formate, Pd/C, MeOH | Good | CTH method. Offers better control than H₂ gas.[3] |
| Ru-based catalysts | H₂, specialized Ru catalyst | Excellent | High selectivity reported for some dinitroarenes, but requires specific catalyst synthesis.[14] |
References
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. US5105012A - Catalytic reduction of dinitrobenzenes using a noble metal catalyst and iron or iron salts - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. jsynthchem.com [jsynthchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Monoreduction of Dinitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Identity of Synthesized 2,2'-Oxybis(nitrobenzene) via Spectroscopy
For researchers and professionals in drug development and materials science, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific integrity. A compound's purported structure must be rigorously verified before its biological activity or material properties can be meaningfully investigated. This guide provides an in-depth, practical comparison of core spectroscopic techniques—NMR, IR, and Mass Spectrometry—for the definitive identification of a target molecule, using the synthesis of 2,2'-Oxybis(nitrobenzene) as a practical example.
We will move beyond a simple listing of data points, delving into the causality behind experimental choices and demonstrating how a multi-faceted spectroscopic approach creates a self-validating system for structural elucidation.
The Synthetic Challenge: Preparing 2,2'-Oxybis(nitrobenzene)
The synthesis of diaryl ethers is a fundamental transformation in organic chemistry. A common and effective method for this is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] In this case, we will adapt this principle for the self-condensation of an activated aryl halide.
Experimental Protocol: Synthesis via Ullmann-type Reaction
A robust method for synthesizing the title compound involves the reaction of 2-nitrochlorobenzene in the presence of a base.[3]
Materials:
-
2-Nitrochlorobenzene
-
Sodium ethanolate (or sodium methoxide)
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrochlorobenzene (1.0 eq) and methanol.
-
Begin stirring and gently warm the mixture to approximately 45-50°C.
-
Slowly add a solution of sodium ethanolate in methanol (1.0 - 1.1 eq) to the flask, ensuring the temperature does not exceed 55°C.
-
After the addition is complete, increase the temperature to reflux (~80°C) and maintain for 1.5 - 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Distill off the methanol under reduced pressure.
-
The resulting crude product can be purified by washing with water to remove inorganic salts, followed by recrystallization or, for higher purity, column chromatography on silica gel using a dichloromethane/hexane solvent system.[3]
The rationale for this approach lies in the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates nucleophilic aromatic substitution by the alkoxide.
The Workflow of Confirmation
Once a solid product is isolated, the crucial phase of identity confirmation begins. The following workflow illustrates the logical progression from synthesis to definitive structural proof.
References
A Senior Application Scientist's Guide to Interpreting the Mass Spectrum Fragmentation of 2,2'-Oxybis(nitrobenzene) and Comparative Analytical Methodologies
For researchers, scientists, and drug development professionals engaged in the analysis of complex aromatic compounds, understanding the intricacies of mass spectrometry fragmentation is paramount for unambiguous structural elucidation. This guide provides an in-depth interpretation of the electron ionization mass spectrum of 2,2'-Oxybis(nitrobenzene), a key intermediate in various synthetic pathways. Beyond a mere cataloging of fragments, we will delve into the mechanistic rationale behind the observed fragmentation patterns, drawing upon fundamental principles of mass spectrometry and the established behavior of related chemical moieties.
Furthermore, this guide extends beyond a singular analytical technique. We will objectively compare the performance of traditional Gas Chromatography-Mass Spectrometry (GC-MS) with alternative methods such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Capillary Electrophoresis (CE), providing the necessary experimental context to empower you in selecting the optimal analytical strategy for your specific research needs.
Interpreting the Electron Ionization Mass Spectrum of 2,2'-Oxybis(nitrobenzene)
The molecular ion ([M]•+) of 2,2'-Oxybis(nitrobenzene) (C₁₂H₈N₂O₅) is expected at a mass-to-charge ratio (m/z) of 260. The stability of the aromatic systems suggests that the molecular ion peak will be observable. The subsequent fragmentation cascade is primarily dictated by the lability of the C-N bonds of the nitro groups and the C-O bonds of the ether linkage.
Predicted Key Fragmentation Pathways
The fragmentation of 2,2'-Oxybis(nitrobenzene) is anticipated to proceed through several competing pathways, as illustrated in the diagram below.
Figure 1: Predicted major fragmentation pathways of 2,2'-Oxybis(nitrobenzene) under electron ionization.
1. Loss of Nitro Groups: A prominent fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂), which has a mass of 46 Da.[2]
- [M - NO₂]⁺ at m/z 214: This initial loss from the molecular ion results in a significant fragment.
- [M - 2NO₂]⁺ at m/z 168: The sequential loss of the second nitro group leads to the dibenzofuran radical cation, a relatively stable species.
2. Ether Bond Cleavage: The carbon-oxygen bonds of the diphenyl ether linkage are susceptible to cleavage.[1] This can occur through two primary modes:
- Formation of the Nitrophenoxy Radical Cation at m/z 139 and the Nitrophenyl Radical: This cleavage would result in a charged fragment corresponding to one of the aromatic rings with the ether oxygen and a nitro group.
- Formation of the Nitrophenyl Cation at m/z 123 and the Nitrophenoxy Radical: This alternative cleavage would generate the nitrophenyl cation.
3. Rearrangements and Secondary Fragmentations:
- Loss of NO and O: Nitroaromatic compounds can also exhibit the loss of nitric oxide (NO, 30 Da) followed by the loss of an oxygen atom (O, 16 Da), a characteristic rearrangement known as the "nitro-nitrite" rearrangement. This would lead to fragments at m/z 230 and 214.
- Formation of the Phenyl Cation (m/z 77): Subsequent fragmentation of the nitrophenyl cation (m/z 123) through the loss of NO₂ can lead to the formation of the phenyl cation at m/z 77, a common fragment in the mass spectra of benzene derivatives.[2]
Data Summary: Predicted vs. Analogous Compounds
To provide a clearer perspective, the table below compares the predicted key fragments of 2,2'-Oxybis(nitrobenzene) with the observed fragments of the parent compound, diphenyl ether.
| Fragment Ion | Predicted m/z for 2,2'-Oxybis(nitrobenzene) | Observed m/z for Diphenyl Ether | Interpretation |
| [M]•+ | 260 | 170 | Molecular Ion |
| [M-NO₂]⁺ | 214 | - | Loss of one nitro group |
| [M-2NO₂]⁺ | 168 | - | Loss of two nitro groups |
| [C₆H₄NO₂O]⁺ | 139 | - | Ether cleavage, nitrophenoxy fragment |
| [C₆H₅O]⁺ | - | 93 | Ether cleavage, phenoxy fragment |
| [C₆H₄NO₂]⁺ | 123 | - | Ether cleavage, nitrophenyl fragment |
| [C₆H₅]⁺ | 77 | 77 | Phenyl cation |
Comparative Analysis of Analytical Techniques
While GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like 2,2'-Oxybis(nitrobenzene), alternative techniques may offer advantages in specific scenarios.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the benchmark technique for the separation and identification of many organic compounds. Its high resolving power and the extensive spectral libraries available for EI-MS make it a robust choice for routine analysis.
Figure 2: General workflow for GC-MS analysis.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve a known quantity of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically in splitless mode for trace analysis.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of around 300°C.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Advantages:
-
Reproducible fragmentation patterns for library matching.
-
High sensitivity, especially with selected ion monitoring (SIM).
Limitations:
-
Requires the analyte to be thermally stable and volatile.
-
Potential for thermal degradation of labile compounds in the injector port.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a versatile alternative, particularly for compounds that are not amenable to GC analysis.[6] It separates compounds in the liquid phase before they are introduced into the mass spectrometer.
Figure 3: General workflow for HPLC-MS analysis.
Experimental Protocol for HPLC-MS Analysis:
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).
-
HPLC Separation:
-
Column: A reverse-phase C18 column is typically used for aromatic compounds.[7]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid or ammonium acetate to improve ionization.
-
-
Mass Spectrometry:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common choices. For non-polar compounds like 2,2'-Oxybis(nitrobenzene), APCI is often more effective.[8]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Advantages:
-
Suitable for non-volatile and thermally labile compounds.
-
Softer ionization techniques can provide more abundant molecular ions, which is useful for molecular weight determination.[9]
-
Directly compatible with aqueous samples.
Limitations:
-
Lower chromatographic resolution for some isomeric separations compared to capillary GC.
-
Ion suppression effects from the sample matrix can be a challenge.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[10] It is a high-efficiency separation technique that requires minimal sample and solvent.
Figure 4: General workflow for Capillary Electrophoresis.
Experimental Protocol for CE Analysis:
-
Sample Preparation: Dissolve the sample in the background electrolyte (BGE).
-
Capillary Electrophoresis:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte: A buffer solution, which can be modified with organic solvents or cyclodextrins to enhance separation of neutral compounds.[11]
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
-
Detection:
-
UV-Vis detection is common.
-
Coupling to a mass spectrometer (CE-MS) provides structural information.[12]
-
Advantages:
-
Extremely high separation efficiency.[13]
-
Very low sample and reagent consumption.
-
Fast analysis times.[14]
Limitations:
-
Less suitable for non-polar, neutral compounds unless techniques like Micellar Electrokinetic Chromatography (MEKC) are employed.
-
Lower concentration sensitivity compared to GC-MS and HPLC-MS unless coupled with sensitive detectors.
Conclusion and Recommendations
The interpretation of the mass spectrum of 2,2'-Oxybis(nitrobenzene) relies on a predictive approach based on the established fragmentation patterns of diphenyl ethers and nitroaromatic compounds. The key fragmentation pathways involve the loss of nitro groups and cleavage of the ether linkage, providing a wealth of structural information.
For the routine analysis of 2,2'-Oxybis(nitrobenzene), GC-MS with electron ionization remains the method of choice due to its high resolution, sensitivity, and the detailed fragmentation patterns it provides for structural confirmation. However, for samples that may contain thermally labile impurities or when analyzing complex matrices, HPLC-MS with APCI offers a valuable alternative. Capillary Electrophoresis represents a powerful, high-efficiency technique for targeted separations, particularly when sample volume is limited, though it may require method development to achieve optimal separation for this specific neutral molecule.
Ultimately, the choice of analytical technique should be guided by the specific goals of the analysis, the nature of the sample matrix, and the available instrumentation. A thorough understanding of the principles and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions and obtain high-quality, reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 11. Detection of nitroaromatic and cyclic nitramine compounds by cyclodextrin assisted capillary electrophoresis quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of nitroaromatic compounds in water using capillary electrophoresis with amperometric detection on an electrode modified with a mesoporous nano-structured carbon material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. [Sensitive and rapid analysis of nitrophenols and herbicides by capillary zone electrophoresis (CZE)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for the Synthetic Chemist: 2,2'-Oxybis(nitrobenzene) vs. 2,2'-Sulfonylbis(nitrobenzene) as Precursors
In the landscape of advanced material synthesis and drug development, the selection of appropriate precursors is a critical decision that dictates the efficiency of the synthetic route and the ultimate properties of the target molecule. This guide provides an in-depth, objective comparison of two isomeric dinitroaromatic compounds, 2,2'-Oxybis(nitrobenzene) and 2,2'-Sulfonylbis(nitrobenzene), as synthetic precursors. By examining their synthesis, reactivity, and the properties of their downstream products, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.
At a Glance: A Comparative Overview
| Property | 2,2'-Oxybis(nitrobenzene) | 2,2'-Sulfonylbis(nitrobenzene) |
| Molecular Formula | C₁₂H₈N₂O₅ | C₁₂H₈N₂O₆S |
| Molecular Weight | 260.21 g/mol | 308.27 g/mol |
| CAS Number | 2217-65-4 | 14665-52-2 |
| Key Functional Linkage | Ether (-O-) | Sulfone (-SO₂-) |
| Primary Application of Diamine | High-performance polyimides, pharmaceuticals | High-performance polyimides, pharmaceuticals (e.g., dapsone and derivatives) |
Synthesis of the Precursors: Accessibility and Practical Considerations
The ease and efficiency of precursor synthesis are paramount in any chemical process. Here, we delve into the common synthetic routes for both compounds, highlighting the key experimental considerations.
Synthesis of 2,2'-Oxybis(nitrobenzene)
The most prevalent method for synthesizing 2,2'-Oxybis(nitrobenzene) is the Ullmann condensation , a copper-catalyzed nucleophilic aromatic substitution.[1][2] This reaction typically involves the coupling of an activated aryl halide with an alcohol or phenol.
Conceptual Workflow for Ullmann Synthesis of 2,2'-Oxybis(nitrobenzene):
References
A Comparative Guide to Purity Validation of 2,2'-Oxybis(nitrobenzene): HPLC vs. Melting Point Analysis
In the landscape of pharmaceutical development and chemical research, the purity of a compound is a critical quality attribute that directly impacts its efficacy, safety, and regulatory compliance. For a compound such as 2,2'-Oxybis(nitrobenzene), an organic intermediate, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of two orthogonal analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and melting point analysis. We will delve into the theoretical underpinnings, practical methodologies, and the unique insights each technique offers, empowering researchers to make informed decisions for their analytical workflows.
The Imperative of Purity for 2,2'-Oxybis(nitrobenzene)
2,2'-Oxybis(nitrobenzene) serves as a building block in the synthesis of various organic molecules. Impurities, which can arise from starting materials, side reactions, or degradation, can have far-reaching consequences, including altered pharmacological activity, increased toxicity, and compromised product stability. Therefore, employing robust and validated analytical methods to accurately quantify the purity of 2,2'-Oxybis(nitrobenzene) is paramount.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling
HPLC is a powerful separatory technique that distinguishes and quantifies individual components within a mixture.[1][2] Its high resolution and sensitivity make it the cornerstone of purity analysis in the pharmaceutical industry.[3] The principle lies in the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase.
Causality in HPLC Method Design for 2,2'-Oxybis(nitrobenzene)
A scientifically sound HPLC method is not a matter of chance but of deliberate, informed choices. For a nitroaromatic compound like 2,2'-Oxybis(nitrobenzene), a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.[4]
-
Column Selection: A C18 (octadecyl) column is the workhorse for RP-HPLC due to its hydrophobic nature, which provides excellent retention for moderately polar to non-polar compounds like 2,2'-Oxybis(nitrobenzene).
-
Mobile Phase Composition: The mobile phase, a mixture of an aqueous component (often with a buffer) and an organic modifier (like acetonitrile or methanol), is optimized to achieve the desired separation.[5] A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of both the main compound and any potential impurities with varying polarities.
-
Detection Wavelength: 2,2'-Oxybis(nitrobenzene) contains nitro groups and aromatic rings, which are strong chromophores. A UV detector set at a wavelength where the analyte exhibits maximum absorbance will provide the highest sensitivity.
-
Method Validation: A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[6][7][8] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include specificity, linearity, accuracy, precision, and robustness.[6][7][9]
Experimental Protocol: HPLC Purity Determination of 2,2'-Oxybis(nitrobenzene)
Objective: To determine the purity of a 2,2'-Oxybis(nitrobenzene) sample and quantify any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatibility)
-
2,2'-Oxybis(nitrobenzene) reference standard of known purity.[10]
-
2,2'-Oxybis(nitrobenzene) sample for analysis.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the 2,2'-Oxybis(nitrobenzene) reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Prepare a working standard solution by diluting the stock solution.
-
Sample Preparation: Prepare the 2,2'-Oxybis(nitrobenzene) sample solution in the same manner as the standard solution, at a similar concentration.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for consistent retention times, peak areas, and theoretical plates).
-
Analysis: Inject the sample solution.
-
Data Analysis: Integrate the peak areas of the main component and all impurities in the chromatogram. Calculate the purity of the sample using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity analysis of 2,2'-Oxybis(nitrobenzene).
Melting Point Analysis: A Classic Indicator of Purity
Melting point is a fundamental physical property of a solid crystalline substance.[11] For a pure compound, the melting point is a sharp, well-defined temperature range.[12] The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range.[13] This phenomenon, known as melting point depression, makes it a valuable, albeit less specific, tool for purity assessment.[13]
The Rationale Behind Melting Point Determination
The principle is straightforward: a pure substance melts at a distinct temperature, while an impure substance melts over a wider and lower temperature range.[13] This makes melting point a quick and cost-effective preliminary check of purity.[11] It is often used in conjunction with other techniques, like chromatography, to confirm the identity and assess the purity of a synthesized compound.[11]
Experimental Protocol: Melting Point Determination of 2,2'-Oxybis(nitrobenzene)
Objective: To determine the melting point range of a 2,2'-Oxybis(nitrobenzene) sample as an indicator of its purity.
Instrumentation:
-
Melting point apparatus (e.g., DigiMelt or similar).
-
Capillary tubes (sealed at one end).
Procedure:
-
Sample Preparation: Finely powder a small amount of the 2,2'-Oxybis(nitrobenzene) sample.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to get an estimate.[14]
-
Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.[14]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
Comparison: Compare the observed melting point range with the literature value for pure 2,2'-Oxybis(nitrobenzene). A broad and depressed range suggests the presence of impurities.[15]
Visualizing the Logic of Purity Assessment by Melting Point
Caption: Decision logic for purity assessment using melting point analysis.
Comparative Analysis: HPLC vs. Melting Point
| Feature | High-Performance Liquid Chromatography (HPLC) | Melting Point Analysis |
| Specificity | High: Can separate and quantify individual impurities.[5] | Low: Indicates the presence of impurities but not their identity or quantity.[16] |
| Sensitivity | High: Can detect impurities at very low levels (e.g., <0.1%).[1] | Low: Insensitive to small amounts of impurities. |
| Quantitative | Yes: Provides precise quantification of purity and impurity levels. | No: Provides a qualitative or semi-quantitative indication of purity. |
| Throughput | Moderate: Each run takes a specific amount of time (e.g., 20-60 minutes). | High: Multiple samples can often be analyzed simultaneously. |
| Cost | High: Requires expensive instrumentation and high-purity solvents. | Low: Requires relatively inexpensive equipment. |
| Information | Provides a detailed impurity profile. | Provides a single physical property measurement. |
Conclusion: A Synergistic Approach to Purity Validation
Both HPLC and melting point analysis are valuable tools in the analytical chemist's arsenal for validating the purity of 2,2'-Oxybis(nitrobenzene). They are not mutually exclusive but rather complementary.
-
Melting point analysis serves as an excellent, rapid, and cost-effective preliminary screening method. A sharp melting point close to the literature value provides a good initial indication of high purity.
-
HPLC is the definitive technique for comprehensive purity assessment. Its ability to separate, identify, and quantify the main component and any related impurities provides the detailed and accurate data required for regulatory submissions and ensuring product quality and safety.
For researchers, scientists, and drug development professionals, a synergistic approach is recommended. Melting point can be used for routine checks and in-process controls, while a validated HPLC method should be the ultimate arbiter of purity for final product release and stability studies. This dual-pronged strategy ensures both efficiency and uncompromising scientific rigor in the quality assessment of 2,2'-Oxybis(nitrobenzene).
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. quora.com [quora.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. scispace.com [scispace.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. starodub.nl [starodub.nl]
- 10. Reference Standards Overview | Organix, Inc. — Organix [organixinc.com]
- 11. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 12. quora.com [quora.com]
- 13. mt.com [mt.com]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. homework.study.com [homework.study.com]
A Comparative Spectroscopic Guide to the Isomers of Oxybis(nitrobenzene)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Isomer Differentiation
The three isomers of oxybis(nitrobenzene) share the same molecular formula (C₁₂H₈N₂O₅) and molecular weight (260.21 g/mol ), but differ in the substitution pattern of the nitro groups on the phenyl rings. This seemingly subtle structural variance leads to significant differences in their physical, chemical, and, consequently, spectroscopic properties. The position of the electron-withdrawing nitro groups influences the symmetry of the molecule, the electron density distribution across the aromatic rings, and the steric environment around the ether linkage. These factors collectively give rise to unique spectral characteristics for each isomer, which can be leveraged for their definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry and Electronic Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing between the isomers of oxybis(nitrobenzene) due to its high sensitivity to the local chemical environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectra of the three isomers are expected to exhibit distinct patterns in the aromatic region (typically δ 7.0-9.0 ppm). The differences arise from the number of unique proton environments and the coupling patterns between adjacent protons.
-
4,4'-oxybis(nitrobenzene): Due to its C₂ᵥ symmetry, the two phenyl rings are equivalent, and within each ring, the protons ortho and meta to the ether linkage are also equivalent. This results in a simple AA'BB' system, appearing as two doublets. The protons ortho to the strongly electron-withdrawing nitro group (and meta to the ether oxygen) are expected to be the most deshielded, appearing at the highest chemical shift. The protons meta to the nitro group (and ortho to the ether oxygen) will appear at a relatively lower chemical shift.
-
3,3'-oxybis(nitrobenzene): This isomer also possesses C₂ᵥ symmetry, leading to four unique proton signals in the aromatic region. The proton between the two electron-withdrawing groups (H-2) will be the most deshielded. The other protons will exhibit complex splitting patterns due to their coupling with multiple neighbors.
-
2,2'-oxybis(nitrobenzene): This isomer has the lowest symmetry of the three (C₂). Consequently, all eight aromatic protons are chemically non-equivalent, leading to a complex and overlapping multiplet in the ¹H NMR spectrum, making direct assignment challenging without advanced 2D NMR techniques.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide a clear distinction based on the number of unique carbon signals, which is directly related to the molecular symmetry.
-
4,4'-oxybis(nitrobenzene): High symmetry results in only four distinct signals for the aromatic carbons. The carbon atom directly attached to the nitro group (C-4) will be the most deshielded, followed by the carbon attached to the ether oxygen (C-1).
-
3,3'-oxybis(nitrobenzene): Lower symmetry compared to the 4,4'-isomer results in six unique aromatic carbon signals.
-
2,2'-oxybis(nitrobenzene): The lack of symmetry leads to twelve distinct signals for the aromatic carbons, one for each carbon atom in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Isomer | Predicted ¹H NMR Signals (Aromatic Region) | Predicted ¹³C NMR Signals (Aromatic Region) |
| 2,2'-oxybis(nitrobenzene) | Complex multiplet (8 unique protons) | 12 unique signals |
| 3,3'-oxybis(nitrobenzene) | 4 distinct multiplets | 6 unique signals |
| 4,4'-oxybis(nitrobenzene) | Two doublets (AA'BB' system) | 4 unique signals |
Note: The predicted data is based on established principles of NMR spectroscopy and data from analogous compounds. Experimental values may vary slightly depending on the solvent and instrument used.
Caption: Workflow for NMR-based isomer identification.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy is a valuable technique for confirming the presence of key functional groups and can also provide clues about the substitution pattern on the aromatic rings.
All three isomers will exhibit characteristic absorption bands for the nitro group (NO₂) and the aryl ether linkage (C-O-C).
-
NO₂ Vibrations: Strong asymmetric and symmetric stretching vibrations are expected around 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively. The exact positions can be subtly influenced by the electronic environment of the nitro group.
-
C-O-C Vibrations: The asymmetric stretching of the aryl ether linkage typically appears as a strong band in the 1230-1270 cm⁻¹ region, while the symmetric stretch is often weaker and found around 1020-1070 cm⁻¹.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region are particularly diagnostic of the substitution pattern on the benzene ring.
-
4,4'-isomer: Expect a strong band around 830-860 cm⁻¹ characteristic of 1,4-disubstitution.
-
3,3'-isomer: Multiple bands are expected in the 690-710 cm⁻¹ and 750-810 cm⁻¹ regions, indicative of 1,3-disubstitution.
-
2,2'-isomer: A strong band in the 730-770 cm⁻¹ range is characteristic of 1,2-disubstitution.
-
Table 2: Key Infrared Absorption Frequencies (cm⁻¹)
| Vibrational Mode | 2,2'-Isomer (Predicted) | 3,3'-Isomer (Predicted) | 4,4'-Isomer (Experimental) |
| Aromatic C-H Stretch | ~3100 | ~3100 | 3100 |
| Aromatic C=C Stretch | ~1600, ~1480 | ~1600, ~1480 | 1606 |
| NO₂ Asymmetric Stretch | ~1530 | ~1530 | 1506 |
| NO₂ Symmetric Stretch | ~1350 | ~1350 | 1321 |
| Aryl Ether (C-O-C) Stretch | ~1250 | ~1250 | 1089 |
| Aromatic C-H Bending | ~750 | ~800, ~700 | 1168 |
Note: Experimental data for the 4,4'-isomer is from a patent (CN102603533B)[1]. Predicted values for the 2,2'- and 3,3'-isomers are based on typical ranges for substituted aromatics.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the extent of conjugation and the electronic effects of the substituents.
All three isomers are expected to show multiple absorption bands arising from π→π* and n→π* transitions. The π→π* transitions of the aromatic system will likely be the most intense. The position of the nitro groups can affect the planarity of the molecule and the extent of electronic communication between the two rings, leading to shifts in the λmax values.
-
4,4'-oxybis(nitrobenzene): The para-substitution allows for greater electronic delocalization, which may result in a red-shift (longer wavelength) of the main absorption band compared to the other isomers.
-
3,3'-oxybis(nitrobenzene): The meta-substitution disrupts the direct conjugation between the nitro groups and the ether linkage, potentially leading to a spectrum that more closely resembles that of nitrobenzene itself.
-
2,2'-oxybis(nitrobenzene): Steric hindrance between the ortho-nitro groups and the ether linkage can force the phenyl rings out of planarity. This disruption of conjugation would likely cause a blue-shift (shorter wavelength) of the absorption bands compared to the 4,4'-isomer.
A study on nitrobenzaldehyde isomers showed that all isomers have weak n→π* transitions around 350 nm and stronger π→π* transitions around 250-300 nm[2][3]. Similar trends can be expected for the oxybis(nitrobenzene) isomers.
Mass Spectrometry (MS): Elucidating Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compounds and, through analysis of the fragmentation patterns, can offer structural information to differentiate the isomers. While all three isomers will have the same molecular ion peak (m/z = 260), their fragmentation pathways under electron ionization (EI) can differ.
The fragmentation of diaryl ethers is often characterized by cleavage of the ether bond. The presence of nitro groups introduces additional fragmentation pathways, such as the loss of NO (30 u) and NO₂ (46 u).
-
Common Fragments: The molecular ion ([M]⁺•) at m/z 260 is expected for all isomers. The loss of a nitro group to form an ion at m/z 214 ([M-NO₂]⁺) is also a likely fragmentation pathway.
-
Isomer-Specific Fragmentation: The position of the nitro groups can influence the stability of the resulting fragment ions. For example, in the 2,2'-isomer, interactions between the ortho-nitro group and the ether linkage might lead to unique rearrangement and fragmentation pathways that are less favorable in the other isomers. The fragmentation of aryl ethers can involve cleavage of the C-O bond or cleavage adjacent to the aryl ring[4].
Caption: General workflow for mass spectrometry-based isomer differentiation.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the oxybis(nitrobenzene) isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument with proton decoupling. Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and 512-2048 scans.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the isomer in a UV-grade solvent (e.g., methanol or acetonitrile). Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition: Record the absorption spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Acquire a full-scan mass spectrum to identify the molecular ion. Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns.
Conclusion
The spectroscopic differentiation of the 2,2'-, 3,3'-, and 4,4'-isomers of oxybis(nitrobenzene) is readily achievable through a combination of standard analytical techniques. ¹H and ¹³C NMR spectroscopy are particularly powerful for distinguishing the isomers based on their distinct molecular symmetries, which manifest as differences in the number of unique signals and their splitting patterns. IR spectroscopy provides valuable confirmation of functional groups and offers diagnostic information about the substitution pattern through the analysis of C-H out-of-plane bending vibrations. UV-Vis spectroscopy can reveal differences in electronic structure and conjugation, while mass spectrometry, through the analysis of fragmentation patterns, can provide further structural confirmation. By understanding the principles behind these spectroscopic differences, researchers can confidently identify and characterize these important chemical isomers.
References
evaluating catalyst performance in the hydrogenation of 2,2'-Oxybis(nitrobenzene)
An Application Scientist's Guide to Evaluating Catalyst Performance in the Hydrogenation of 2,2'-Oxybis(nitrobenzene)
Introduction: The Critical Role of Selective Hydrogenation
The catalytic hydrogenation of 2,2'-Oxybis(nitrobenzene) to 2,2'-Oxybis(aniline), also known as 2,2'-diaminodiphenyl ether, is a pivotal transformation in synthetic chemistry. The resulting diamine is a crucial monomer for high-performance polyimides and other advanced polymers, valued for their exceptional thermal stability and mechanical properties. Achieving high conversion and, more critically, high selectivity to the desired diamine without side reactions is paramount. The challenge lies in the stepwise reduction of two nitro groups, which can lead to the formation of undesired intermediates like nitroso and hydroxylamine species, or condensation byproducts such as azo and azoxy compounds.[1]
The performance of the catalyst is the single most important factor dictating the efficiency, safety, and economic viability of this process. An ideal catalyst must exhibit high activity under mild conditions, exceptional selectivity towards the diamine, and robust stability for repeated use. This guide provides a comparative analysis of common catalytic systems, supported by experimental data and detailed protocols, to aid researchers in selecting and evaluating the optimal catalyst for this demanding application.
The Hydrogenation Pathway: A Mechanistic Overview
The reduction of aromatic nitro compounds is generally understood to proceed through the Haber mechanism, which involves a series of intermediates.[2] While the ultimate goal is the complete conversion to the amine, the reaction surface is a dynamic environment where these intermediates can react with each other, leading to impurities.
// Nodes Start [label="2,2'-Oxybis(nitrobenzene)\n(Two -NO₂ groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Nitro-Nitroso Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Nitro-Hydroxylamine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate3 [label="Amino-Nitro Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate4 [label="Amino-Nitroso Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate5 [label="Amino-Hydroxylamine Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2,2'-Oxybis(aniline)\n(Two -NH₂ groups)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Azo/Azoxy Byproducts\n(from condensation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate1 [label="+H₂"]; Intermediate1 -> Intermediate2 [label="+H₂"]; Intermediate2 -> Intermediate3 [label="+H₂"]; Intermediate3 -> Intermediate4 [label="+H₂"]; Intermediate4 -> Intermediate5 [label="+H₂"]; Intermediate5 -> Product [label="+H₂"];
// Byproduct formation Intermediate1 -> Byproducts [style=dashed, label="condensation"]; Intermediate2 -> Byproducts [style=dashed, label="condensation"]; Intermediate4 -> Byproducts [style=dashed, label="condensation"]; Intermediate5 -> Byproducts [style=dashed, label="condensation"]; } Caption: Reaction Pathway for Dinitro Compound Hydrogenation
Understanding this pathway is crucial for catalyst evaluation. A superior catalyst accelerates the vertical steps (+H₂) while suppressing the horizontal condensation pathways that lead to impurities.[1] The accumulation of hydroxylamine intermediates is a known risk, as they can be thermally unstable and lead to uncontrolled exotherms.[1][3]
Comparative Analysis of Catalytic Systems
The choice of catalyst is a balance between activity, selectivity, cost, and process compatibility. The most common heterogeneous catalysts for nitro group hydrogenation fall into two main categories: precious metal catalysts and non-precious nickel-based catalysts.
Precious Metal Catalysts (PMC): The High-Performance Standard
Catalysts based on palladium (Pd) and platinum (Pt), typically supported on activated carbon (C), are the industry benchmark for nitroaromatic hydrogenation due to their high activity under mild conditions.[4]
-
Palladium on Carbon (Pd/C): Often the first choice, Pd/C is highly effective for the reduction of nitro groups.[5][6] It generally provides excellent selectivity and can be used at low temperatures and pressures. The interaction between the solvent, the support's surface chemistry, and the palladium particle size can influence the reaction rate and selectivity.[5]
-
Platinum on Carbon (Pt/C): Pt/C is another highly active catalyst. It is sometimes preferred when other reducible functional groups are present in the molecule, as it can offer different selectivity profiles compared to palladium.[7][8] For instance, platinum catalysts are less prone to cause hydrogenolysis of certain C-O bonds than palladium catalysts. The preparation method and the nature of the carbon support significantly impact the dispersion of platinum particles and, consequently, the catalyst's activity and lifespan.[7]
Table 1: Typical Performance of Precious Metal Catalysts in Nitroaromatic Hydrogenation
| Catalyst | Support | Temp. (°C) | H₂ Pressure | Solvent | Conversion | Selectivity | Reference |
| 3% Pt/C | Carbon | ~60 | ~60 psi | DMF | >99% | High | [9] |
| 3% Pd/C | Carbon | ~60 | ~60 psi | DMF/Ethanol | >99% | High | [9] |
| Pd-Ni/γ-Al₂O₃ | γ-Alumina | 60 | 1.0 MPa | Ethanol | 100% | 100% (Aniline) | [10] |
| Pt/N-CMK-3 | N-doped Carbon | 25 | 2.0 MPa | Ethanol | >99% | >99% (Aniline) | [8] |
Causality Behind Performance: The high efficacy of PMCs stems from their optimal electronic structure for adsorbing and dissociating molecular hydrogen (H₂) into reactive atomic hydrogen on the metal surface.[4] This atomic hydrogen is then readily transferred to the adsorbed nitro group. The choice of support, like high-surface-area activated carbon, ensures high dispersion of the metal nanoparticles, maximizing the number of active sites available for the reaction.[11]
Raney Nickel: The Cost-Effective Workhorse
Raney Nickel, a skeletal catalyst derived from a nickel-aluminum alloy, is a widely used, lower-cost alternative to PMCs.[12] It is known for its high activity, which is attributed to its large, porous surface area rich in adsorbed hydrogen.
-
Performance: Raney Ni can achieve high conversion and selectivity in the hydrogenation of nitroaromatics.[13] However, it often requires higher temperatures and pressures compared to PMCs to achieve similar reaction rates.[12]
-
Operational Considerations: A major drawback is its pyrophoric nature when dry, requiring careful handling.[1] Furthermore, selectivity can be a concern in complex molecules, with a higher tendency for side reactions like ring hydrogenation or hydrodehalogenation if other sensitive groups are present.[14] Doping Raney Ni with other metals like iron or molybdenum can modify its activity and selectivity.[14][15]
Table 2: Representative Performance of Raney Nickel in Nitroaromatic Hydrogenation
| Catalyst | Temp. (°C) | H₂ Pressure | Solvent | Conversion | Selectivity | Reference |
| Raney Ni | 90 | 1.0 MPa | DMF | 97.4% | 96.8% | [16] |
| Raney Ni | 60-90 | 0.8-2.0 MPa | Methanol | >95% | >99% (p-aminophenol) | [13] |
| Fe-doped Raney Ni | Varies | Varies | Varies | Improved Yield | Reduced Byproducts | [15] |
Causality Behind Performance: The high hydrogen content within the porous nickel structure makes Raney Ni highly active. The leaching process used in its preparation creates a high-energy, catalytically active surface. However, this same high reactivity can sometimes lead to lower selectivity compared to the more finely-tuned electronic properties of PMCs.[12]
Experimental Protocol for Catalyst Performance Evaluation
A robust and reproducible experimental protocol is the cornerstone of trustworthy catalyst evaluation. The following procedure outlines a standard method for screening catalysts in a laboratory-scale batch reactor. This system is self-validating because it includes in-process monitoring (H₂ uptake) and post-reaction analysis (GC/HPLC) to provide a complete mass balance.
Catalyst Evaluation Workflow
// Workflow Edges p1 -> p2; p2 -> r1; r1 -> r2; r2 -> r3; r3 -> r4; r4 -> a1; a1 -> a2; a2 -> a3; a3 -> a4; a2 -> c1 [style=dashed]; c1 -> c2; c2 -> c3; c3 -> a4 [style=dashed, constraint=false]; } Caption: Workflow for Catalyst Screening and Evaluation
Step-by-Step Methodology
-
Reactor Preparation and Loading:
-
Ensure the high-pressure autoclave (e.g., Parr reactor) is clean and dry.
-
To the reactor vessel, add 2,2'-Oxybis(nitrobenzene) (e.g., 0.5 mmol).[17]
-
Add the chosen solvent (e.g., 10 mL of ethanol, methanol, or DMF).[11][16]
-
Carefully add the catalyst. The catalyst loading is a critical parameter to study; a typical starting point is 1-5 mol% of the active metal relative to the substrate.[16][17] For a 5 wt% Pd/C catalyst, this would be a specific mass calculated based on the substrate amount.
-
-
Reaction Setup and Execution:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the system by pressurizing with nitrogen (N₂) and venting three times to remove air.
-
Perform a subsequent purge with hydrogen (H₂) three times.[11]
-
Pressurize the reactor to the desired H₂ pressure (e.g., 5 bar).[17]
-
Begin vigorous stirring (e.g., >1000 rpm) to ensure the reaction is not limited by mass transfer.
-
Heat the reactor to the target temperature (e.g., 70 °C).[11]
-
Monitor the reaction progress by recording the pressure drop from a connected H₂ reservoir. The theoretical H₂ uptake is 6 moles of H₂ per mole of dinitro substrate.
-
-
Product Work-up and Analysis:
-
Once the reaction is complete (indicated by the cessation of H₂ uptake or after a predetermined time), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Open the reactor and filter the reaction mixture to separate the heterogeneous catalyst. The catalyst should be washed with a small amount of fresh solvent and can be retained for recycling studies.
-
Take a precise aliquot of the filtrate for analysis.
-
Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an appropriate internal standard to quantify the remaining starting material, the desired product (2,2'-Oxybis(aniline)), and any detectable intermediates or byproducts. GC-MS can be used to identify unknown peaks.
-
-
Performance Calculation:
-
Conversion (%) : [(Initial moles of substrate - Final moles of substrate) / Initial moles of substrate] * 100
-
Selectivity (%) : [Moles of desired product formed / (Initial moles of substrate - Final moles of substrate)] * 100
-
Yield (%) : (Conversion * Selectivity) / 100
-
-
Catalyst Reusability Test:
-
Wash the recovered catalyst with the reaction solvent and dry it under vacuum.
-
Use the recovered catalyst for a subsequent hydrogenation run under identical conditions.[17]
-
Compare the conversion and selectivity over multiple cycles (e.g., 5-10 runs) to evaluate the catalyst's stability and resistance to deactivation. A significant drop in performance indicates leaching of the active metal or poisoning of catalytic sites.[18]
-
Conclusion and Outlook
The selection of a catalyst for the hydrogenation of 2,2'-Oxybis(nitrobenzene) requires a systematic evaluation of performance metrics. While precious metal catalysts like Pd/C and Pt/C offer high activity and selectivity under mild conditions, cost-effective alternatives like Raney Nickel remain viable, particularly for large-scale production where cost is a primary driver.
The future of catalyst development in this area is moving towards more sophisticated materials. Bimetallic catalysts (e.g., Pd-Ni, Pt-Ru) and single-atom catalysts (SACs) are being explored to enhance activity and selectivity through synergistic electronic effects and maximized atom efficiency.[10][19][20] By employing the rigorous evaluation workflow described in this guide, researchers can confidently compare these different catalytic systems, understand the causal relationships behind their performance, and ultimately select the most effective and robust catalyst for their specific application in the synthesis of high-value polymers and pharmaceuticals.
References
- 1. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US4539428A - Preparation of diaminodiphenyl ethers - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds - Google Patents [patents.google.com]
- 15. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 16. CN108285420A - A kind of preparation method of 4,4 '-diaminodiphenyl ether - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Selective hydrogenation of nitroaromatics catalyzed by surface Pt-rich high-entropy alloy catalysts at room temperature - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Efficient Synthesis of 2,2'-Oxybis(nitrobenzene)
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2,2'-Oxybis(nitrobenzene), also known as 2,2'-dinitrodiphenyl ether, is a valuable precursor in the synthesis of various functional materials and pharmaceutical compounds. This guide provides an in-depth comparison of the primary synthetic routes to this molecule, offering insights into the underlying chemistry, detailed experimental protocols, and a critical evaluation of their respective efficiencies. Our focus is on providing actionable data and expert analysis to inform your synthetic strategy.
Introduction to the Synthetic Challenge
The synthesis of diaryl ethers, such as 2,2'-Oxybis(nitrobenzene), presents a unique set of challenges. The formation of the C-O-C bond between two aromatic rings often requires forcing conditions, and the efficiency of the reaction is highly dependent on the nature of the substrates and the chosen methodology. In the case of 2,2'-Oxybis(nitrobenzene), the presence of nitro groups, while activating the aromatic ring for certain reaction types, also introduces considerations for safety and potential side reactions. This guide will dissect two of the most established methods for the synthesis of this important molecule: the classical Ullmann condensation and the more widely employed Nucleophilic Aromatic Substitution (SNAr). We will also touch upon modern palladium-catalyzed approaches as an emerging alternative.
Route 1: The Ullmann Condensation
The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the formation of diaryl ethers.[1] The reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures.[1]
Mechanistic Insights
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. The resulting Cu(III) intermediate then reductively eliminates the diaryl ether product, regenerating a Cu(I) species that continues the catalytic cycle.
Diagram: Proposed Mechanism of the Ullmann Condensation for Diaryl Ether Synthesis
Caption: A simplified representation of the catalytic cycle for the Ullmann diaryl ether synthesis.
Experimental Protocol: A Representative Ullmann Ether Synthesis
While a specific, high-yield protocol for the self-condensation of a 2-halonitrobenzene to form 2,2'-Oxybis(nitrobenzene) is not readily found in contemporary literature, the following procedure for the synthesis of p-nitrodiphenyl ether from p-nitrochlorobenzene and phenol is illustrative of the classical Ullmann conditions.[2]
Procedure:
-
In a 2-liter flask, heat a mixture of 160 g (1.7 moles) of phenol and 80 g (1.43 moles) of potassium hydroxide to 130-140 °C until all the alkali has dissolved.
-
Cool the resulting potassium phenoxide to 100-110 °C and add 0.5 g of a copper catalyst (prepared by reducing copper sulfate with zinc dust) and 78.8 g (0.5 mole) of p-nitrochlorobenzene.[2]
-
Fit the flask with a mechanical stirrer, thermometer, and reflux condenser.
-
Heat the mixture to 150-160 °C, at which point a spontaneous exothermic reaction will commence.
-
After the initial reaction subsides (5-7 minutes), add another 78.8 g (0.5 mole) of p-nitrochlorobenzene and reheat to initiate a second exothermic reaction.
-
Once the second reaction ceases, maintain the temperature at 150-160 °C for an additional 30 minutes.
-
Pour the hot, dark-colored melt into 1.5 liters of ice water containing 50 g of sodium hydroxide to remove excess phenol.
-
Collect the crude p-nitrodiphenyl ether by filtration, wash with water, and dry.
-
Purify the product by distillation under reduced pressure.
Yield: 150-160 g (69-74%).[2]
Efficiency and Limitations
The Ullmann condensation, particularly in its classical form, suffers from several drawbacks that limit its efficiency and broader application in modern synthesis.[1] These include:
-
Harsh Reaction Conditions: The requirement for high temperatures (often exceeding 200 °C) can lead to side reactions and decomposition of sensitive substrates.[1]
-
Stoichiometric Copper: Traditional Ullmann reactions often necessitate stoichiometric or supra-stoichiometric amounts of copper, which can complicate purification and lead to significant heavy metal waste.[1]
-
Substrate Scope: The reaction is often limited to aryl halides activated by electron-withdrawing groups.[1]
-
Reproducibility: Yields can be variable and sensitive to the quality and activation method of the copper catalyst.[3]
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful and often more efficient alternative to the Ullmann condensation for the synthesis of diaryl ethers, especially when the aromatic ring is activated by strong electron-withdrawing groups, such as nitro groups.[4]
Mechanistic Insights
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.[5][6]
Diagram: Mechanism of the SNAr Reaction for the Synthesis of 2,2'-Oxybis(nitrobenzene)
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Experimental Protocols
Several variations of the SNAr route for the synthesis of dinitrodiphenyl ethers have been reported, with high yields and purities.
Protocol 2a: Self-Condensation of o-Nitrochlorobenzene
This method, detailed in a patent, describes the self-condensation of an o-nitrohalobenzene in the presence of a base and a phase-transfer catalyst.[7]
Procedure:
-
Form a reaction medium consisting of a 10-60% by weight solution of o-nitrochlorobenzene in a polar aprotic solvent (e.g., dimethylacetamide).
-
To this solution, add 0.4 to 0.6 moles of sodium or potassium carbonate per mole of o-nitrochlorobenzene.
-
Add 0.01 to 0.1 moles of a sodium or potassium salt of a carboxylic acid (e.g., sodium benzoate) per mole of o-nitrochlorobenzene as a catalyst.[7]
-
Heat the reaction mixture to 150-210 °C until the reaction is complete.
-
The product can be isolated by cooling the mixture and precipitating with water.
Yield: High yields are reported for the analogous p-nitrochlorobenzene reaction.[7]
Protocol 2b: Synthesis from 2,4-Dinitrochlorobenzene and an Alcohol
This procedure, from a Canadian patent, illustrates a lab-scale synthesis of a dinitrophenyl ether.[8]
Procedure:
-
In a flask equipped with a reflux condenser, mix 202.5 g (1 mole) of 2,4-dinitrochlorobenzene with 320 ml of 1-propanol.
-
Add 235 g (1.7 moles) of anhydrous potassium carbonate.
-
Heat the mixture at reflux for 8 hours.
-
After cooling, the product can be precipitated by the addition of water, filtered, and washed to neutrality.
Yield: 96.5% for 1-propoxy-2,4-dinitrobenzene.[8]
Efficiency and Advantages
The SNAr route offers several advantages over the classical Ullmann condensation:
-
High Yields and Purity: As demonstrated in the cited examples, SNAr reactions can provide excellent yields of the desired product, often with high purity.
-
Milder Conditions (in some cases): While high temperatures are still often required, the conditions can be less harsh than those of the classical Ullmann reaction.
-
Avoidance of Heavy Metal Catalysts: This route typically avoids the use of copper or other transition metal catalysts, simplifying purification and reducing environmental impact.
-
Good Scalability: The procedures are often amenable to large-scale industrial production.
Modern Alternative: Palladium-Catalyzed Synthesis
The catalytic cycle is believed to involve the oxidative addition of an aryl halide to a Pd(0) species, followed by reaction with an alcohol or phenol and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of these reactions.[9]
Comparative Analysis of Synthetic Routes
| Feature | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Copper (often stoichiometric)[1] | Typically catalyst-free or phase-transfer catalyst[7] |
| Reaction Temperature | High (often > 200 °C)[1] | High (150-210 °C), but can be lower in some cases[7][8] |
| Yields | Variable, often moderate[3] | Generally high to excellent[8] |
| Purity of Crude Product | Can be low due to side reactions | Often high |
| Reagents | Aryl halide, phenol, copper, base[2] | Activated aryl halide, nucleophile, base[7] |
| Solvents | High-boiling polar solvents (e.g., DMF, NMP)[1] | Polar aprotic solvents (e.g., DMAc, DMSO)[7] |
| Scalability | Can be challenging | Readily scalable |
| Environmental/Safety Concerns | Heavy metal waste, high energy consumption | Use of high-boiling aprotic solvents, potential for runaway reactions |
Senior Application Scientist's Recommendation
Based on the available data, the Nucleophilic Aromatic Substitution (SNAr) route is the recommended method for the efficient synthesis of 2,2'-Oxybis(nitrobenzene) for most laboratory and industrial applications. The high yields, excellent purity, and avoidance of heavy metal catalysts make it a more robust, reliable, and environmentally friendly choice compared to the classical Ullmann condensation. The self-condensation of o-nitrochlorobenzene in the presence of a carbonate base and a phase-transfer catalyst appears to be a particularly promising and direct approach.
The classical Ullmann condensation, while historically significant, is largely superseded by more efficient and reliable methods. Its use may only be considered in specific cases where the starting materials are not amenable to SNAr conditions, which is not the case for the synthesis of 2,2'-Oxybis(nitrobenzene).
While palladium-catalyzed methods represent the forefront of C-O bond formation, the development of a specific, optimized protocol for this particular molecule would be required to assess its competitiveness with the highly efficient SNAr route. For immediate and reliable production, the SNAr methodology is the clear choice.
Safety Considerations
The synthesis of 2,2'-Oxybis(nitrobenzene) involves the use of hazardous materials, and all procedures should be carried out with appropriate safety precautions in a well-ventilated fume hood.
-
Nitroaromatic Compounds: Nitrobenzene and its derivatives are toxic and can be absorbed through the skin. They are also suspected carcinogens.[10][11][12] Appropriate personal protective equipment, including gloves and safety glasses, is essential.
-
High Temperatures: The reactions are conducted at high temperatures, posing a risk of burns and potential for runaway reactions. Careful temperature control is crucial.
-
Solvents: The polar aprotic solvents used in these reactions (e.g., DMF, DMAc, DMSO) have their own associated hazards and should be handled with care.
A thorough risk assessment should be conducted before undertaking any of the described synthetic procedures.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US4558164A - Production of dinitrodiphenyl ether - Google Patents [patents.google.com]
- 8. CA1303064C - Process for the preparation of 2,4-dinitrophenyl ethers - Google Patents [patents.google.com]
- 9. thermofishersci.in [thermofishersci.in]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of 2,2'-Oxybis(nitrobenzene): A Guide to Safe and Compliant Practices
For the diligent researcher, scientist, and drug development professional, the responsible management of chemical waste is as crucial as the innovative work it stems from. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2,2'-Oxybis(nitrobenzene), a compound demanding careful handling due to its inherent hazards. While specific institutional and regional regulations must always be consulted and adhered to, this document offers a foundation of best practices rooted in scientific principles to ensure safety and environmental stewardship.
Understanding the Hazard Profile of 2,2'-Oxybis(nitrobenzene)
Before any disposal protocol can be implemented, a thorough understanding of the chemical's properties and associated risks is paramount. 2,2'-Oxybis(nitrobenzene) is a nitroaromatic compound, and its hazard profile is largely dictated by the presence of the nitrobenzene moieties.
Based on data for structurally similar compounds like nitrobenzene, 2,2'-Oxybis(nitrobenzene) should be handled as a substance with the following potential hazards[1][2][3][4][5]:
-
High Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]
-
Reproductive Toxicity: May damage fertility or the unborn child.[1][4][5]
-
Organ Toxicity: Causes damage to organs (specifically the blood) through prolonged or repeated exposure.[1][4][5]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1][4][5][6]
Absorption through the skin is a significant route of exposure, and the onset of symptoms, such as methemoglobinemia, can be delayed.[5][7][8] Therefore, the use of appropriate personal protective equipment (PPE) is non-negotiable.
Table 1: Key Hazard Information for Nitroaromatic Compounds
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or inhaled. | [1][2][3][4][5] |
| Carcinogenicity | Suspected of causing cancer. | [1][3][4][5] |
| Reproductive Toxicity | May damage fertility or the unborn child. | [1][4][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to blood through prolonged or repeated exposure. | [1][4][5] |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long-lasting effects. | [1][4][5][6] |
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of 2,2'-Oxybis(nitrobenzene), from initial waste generation to final removal by a certified waste management provider.
Caption: A logical workflow for the safe disposal of 2,2'-Oxybis(nitrobenzene).
Step 1: Waste Characterization and Identification
The foundational step in any disposal procedure is to correctly identify and characterize the waste. Under the Resource Conservation and Recovery Act (RCRA) in the United States, a solid waste is considered hazardous if it is specifically listed or if it exhibits certain hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[9][10][11]
-
Is it a listed waste? While 2,2'-Oxybis(nitrobenzene) itself is not explicitly listed, waste streams from its production or use may fall under certain listed waste codes if they meet the listing description.
-
Does it exhibit hazardous characteristics? Based on its toxic properties, waste containing 2,2'-Oxybis(nitrobenzene) will likely be classified as toxic hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste characterization and the assignment of the appropriate waste codes.
Step 2: Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.[12][13]
-
Do not mix 2,2'-Oxybis(nitrobenzene) waste with other waste streams. Keep it separate from acids, bases, oxidizing agents, and reducing agents.[5][12][13]
-
Use a dedicated and compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is generally suitable. Ensure the container is clean and dry before use.
-
Leave chemicals in their original containers whenever possible. [1] If transferring to a waste container, ensure it is properly labeled.
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2,2'-Oxybis(nitrobenzene)"
-
The specific hazard characteristics (e.g., "Toxic")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
Your name, department, and contact information
Step 4: Temporary Storage
Waste containers must be stored in a designated and controlled area while awaiting pickup.
-
Store in a well-ventilated area, away from heat, sparks, and open flames.[2][4][6]
-
Ensure the storage area is secure and accessible only to authorized personnel.[1][3][4]
-
The container must be kept tightly closed except when adding waste.[1][2][3][4]
-
Provide secondary containment to capture any potential leaks or spills.
Step 5: Arrange for Professional Disposal
The final and most critical step is to ensure the waste is transported and disposed of by a licensed and reputable hazardous waste disposal company.
-
Contact your institution's EHS department to schedule a waste pickup. They will have established procedures and contracts with certified waste vendors.
-
Never dispose of 2,2'-Oxybis(nitrobenzene) down the drain or in the regular trash. [1][4][6] This is illegal and poses a significant threat to the environment and public health.[8][14][15]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate the hazards.
Caption: A flowchart outlining the key steps in responding to a 2,2'-Oxybis(nitrobenzene) spill.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[1]
-
Ensure Adequate Ventilation: Work under a chemical fume hood if possible.[1] If the spill is outside of a hood, increase ventilation to the area.
-
Don Appropriate PPE: This includes, at a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles.[2] For larger spills, a respirator may be necessary.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent to contain the spill.[6]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[6]
-
Decontaminate the Area: Clean the spill area with soap and water.[1] All cleaning materials should also be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your institution's EHS department, regardless of the size.
-
Seek Medical Attention: If you have been exposed, seek immediate medical attention.[1][2][3] Provide the medical personnel with the Safety Data Sheet (SDS) for 2,2'-Oxybis(nitrobenzene) or a similar nitroaromatic compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 2,2'-Oxybis(nitrobenzene) is a critical responsibility for all laboratory personnel. By understanding the hazards, following a systematic disposal workflow, and being prepared for emergencies, we can ensure a safe working environment and protect our planet. Always prioritize safety and consult with your institution's EHS professionals to ensure full compliance with all applicable regulations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. carlroth.com [carlroth.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. vastanichem.com [vastanichem.com]
- 8. dhss.delaware.gov [dhss.delaware.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Nitrobenzene | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2'-Oxybis(nitrobenzene) and Nitrobenzene
Note to the Researcher: The chemical "2,2'-Oxybis(nitrobenzene)" is not commonly indexed in major safety and regulatory databases. The following guide is based on the comprehensive safety data available for Nitrobenzene (CAS No. 98-95-3) , a structurally related and well-documented hazardous compound. The principles and protocols outlined here represent the minimum standard of care and should be adapted based on a site-specific risk assessment for your specific compound.
Introduction: Beyond the Product - A Paradigm of Proactive Safety
In the pursuit of scientific advancement, the integrity of our experimental outcomes is intrinsically linked to the safety and control we maintain within the laboratory. Handling highly toxic and reactive compounds like Nitrobenzene demands more than a cursory adherence to safety guidelines; it requires a foundational, causality-driven understanding of the risks and the protective barriers we employ. This guide is structured not as a rigid checklist, but as a self-validating system of protocols. Each recommendation is grounded in the physicochemical properties of the substance and is designed to provide you, the researcher, with the rationale needed to make informed, safety-critical decisions. Our objective is to build a deep, intrinsic trust in your safety protocols, ensuring that your focus remains on your research, confident in the protective measures you have implemented.
The Core Directive: Understanding the Hazard Profile of Nitrobenzene
Nitrobenzene is a highly toxic substance that poses significant health risks through multiple exposure routes.[1] It is readily absorbed through the skin, and toxicity can be delayed, with symptoms appearing 1 to 4 hours after exposure.[1][2] The primary and most critical health effect is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis (bluish skin) and, in severe cases, cardiac arrhythmias, coma, and death.[1][2][3]
Key Hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[4]
-
Carcinogenicity: Suspected of causing cancer (IARC Group 2B).[5]
-
Reproductive Toxicity: May damage fertility or the unborn child.[4]
-
Organ Damage: Causes damage to organs, particularly the blood, through prolonged or repeated exposure.[4]
-
Combustibility: It is a combustible liquid with a flash point of 88°C (190°F).[6]
Given this profile, a multi-layered approach to personal protective equipment (PPE) is not merely recommended; it is mandatory.
The PPE Protocol: A Self-Validating System
The selection of PPE is not a static choice but a dynamic risk-based decision. The following protocol explains the causality behind each selection, ensuring a comprehensive barrier against exposure.
Respiratory Protection
Causality: Nitrobenzene is a volatile compound, and its vapors are toxic if inhaled.[7][8] Engineering controls, specifically a certified chemical fume hood, are the primary line of defense.[7] Respiratory protection is a critical secondary barrier, particularly during spill response or when engineering controls may be insufficient.
Step-by-Step Protocol:
-
Mandatory Fume Hood Use: All handling of Nitrobenzene must be performed within a properly functioning and certified chemical fume hood.[7][9]
-
Respirator Selection: For situations with potential for exposure outside of a fume hood (e.g., large spills, equipment failure), a NIOSH-approved respirator is required.[6][10]
-
Standard Operations (in fume hood): Respiratory protection is typically not required if the fume hood is operating correctly.
-
Emergency/High-Risk Scenarios: Use a full-facepiece respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA).[6][11] A full-face respirator provides the dual benefit of respiratory and eye protection.[11]
-
-
Fit Testing and Training: All personnel required to wear respirators must be properly fit-tested and trained in their use, inspection, and maintenance, in accordance with institutional and regulatory standards.
Eye and Face Protection
Causality: Direct contact with Nitrobenzene liquid or vapor can cause serious eye irritation or injury.[2][6] Standard safety glasses are insufficient.
Step-by-Step Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling Nitrobenzene.[12][13]
-
Enhanced Protection: When there is a significant risk of splashing or spraying (e.g., transferring large volumes, heating), a full-face shield must be worn in addition to chemical splash goggles.[6][11] The face shield protects the entire face from contact.
-
Emergency Eyewash: Ensure an ANSI-compliant eyewash station is unobstructed and within a 10-second travel distance from the work area.[6][10]
Hand Protection
Causality: Nitrobenzene is rapidly and readily absorbed through the skin, making dermal contact a primary route of toxic exposure.[2][4] There is no universal glove that provides indefinite protection; therefore, understanding material compatibility and breakthrough time is critical.[14]
Step-by-Step Protocol:
-
Glove Selection: Select gloves based on chemical resistance data. Nitrile gloves offer protection but should be considered for splash protection only and changed frequently.[14] For prolonged contact or immersion, heavier-duty gloves are required. Always consult the glove manufacturer's specific chemical resistance guide.
-
Double Gloving: It is best practice to wear two pairs of gloves. This provides a critical safety buffer; if the outer glove is contaminated or torn, the inner glove provides temporary protection while you retreat and re-glove.
-
Inspection and Removal: Before each use, inspect gloves for any signs of degradation or puncture. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Immediate Disposal: Dispose of gloves immediately after use or upon any known contamination. Never reuse disposable gloves.[14]
Table 1: General Glove Selection Guide for Nitrobenzene
| Glove Material | Recommended Use | Key Considerations |
|---|---|---|
| Nitrile | Splash Protection | Good for incidental contact. Change immediately upon contamination. Not for immersion.[14] |
| Butyl Rubber | Extended Use / Immersion | Offers excellent resistance but may be less dexterous. Recommended for spill cleanup.[13] |
| Viton® | Extended Use / Immersion | High chemical resistance but often more expensive and less flexible. |
Note: This table is a general guide. The user MUST verify breakthrough times and degradation ratings with the specific glove manufacturer for the exact product in use.
Skin and Body Protection
Causality: To prevent skin absorption from splashes or spills, protective clothing is essential.[15] Standard cotton lab coats offer minimal protection against liquid chemicals.
Step-by-Step Protocol:
-
Laboratory Coat: A chemical-resistant lab coat or apron made of materials like rubber or PVC should be worn over personal clothing.[12][13]
-
Full Body Protection: For procedures involving large quantities or a high risk of splashing, a one- or two-piece chemical-resistant suit (e.g., Tyvek® or equivalent) is required.[12][15]
-
Footwear: Wear closed-toe shoes made of a non-porous material. For spill response, chemical-resistant boots are necessary.[11][12] Pant legs should be worn outside of boots to prevent chemicals from entering.[12]
-
Contamination Management: All protective clothing is considered contaminated after use and must be removed before leaving the laboratory.[10] Contaminated reusable garments must be laundered by trained personnel, separate from other clothing.[12]
Operational and Disposal Plans
Experimental Workflow and PPE Selection
The level of PPE required is directly proportional to the risk of exposure associated with a given task. The following diagram illustrates a logical workflow for selecting the appropriate level of protection.
Caption: PPE selection is dictated by a task-specific risk assessment.
Emergency Response Plan
Immediate and correct action is critical in the event of an exposure.
-
Skin Contact: Immediately remove all contaminated clothing.[7][8] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][16] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[7][16] If breathing is difficult or has stopped, provide artificial respiration.[16] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.[6][7]
Disposal Plan
-
Chemical Waste: All Nitrobenzene-containing waste must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated PPE: All disposable PPE (gloves, suits, etc.) used while handling Nitrobenzene must be disposed of as hazardous waste.[4][7] Do not place it in the regular trash.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[17]
Conclusion: A Culture of Inherent Safety
The effective use of personal protective equipment for handling Nitrobenzene is the hallmark of an experienced and responsible scientist. It is a system that begins with understanding the fundamental risks and extends through every operational step, from preparation to disposal. By internalizing the causality behind these protocols, you transform safety from a set of rules into an inherent part of your scientific practice, protecting yourself, your colleagues, and the integrity of your work.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. vastanichem.com [vastanichem.com]
- 3. A critical review of the literature on nitrobenzene toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. gov.uk [gov.uk]
- 6. hmdb.ca [hmdb.ca]
- 7. fishersci.com [fishersci.com]
- 8. rxmarine.com [rxmarine.com]
- 9. carlroth.com [carlroth.com]
- 10. nj.gov [nj.gov]
- 11. epa.gov [epa.gov]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 14. hsa.ie [hsa.ie]
- 15. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 16. NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. cdn.chemservice.com [cdn.chemservice.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
